molecular formula C5H4N2O2 B114565 4-Pyrimidinecarboxylic acid CAS No. 31462-59-6

4-Pyrimidinecarboxylic acid

Cat. No.: B114565
CAS No.: 31462-59-6
M. Wt: 124.10 g/mol
InChI Key: YPOXGDJGKBXRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-3-7-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOXGDJGKBXRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067624
Record name 4-Pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31462-59-6
Record name 4-Pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31462-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031462596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinecarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidinecarboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] Its pyrimidine core is a fundamental structure in nucleic acids, rendering its derivatives of significant interest in medicinal chemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for professionals in research and development. The applications of this versatile molecule are explored, particularly its role as a key intermediate in the creation of novel therapeutic agents, including antiviral and anticancer drugs.[1][4]

Core Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] A summary of its key quantitative properties is presented in the table below, offering a consolidated reference for laboratory applications.

PropertyValueSource(s)
Molecular Formula C₅H₄N₂O₂[5][6][7]
Molecular Weight 124.10 g/mol [5][7]
Melting Point 210-215 °C[7]
229.8-231.9 °C[8]
pKa (Predicted) 2.81 ± 0.10[8]
UV max 205, 256 nm[6][9]
Solubility
Dimethylformamide (DMF)5 mg/mL[6]
Dimethyl sulfoxide (DMSO)20 mg/mL[6]
Ethanol0.25 mg/mL[6]
PBS (pH 7.2)1 mg/mL[6]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR (400 MHz, DMSO-d₆): δ 13.98 (brs, 1H, exchangeable), 9.37 (d, J=1.2 Hz, 1H), 9.07 (d, J=5.1 Hz, 1H), 8.01 (dd, J=5.1, 1.4 Hz, 1H).[8]

Infrared (IR) Spectroscopy: Key vibrational frequencies observed for this compound include (Diamond, cm⁻¹) νmax 3135.2, 3049.3, 1617.5, 1582.8, 1546.0, 1402.9, 1389.5, 716.7, 708.8.[8]

Mass Spectrometry: The high-resolution mass spectrometry (HRMS) data for the deprotonated molecule [m-H]⁻ is calculated as C₅H₃N₂O₂⁻ 123.02000, with a found molecular mass of 123.01934.[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its practical application in a research setting.

Synthesis of this compound

One common synthetic route involves the oxidation of 4-methylpyrimidine. The following protocol is adapted from cited literature.[8]

Step 1: Synthesis of 4-Methylpyrimidine

  • Combine formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and water (7.21 mL, 0.400 mol) in a 250 mL three-neck flask equipped with a Liebig condenser, distillation head, and thermometer.

  • Heat the mixture to 175°C.

  • Add 4,4-dimethoxybutan-2-one (128.3 g, 0.874 mol) dropwise over 7 hours, maintaining the reaction temperature.

  • Continue stirring at 175°C for an additional 2 hours. The top temperature should be kept between 40 and 60°C to remove methanol and methyl formate.

  • After the addition is complete, allow the reaction temperature to drop to 135°C.

  • Cool the reaction mixture to room temperature and pour in 1 M sodium hydroxide (130 mL).

  • Perform continuous extraction with chloroform.

  • Dry the combined chloroform layers over sodium sulfate and distill off the chloroform under normal pressure.

  • Purify the crude product by vacuum distillation (bp 55-65°C, 72 Torr) to yield 4-methylpyrimidine as a colorless liquid.[8]

Step 2: Oxidation to this compound

  • To a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL), add selenium dioxide (76.0 g, 0.685 mol).

  • Stir the mixture at 55-60°C for 2 hours, then increase the temperature to 85-90°C and stir for an additional 3 hours.

  • After cooling to room temperature and stirring overnight, filter the mixture.

  • Wash the residue with pyridine (50 mL) and evaporate the solvent.

  • Wash the resulting solid with water (20 mL) and diethyl ether (50 mL).

  • Dry the solid under vacuum to obtain this compound as a brown solid. This crude product can often be used without further purification.[8]

Purification and Analysis by HPLC

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of and purifying this compound.

Analytical HPLC Method:

  • Column: A reverse-phase C18 or Newcrom R1 column is suitable.[10]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and an aqueous buffer, such as phosphate buffer, is effective. For mass spectrometry (MS) compatibility, formic acid should be used in place of phosphoric acid.[10]

  • Elution: Isocratic elution is often sufficient.

  • Detection: UV detection at 254 nm is appropriate given the compound's UV absorbance maxima.[6][9]

Purification Protocol (Flash Column Chromatography):

A crude sample of this compound can be purified by flash column chromatography on silica gel. A typical elution gradient would be from 5% to 15% methanol in dichloromethane.[8]

Role in Drug Development and Signaling Pathways

This compound is a versatile starting material in the synthesis of various pharmaceutical agents.[1][2] Its derivatives have shown promise as anticancer and antiviral agents.[1] While pyrimidine derivatives, in general, are integral to metabolic pathways such as nucleotide synthesis, there is currently no direct evidence in the reviewed literature to suggest that this compound itself is a direct modulator of specific signaling pathways.[3][11] Instead, its primary role in drug discovery is as a scaffold to which various functional groups can be attached to create novel molecules with therapeutic potential. These new chemical entities are then screened for their ability to interact with biological targets, which may include components of various signaling cascades.[4] For instance, antimony complexes derived from this compound have demonstrated superior anticancer properties compared to other organic antimony derivatives.[4]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Synthesis_of_4_Pyrimidinecarboxylic_Acid cluster_step1 Step 1: Synthesis of 4-Methylpyrimidine cluster_step2 Step 2: Oxidation 4,4-Dimethoxybutan-2-one 4,4-Dimethoxybutan-2-one Reaction1 Cyclocondensation 175°C 4,4-Dimethoxybutan-2-one->Reaction1 Formamide Formamide Formamide->Reaction1 NH4Cl, H2O NH4Cl, H2O NH4Cl, H2O->Reaction1 4-Methylpyrimidine 4-Methylpyrimidine Reaction1->4-Methylpyrimidine 4-Methylpyrimidine_input 4-Methylpyrimidine Reaction2 Oxidation 55-90°C 4-Methylpyrimidine_input->Reaction2 Reagents2 Selenium Dioxide Pyridine Reagents2->Reaction2 4-Pyrimidinecarboxylic_Acid This compound Reaction2->4-Pyrimidinecarboxylic_Acid

Caption: Synthetic route to this compound.

Drug_Discovery_Workflow Start This compound (Building Block) Synthesis Chemical Synthesis (Derivatization) Start->Synthesis Library Library of Novel Pyrimidine Derivatives Synthesis->Library Screening Biological Screening (e.g., Anticancer, Antiviral assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: General workflow for drug discovery using this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrimidinecarboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. A thorough understanding of its fundamental physical properties is essential for its effective utilization in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its melting point, solubility profile, and spectral data. Detailed experimental protocols for the determination of these properties are also presented to facilitate reproducible research and development.

Core Physical Properties

The physical properties of this compound have been determined by various analytical methods. A summary of these quantitative data is presented in Table 1 for ease of comparison. It is important to note that some variation exists in the reported values, particularly for the melting point, which may be attributable to differences in purity and analytical methodology.

Table 1: Summary of Quantitative Physical Properties of this compound

PropertyValueReference / Method
Molecular Formula C₅H₄N₂O₂[1][2][3]
Molecular Weight 124.10 g/mol [1][2][3]
Appearance White to off-white or light yellow crystalline solid/powder[4][5][6]
Melting Point 218-221 °C[7]
229.8-231.9 °C[7][8]
210-215 °C[2]
Boiling Point 318.7 ± 15.0 °C (Predicted)[7]
Density 1.403 ± 0.06 g/cm³ (Predicted)[7]
pKa 2.81 ± 0.10 (Predicted)[7]
Solubility DMSO: 20 mg/mL, 100 mg/mL (with sonication)[4][6][9]
DMF: 5 mg/mL[4][9]
Ethanol: 0.25 mg/mL[4][9]
PBS (pH 7.2): 1 mg/mL[4][9]
UV/Vis (λmax) 205, 256 nm[4][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline the experimental protocols for key analyses of this compound.

Melting Point Determination

The melting point of this compound is a key indicator of its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C/min.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Assessment

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and formulation.

  • Apparatus: Vortex mixer, analytical balance, volumetric flasks.

  • Procedure for Quantitative Determination:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, DMF, ethanol, PBS at pH 7.2) in a sealed vial.

    • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

    • The suspension is filtered to remove undissolved solid.

    • A known volume of the saturated solution is carefully removed, and the solvent is evaporated.

    • The mass of the remaining solid is determined, and the solubility is calculated and expressed in mg/mL. For hygroscopic solvents like DMSO, sonication may be required to achieve maximum solubility[6].

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound.

  • Apparatus: 300 MHz or 400 MHz NMR spectrometer.

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is acquired to identify the chemical environment of the protons in the molecule.

    • Observed Chemical Shifts (δ) in DMSO-d₆:

      • δ 13.98 (br s, 1H, exchangeable, COOH)

      • δ 9.37 (d, J = 1.2 Hz, 1H)

      • δ 9.07 (d, J = 5.1 Hz, 1H)

      • δ 8.01 (dd, J = 5.1, 1.4 Hz, 1H)[7]

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is acquired to identify the number and types of carbon atoms.

    • Observed Chemical Shifts (δ) in Chloroform-d (for a related synthesis intermediate): δ 167.1, 158.6, 156.6, 121.2, 24.3[7].

  • Apparatus: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Diamond ATR): A small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Characteristic Absorption Bands (νmax, cm⁻¹): 3135.2, 3049.3, 1617.5, 1582.8, 1546.0, 1402.9, 1389.5, 716.7, 708.8[7].

  • Apparatus: UV-Visible spectrophotometer.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or PBS).

  • Data Acquisition: The absorbance is measured over the UV-visible range (typically 200-800 nm).

  • Maximum Absorbance (λmax): 205 nm and 256 nm[4][9].

Visualization of Experimental Workflow

The determination of the physical properties of this compound follows a logical workflow, starting from the purified compound. The following diagram illustrates this process.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Spectroscopic Techniques A Purified this compound B Melting Point Determination (Capillary Method) A->B C Solubility Assessment (Equilibrium Method) A->C D Spectroscopic Analysis A->D D1 NMR Spectroscopy (¹H and ¹³C) D->D1 D2 IR Spectroscopy (ATR) D->D2 D3 UV-Vis Spectroscopy D->D3

Physicochemical property determination workflow.

Conclusion

This technical guide has consolidated the key physical properties of this compound and provided detailed experimental protocols for their determination. The presented data and methodologies serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a more informed and efficient approach to the handling and application of this important synthetic intermediate. The provided workflow diagram offers a clear visual representation of the characterization process. Further research to obtain experimentally verified values for boiling point, density, and pKa is encouraged to provide an even more complete physicochemical profile of this compound.

References

An In-depth Technical Guide to 4-Pyrimidinecarboxylic Acid (CAS: 31462-59-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidinecarboxylic acid, with the CAS number 31462-59-6, is a pivotal heterocyclic organic compound. Its structure, featuring a pyrimidine ring functionalized with a carboxylic acid group, renders it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a synthetic intermediate, particularly in the development of novel therapeutic agents. The pyrimidine scaffold is a recurring motif in numerous biologically active molecules, and this compound serves as a key precursor for a wide range of derivatives with potential applications in oncology and virology.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReferences
CAS Number 31462-59-6[1][2][3]
Molecular Formula C₅H₄N₂O₂[1][3]
Molecular Weight 124.10 g/mol [1][3]
Appearance Solid[1]
Melting Point 210-215 °C[1]
Predicted Boiling Point 318.7 ± 15.0 °C[4]
Predicted Density 1.403 ± 0.06 g/cm³[4]
Predicted pKa 2.81 ± 0.10[4]
Solubility Soluble in DMSO and DMF. Limited solubility in ethanol and PBS (pH 7.2).[5]
UV/Vis (λmax) 205, 256 nm[5]
InChI 1S/C5H4N2O2/c8-5(9)4-1-2-6-3-7-4/h1-3H,(H,8,9)[1][3]
InChIKey YPOXGDJGKBXRFP-UHFFFAOYSA-N[1][3]
SMILES O=C(O)c1cncnc1[1]

Spectroscopic Data:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 9.37 (d, J=1.4 Hz, 1H), 9.07 (d, J=5.1 Hz, 1H), 8.01 (dd, J=5.1, 1.4 Hz, 1H).[4]

  • ¹³C NMR: Characteristic peaks for the pyrimidine ring and the carboxylic acid carbon are expected.

  • IR: Characteristic absorption bands for C=O (carboxylic acid), C=N, and C=C bonds are anticipated.[4]

  • Mass Spectrometry (HRMS-ESI): [m-H]⁻ calculated for C₅H₃N₂O₂ is 123.02000, found 123.01934.[4]

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the oxidation of a suitable precursor like 4-methylpyrimidine.[4]

Synthesis of 4-Methylpyrimidine (Intermediate)

Experimental Protocol:

  • Combine formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and water (7.21 mL, 0.400 mol) in a 250 mL three-neck flask equipped with a Liebig condenser, distillation head, and thermometer.

  • Heat the mixture to 175 °C.

  • Add 4,4-dimethoxybutan-2-one (128.3 g, 0.874 mol) dropwise over 7 hours, maintaining the reaction temperature at 175 °C.

  • Continue stirring at the same temperature for an additional 2 hours. The overhead temperature should be kept between 40-60 °C to remove methanol and methyl formate.

  • After the addition is complete, allow the reaction temperature to cool to 135 °C.

  • Let the reaction mixture cool to room temperature and then add 1 M sodium hydroxide (130 mL).

  • Perform continuous extraction with chloroform.

  • Dry the combined chloroform layers over sodium sulfate and remove the chloroform by distillation under normal pressure.

  • Purify the crude product by vacuum distillation (bp 55-65 °C, 72 Torr) to yield 4-methylpyrimidine as a colorless liquid.[4]

Synthesis of this compound

Experimental Protocol:

  • To a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL), add selenium dioxide (76.0 g, 0.685 mol).

  • Stir the mixture at 55-60 °C for 2 hours, and then at 85-90 °C for 3 hours.

  • After cooling, filter the reaction mixture and wash the solid with water and diethyl ether.

  • Dry the solid under vacuum to obtain this compound as a brown solid.[4]

Biological Activity and Mechanisms of Action

This compound serves as a crucial intermediate in the synthesis of derivatives with significant biological activities, primarily in the realms of antiviral and anticancer research. The core pyrimidine structure is a well-established pharmacophore.

Antiviral Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism of antiviral action for many pyrimidine derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[6][7][8][9] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the replication of many viruses that rely on the host's cellular machinery for nucleotide synthesis. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby hindering viral RNA and DNA synthesis.

DHODH_Inhibition cluster_host_cell Host Cell cluster_virus Virus Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Aspartate Aspartate Aspartate->Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP Viral_Replication Viral RNA/DNA Replication UTP_CTP->Viral_Replication Pyrimidine_Derivative 4-Pyrimidinecarboxylic Acid Derivative Pyrimidine_Derivative->Orotate Inhibition

Caption: General mechanism of antiviral activity via DHODH inhibition.

Anticancer Activity: Induction of Apoptosis

Pyrimidine derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, or programmed cell death, in cancer cells.[10][11][12] The induction of apoptosis can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of caspases, the executioner enzymes of apoptosis.

Apoptosis_Induction cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Death_Receptor Death_Receptor DISC DISC Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Procaspase3 Procaspase-3 Procaspase3->Caspase3 Pyrimidine_Derivative 4-Pyrimidinecarboxylic Acid Derivative Pyrimidine_Derivative->Mitochondrion Induction Pyrimidine_Derivative->Death_Receptor Induction

Caption: General mechanism of anticancer activity via apoptosis induction.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[13][14][15]

Experimental Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Compound_Treatment 3. Treat cells with various concentrations of the pyrimidine derivative Incubation1->Compound_Treatment Incubation2 4. Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 4h (formazan formation) MTT_Addition->Incubation3 Solubilization 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate cell viability and determine IC50 value Absorbance_Measurement->Data_Analysis

References

An In-Depth Technical Guide to the Molecular Structure of 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-pyrimidinecarboxylic acid, a key building block in the development of novel therapeutics.

Core Molecular Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group at the 4-position. This structure imparts unique chemical properties that make it a valuable intermediate in medicinal chemistry.

PropertyValueSource
Chemical Formula C₅H₄N₂O₂[1][2][3][4][5]
Molecular Weight 124.10 g/mol [2][3][4][5]
IUPAC Name pyrimidine-4-carboxylic acid[3]
CAS Number 31462-59-6[1][2][3][4][6]
Melting Point 210-215 °C[2]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO (20 mg/ml) and DMF (5 mg/ml). Slightly soluble in PBS (pH 7.2) (1 mg/ml) and Ethanol (0.25 mg/ml).[5]
pKa 2.81±0.10 (Predicted)[7]
InChI Key YPOXGDJGKBXRFP-UHFFFAOYSA-N[1][3]
SMILES OC(=O)c1ccncn1[2]

Crystallographic and Spectroscopic Data

The three-dimensional structure of this compound has been elucidated by X-ray crystallography, revealing a monoclinic crystal system.[8] The molecules form sheets stacked along the b-axis, with intermolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of an adjacent pyrimidine ring.[8]

Spectroscopic analyses are crucial for the identification and characterization of this compound. Key spectroscopic data includes:

  • ¹H NMR (DMSO-d₆): δ 13.98 (brs, 1H, exchangeable), 9.37 (d, J=1.2 Hz, 1H), 9.07 (d, J=5.1 Hz, 1H), 8.01 (dd, J=5.1, 1.4 Hz, 1H).[7]

  • IR (Diamond, cm⁻¹): νₘₐₓ 3135.2, 3049.3, 1617.5, 1582.8, 1546.0, 1402.9, 1389.5, 716.7, 708.8.[7]

  • Mass Spectrometry: The fragmentation patterns of this compound and its derivatives have been studied, showing that the nature of substituents on the pyrimidine ring influences the fragmentation pathways.[9]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are outlined below.

Method 1: Oxidation of 4-Methylpyrimidine with Selenium Dioxide [7]

  • Preparation of 4-Methylpyrimidine:

    • A mixture of formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and water (7.21 mL, 0.400 mol) is heated to 175°C in a three-neck flask equipped with a Liebig condenser.

    • 4,4-Dimethoxybutan-2-one (128.3 g, 0.874 mol) is added dropwise over 7 hours.

    • The reaction mixture is stirred at 175°C for an additional 2 hours, maintaining a top temperature of 40-60°C to remove methanol and methyl formate.

    • After cooling, 1 M sodium hydroxide (130 mL) is added, and the product is extracted with chloroform.

    • The chloroform layer is dried over sodium sulfate, and the solvent is removed by distillation.

    • The crude product is purified by vacuum distillation (55-65°C, 72 Torr) to yield 4-methylpyrimidine.[7]

  • Oxidation to this compound:

    • Selenium dioxide (76.0 g, 0.685 mol) is added to a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL).

    • The mixture is stirred at 55-60°C for 2 hours, then at 85-90°C for 3 hours.[7]

    • After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

    • The resulting solid is washed with water and diethyl ether and dried under vacuum to yield this compound.[7]

Method 2: Oxidation of 4-Methylpyrimidine with Potassium Permanganate [8]

  • A mixture of 4-methylpyrimidine (500 mg, 5.3 mmol), potassium permanganate (1.42 g, 8.99 mmol), and sodium carbonate (563 mg, 5.3 mmol) in water (5 mL) is refluxed for 72 hours.[7][8]

  • The hot solution is filtered through Celite, and the solid is washed with water.[7][8]

  • The combined filtrate is washed with dichloromethane and ethyl acetate, then acidified to pH 2-3 with concentrated hydrochloric acid.[7][8]

  • The precipitate is collected, washed with water, and can be further purified by flash column chromatography (eluting with 5% to 15% MeOH/CH₂Cl₂) or recrystallization from a water/methanol mixture (20:1 ratio).[7][8]

Applications in Drug Development

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.[4]

  • Anticancer Agents: Novel pyrimidine-4-carboxylic acid derivatives have been synthesized and demonstrated antitumor activity.[10]

  • Antiviral Therapies: The pyrimidine scaffold is a common feature in many antiviral drugs, and this compound serves as a key intermediate in their synthesis.[4]

  • Agrochemicals: It is also used in the formulation of herbicides and fungicides.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_application Drug Discovery Application start Starting Materials (e.g., 4-Methylpyrimidine) oxidation Oxidation Reaction (e.g., KMnO4 or SeO2) start->oxidation purification Purification (Recrystallization or Chromatography) oxidation->purification product This compound purification->product derivatization Chemical Derivatization product->derivatization screening Biological Screening (e.g., Anticancer, Antiviral assays) derivatization->screening lead_optimization Lead Optimization screening->lead_optimization candidate Drug Candidate lead_optimization->candidate

Caption: Experimental workflow from synthesis to drug discovery.

synthesis_route reagents Reagents: - Potassium Permanganate (KMnO4) - Sodium Carbonate (Na2CO3) - Water (H2O) intermediate Reaction Mixture reagents->intermediate conditions Conditions: - Reflux for 72h conditions->intermediate start 4-Methylpyrimidine start->intermediate filtration Filtration intermediate->filtration acidification Acidification (HCl) filtration->acidification product This compound acidification->product

Caption: Synthesis route of this compound.

References

4-pyrimidinecarboxylic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of 4-Pyrimidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of this compound, a molecule of significant interest in pharmaceutical and materials science. The following sections detail the crystallographic data, experimental protocols for its structural determination, and a visualization of the key intermolecular interactions that define its solid-state architecture.

Crystallographic Data Summary

The crystal structure of this compound (C₅H₄N₂O₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic parameters and data collection statistics are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₅H₄N₂O₂
Formula Weight124.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)6.0080 (12)
b (Å)6.3519 (13)
c (Å)7.4834 (15)
α (°)90
β (°)112.20 (3)
γ (°)90
Volume (ų)264.41 (9)
Z2
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
µ (mm⁻¹)0.12
Crystal Size (mm)0.17 × 0.16 × 0.06
Reflections Collected1981
Independent Reflections545
R_int0.129
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.124
Goodness-of-fit (S)1.00
Data Source[1]
Table 2: Selected Bond Lengths and Angles
BondLength (Å)AngleAngle (°)
O1—C71.314 (3)O1—C7—O2123.6 (2)
O2—C71.216 (3)O1—C7—C4112.5 (2)
N1—C21.326 (3)O2—C7—C4123.9 (2)
N1—C61.334 (3)C2—N1—C6116.5 (2)
N3—C21.328 (3)C2—N3—C4116.5 (2)
N3—C41.336 (3)N1—C2—N3127.3 (3)
C4—C51.385 (4)N1—C6—C5122.2 (2)
C5—C61.372 (4)N3—C4—C5122.0 (2)
C4—C71.503 (3)C6—C5—C4115.5 (2)
Data sourced from the primary crystallographic study.[1]

Experimental Protocols

The determination of the crystal structure of this compound involves synthesis, crystallization, and X-ray diffraction data collection and analysis.

Synthesis and Crystallization

The synthesis of this compound was achieved through the oxidation of 4-methylpyrimidine. The detailed procedure is as follows:

  • Oxidation: 4-methylpyrimidine (25 mmol) is dissolved in 50 ml of water. Potassium permanganate (50 mmol) is added portion-wise to the solution while stirring. The reaction mixture is heated to reflux for one hour.

  • Work-up: After stirring for an additional 30 minutes, 1 ml of methanol is added to decompose the excess potassium permanganate. The hot solution is filtered, and the solid residue is washed twice with 5 ml of water.

  • Acidification: The filtrate and washings are combined and concentrated to approximately 15 ml. The solution is then acidified to a pH of 2–3 with concentrated HCl.

  • Crystallization: The solution is cooled to room temperature, leading to the precipitation of crude this compound. The crude product is then recrystallized from a 20:1 mixture of water and methanol to yield colorless crystal blocks suitable for X-ray diffraction.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a diffractometer for data collection.

  • Data Collection: X-ray diffraction data were collected on a Kuma KM-4 four-circle diffractometer at 293 K using Mo Kα radiation.[1] An analytical absorption correction was applied to the collected data.

  • Structure Solution: The crystal structure was solved using direct methods with the SHELXS97 software package.[1]

  • Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 software.[1] Hydrogen atoms were treated with a mixture of independent and constrained refinement.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural features of this compound in the solid state.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Structure Analysis start 4-Methylpyrimidine oxidation Oxidation with KMnO4 start->oxidation workup Filtration & Concentration oxidation->workup acidification Acidification (HCl) workup->acidification crystallization Recrystallization (H2O/MeOH) acidification->crystallization crystals Single Crystals crystallization->crystals data_collection X-ray Data Collection (Kuma KM-4 Diffractometer) crystals->data_collection structure_solution Structure Solution (SHELXS97) data_collection->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Experimental workflow for the crystal structure analysis of this compound.

Intermolecular Hydrogen Bonding Network

The crystal structure of this compound is characterized by a robust hydrogen bonding network. The molecules are arranged in sheets, where the primary interaction is an O—H⋯N hydrogen bond between the carboxylic acid group of one molecule and a nitrogen atom of an adjacent pyrimidine ring.

Caption: O—H⋯N hydrogen bonding interactions forming molecular chains.

Structural Commentary

The crystal structure of this compound is composed of planar molecules located on a mirror plane.[1] These molecules form sheets that are stacked along the b-axis. Within these sheets, the dominant intermolecular force is the O—H⋯N hydrogen bond, with a donor-acceptor distance of 2.658(3) Å.[1] This interaction links the carboxylic acid proton of one molecule to one of the pyrimidine nitrogen atoms of a neighboring molecule, resulting in the formation of infinite chains extending along the[1] direction.[1] Weaker van der Waals forces are responsible for the cohesion between the stacked sheets. The bond lengths and angles within the pyrimidine ring and the carboxylic acid group are consistent with those observed in related structures.[1] This well-defined hydrogen bonding motif is a critical determinant of the material's physical properties and provides a basis for understanding its potential applications in crystal engineering and drug formulation.

References

Spectroscopic and Physicochemical Profile of 4-Pyrimidinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-pyrimidinecarboxylic acid (C₅H₄N₂O₂), a heterocyclic compound of interest in pharmaceutical and chemical research. The information is compiled from various scientific sources to aid in its identification, characterization, and application in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
Molecular Formula C₅H₄N₂O₂[1][2]
Molecular Weight 124.10 g/mol [1][2]
Monoisotopic Mass 124.027277375 Da[1][2]
CAS Number 31462-59-6[1]
Melting Point 210-215 °C
pKa 2.81 ± 0.10 (Predicted)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Proton NMR data has been reported for this compound in DMSO-d₆. The aromatic protons of the pyrimidine ring are deshielded and appear at high chemical shifts.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.37d1.4H2
9.07d5.1H6
8.01dd5.1, 1.4H5

¹³C NMR Spectroscopy

Predicted Chemical Shift (δ) ppmAssignment
~170-185-COOH
~150-160C4
~155-165C2, C6
~120-130C5
Mass Spectrometry (MS)

A full experimental mass spectrum for this compound was not found. However, high-resolution mass spectrometry (HRMS) data has been reported.

Techniquem/z [M-H]⁻Molecular Formula
HRMS-ESI123.01934C₅H₃N₂O₂

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak at m/z 124. Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the pyrimidine ring.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the cited sources. However, the characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm⁻¹)VibrationExpected Intensity
3300-2500O-H stretch (carboxylic acid)Broad, Strong
3100-3000C-H stretch (aromatic)Medium
1725-1700C=O stretch (carboxylic acid)Strong
~1600-1450C=C and C=N stretch (aromatic ring)Medium to Strong
1320-1210C-O stretch (carboxylic acid)Strong
950-910O-H bend (out-of-plane)Broad, Medium
UV-Vis Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions within the molecule. This compound exhibits absorption maxima characteristic of its aromatic system.

λmax (nm)Solvent
205Not specified
256Not specified

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data are not available in the literature. This section provides generalized procedures for each technique.

Synthesis of this compound

A reported synthesis involves a two-step process starting from 4,4-dimethoxybutan-2-one to form 4-methylpyrimidine, followed by oxidation to this compound.

  • Step 1: Synthesis of 4-methylpyrimidine: A mixture of formamide, ammonium chloride, and water is heated. 4,4-Dimethoxybutan-2-one is added dropwise, and the reaction mixture is stirred. After workup with sodium hydroxide and extraction with chloroform, the crude product is purified by vacuum distillation.

  • Step 2: Oxidation to this compound: Selenium dioxide is added to a solution of 4-methylpyrimidine in pyridine. The mixture is stirred at elevated temperatures. After the reaction, the mixture is filtered, and the filtrate is concentrated. The resulting solid is washed with water and diethyl ether and dried under vacuum.

NMR Spectroscopy

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide to aid ionization).

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) is used.

  • Data Acquisition: The sample is infused into the ESI source, and the mass spectrum is acquired in either positive or negative ion mode.

Infrared (IR) Spectroscopy

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is scanned over the UV-Vis range (typically 200-800 nm), with the solvent used as a blank.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 4,4-Dimethoxybutan-2-one 4,4-Dimethoxybutan-2-one Reaction1 Cyclization 4,4-Dimethoxybutan-2-one->Reaction1 Step 1 Formamide Formamide Formamide->Reaction1 NH4Cl NH4Cl NH4Cl->Reaction1 4-Methylpyrimidine 4-Methylpyrimidine Reaction2 Oxidation 4-Methylpyrimidine->Reaction2 Step 2 SeO2, Pyridine SeO2, Pyridine SeO2, Pyridine->Reaction2 This compound This compound Reaction1->4-Methylpyrimidine Reaction2->this compound

Caption: Synthesis of this compound.

Proposed Antibacterial Mechanism

G cluster_exterior Exterior of Bacterium cluster_membrane Bacterial Cell Membrane cluster_interior Bacterial Cytoplasm 4-Pyrimidinecarboxylic_acid This compound (Lipophilic) Membrane_Disruption Membrane Disruption 4-Pyrimidinecarboxylic_acid->Membrane_Disruption Intercalation Proton_Influx Proton (H+) Influx Membrane_Disruption->Proton_Influx Lowered_pH Lowered Intracellular pH Proton_Influx->Lowered_pH Inhibition Inhibition of Cellular Processes Lowered_pH->Inhibition

Caption: Proposed antibacterial action of this compound.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-pyrimidinecarboxylic acid, a crucial heterocyclic compound in pharmaceutical research and development. Understanding its spectral properties is fundamental for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Introduction to this compound

This compound (C₅H₄N₂O₂) is a derivative of pyrimidine, a core structure in numerous biologically active molecules, including nucleic acids and various drugs. Its structural elucidation and characterization are paramount, with NMR spectroscopy serving as an indispensable tool. This document details the expected ¹H and ¹³C NMR spectral data, outlines standard experimental protocols, and provides a logical workflow for its analysis.

Predicted NMR Spectral Data

Due to the limited availability of publicly accessible, comprehensive experimental NMR data for this compound, the following tables summarize predicted chemical shifts. These predictions are based on computational algorithms and provide a reliable estimation for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H29.3 - 9.5Singlet-
H57.8 - 8.0Doublet~5.0
H69.0 - 9.2Doublet~5.0
COOH12.0 - 14.0Broad Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2158 - 160
C4150 - 152
C5125 - 127
C6155 - 157
COOH165 - 167

Note: Predicted values can vary slightly depending on the software and level of theory used. Experimental conditions, particularly the solvent, will also influence the exact chemical shifts.

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent on meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: A deuterated solvent that can dissolve the sample and is chemically inert is crucial. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a suitable choice due to its high polarity and ability to form hydrogen bonds, which helps in observing the acidic proton.[1] Other potential solvents include Methanol-d₄ or a mixture of Chloroform-d (CDCl₃) with a few drops of DMSO-d₆ to aid solubility.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR and 2D NMR experiments (COSY, HSQC, HMBC), a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the sample in the chosen deuterated solvent in a clean, dry vial.

    • Gently agitate or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following outlines a general protocol for acquiring a comprehensive set of NMR data.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum to assess the sample's purity and to determine the spectral width for subsequent experiments.

    • The labile carboxylic acid proton may exhibit a broad signal and its chemical shift can be concentration-dependent.[2]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

  • 2D NMR - COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.

    • It will show a correlation between H5 and H6 of the pyrimidine ring.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.[3]

    • It will show correlations for C2-H2, C5-H5, and C6-H6.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.[4][5]

    • Expected key correlations include:

      • H2 to C4 and C6

      • H5 to C4 and C6

      • H6 to C2, C4, and the carboxylic carbon

      • H5 to the carboxylic carbon

Logical Workflow for NMR Spectrum Analysis

The systematic analysis of the acquired NMR data is essential for the unambiguous structural elucidation of this compound. The following diagram illustrates the logical workflow.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Sample Pure this compound Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Dissolution Dissolution & Filtration Solvent->Dissolution NMR_Tube Sample in NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Analyze_H1 Analyze ¹H Spectrum (Chemical Shifts, Multiplicity, Integration) H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum (Number of Signals) C13_NMR->Analyze_C13 Analyze_COSY Analyze COSY (¹H-¹H Correlations) COSY->Analyze_COSY Analyze_HSQC Analyze HSQC (¹H-¹³C Direct Correlations) HSQC->Analyze_HSQC Analyze_HMBC Analyze HMBC (¹H-¹³C Long-Range Correlations) HMBC->Analyze_HMBC Structure_Elucidation Structure Confirmation Analyze_H1->Structure_Elucidation Analyze_C13->Structure_Elucidation Analyze_COSY->Structure_Elucidation Analyze_HSQC->Structure_Elucidation Analyze_HMBC->Structure_Elucidation

Caption: Workflow for the NMR analysis of this compound.

Signaling Pathways and Molecular Interactions

While NMR is primarily a tool for structural elucidation, it can also provide insights into molecular interactions. For instance, changes in the chemical shifts of the pyrimidine ring protons upon binding to a biological target can indicate the mode of interaction. The broadness and chemical shift of the carboxylic acid proton signal are sensitive to hydrogen bonding, providing information about its involvement in intermolecular interactions. Further studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities to other molecules.

The signaling pathways involving this compound would be specific to its biological target. A generalized logical relationship for investigating such interactions using NMR is depicted below.

Interaction_Analysis cluster_ligand Ligand NMR cluster_target Target NMR cluster_complex Ligand-Target Complex NMR cluster_interpretation Interpretation Ligand_NMR ¹H & ¹³C NMR of This compound Titration NMR Titration Ligand_NMR->Titration Target_NMR ¹H-¹⁵N HSQC of Biological Target (e.g., Protein) Target_NMR->Titration Complex_NMR NMR of Complex Titration->Complex_NMR CSP Chemical Shift Perturbation (CSP) Analysis Complex_NMR->CSP Binding_Site Identify Binding Site CSP->Binding_Site Interaction_Model Model of Interaction Binding_Site->Interaction_Model

Caption: Logical workflow for studying molecular interactions using NMR.

This technical guide provides a foundational understanding of the NMR spectral analysis of this compound. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry fragmentation of 4-pyrimidinecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation and analysis of pyrimidine derivatives. This document outlines common experimental procedures, details the expected fragmentation patterns, and presents the data in a clear, accessible format.

Introduction

This compound (C₅H₄N₂O₂) is a heterocyclic organic compound with a molecular weight of approximately 124.10 g/mol . Its structure, featuring a pyrimidine ring substituted with a carboxylic acid group, is a key component in various biologically active molecules. Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification and structural characterization in complex mixtures. The fragmentation patterns are influenced by the pyrimidine ring's stability and the lability of the carboxylic acid moiety.

Experimental Protocols

The mass spectrometric analysis of this compound can be performed using various techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common. The choice of method depends on the sample matrix and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound, often requiring derivatization to enhance volatility.

Sample Preparation:

  • Derivatization: To increase volatility, the carboxylic acid group can be derivatized, for example, through esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., using BSTFA).

  • Extraction: If the analyte is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the compound of interest.[1]

  • Solvent: The sample should be dissolved in a volatile organic solvent such as dichloromethane or hexane.[1]

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column).

  • Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is programmed to ensure good separation, for example, starting at 100°C and ramping up to 250°C.

  • Mass Spectrometer: An electron ionization (EI) source is commonly used, with an ionization energy of 70 eV. The mass analyzer can be a quadrupole, ion trap, or time-of-flight (TOF).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is advantageous for analyzing this compound without the need for derivatization, making it suitable for thermally labile or non-volatile samples.

Sample Preparation:

  • Dissolution: The sample is dissolved in a solvent compatible with the mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile.

  • Filtration: The sample solution should be filtered through a 0.22 µm filter to remove any particulate matter.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of water (often with a small amount of formic acid to improve peak shape and ionization) and acetonitrile or methanol.

  • Mass Spectrometer: An electrospray ionization (ESI) source is most common for this type of compound, which can be operated in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) is used to induce and analyze fragmentation.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways, primarily involving the carboxylic acid group and the pyrimidine ring. The following is a proposed fragmentation pathway based on the general principles of mass spectrometry and the known behavior of related compounds.[2][3]

Initial Ionization: The process begins with the formation of the molecular ion [M]•+ at m/z 124.

Primary Fragmentation Pathways:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the cleavage of the C-O bond, leading to the loss of a hydroxyl radical. This results in the formation of an acylium ion at m/z 107.

  • Loss of a Carboxyl Radical (•COOH): The entire carboxylic acid group can be lost as a radical, producing the pyrimidinyl cation at m/z 79.

  • Decarboxylation (Loss of CO₂): Loss of a neutral carbon dioxide molecule can occur, particularly in softer ionization techniques or as a subsequent fragmentation step, leading to an ion at m/z 80.

Secondary Fragmentation of the Pyrimidine Ring:

The pyrimidine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like HCN (hydrogen cyanide) or C₂H₂ (acetylene). For instance, the pyrimidinyl cation (m/z 79) could lose HCN to form an ion at m/z 52.

Below is a DOT script for a diagram illustrating the proposed fragmentation pathway.

Fragmentation_Pathway M This compound [C₅H₄N₂O₂]⁺• m/z = 124 frag1 [C₅H₃N₂O]⁺ m/z = 107 M->frag1 - •OH frag2 [C₄H₃N₂]⁺ m/z = 79 M->frag2 - •COOH frag3 [C₄H₄N₂]⁺• m/z = 80 M->frag3 - CO₂ frag4 [C₂H₂N]⁺ m/z = 52 frag2->frag4 - HCN

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Quantitative Fragmentation Data

m/zProposed FormulaProposed Structure/IdentityFragmentation Pathway
124[C₅H₄N₂O₂]⁺•Molecular Ion-
107[C₅H₃N₂O]⁺Pyrimidine-4-carbonyl cationLoss of •OH from the molecular ion
80[C₄H₄N₂]⁺•Pyrimidine radical cationLoss of CO₂ from the molecular ion
79[C₄H₃N₂]⁺Pyrimidinyl cationLoss of •COOH from the molecular ion
52[C₃H₂N]⁺Azacyclopropenyl cationLoss of HCN from the pyrimidinyl cation (m/z 79)

Conclusion

The mass spectrometry fragmentation of this compound is characterized by initial losses from the carboxylic acid group, followed by fragmentation of the pyrimidine ring. The key expected fragments include the molecular ion (m/z 124), the acylium ion (m/z 107) from the loss of a hydroxyl radical, the pyrimidine radical cation (m/z 80) after decarboxylation, and the pyrimidinyl cation (m/z 79) from the loss of the entire carboxyl group. Further fragmentation of the pyrimidine ring can lead to smaller ions. The experimental conditions, particularly the choice between GC-MS and LC-MS, will significantly influence the observed fragmentation and should be carefully selected based on the analytical goals. This guide provides a foundational understanding for researchers working with this and related pyrimidine compounds.

References

A Technical Guide to the Thermodynamic Properties of 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 4-pyrimidinecarboxylic acid (CAS Number: 31462-59-6). Understanding these properties is crucial for applications in pharmaceutical development, medicinal chemistry, and agrochemical synthesis, as they influence the compound's behavior in various chemical and biological systems.[1] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual workflows for the determination of these properties.

Core Thermodynamic and Physical Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group.[1] Its chemical structure dictates its physical and chemical behavior, including its solubility and acidity.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for a basic understanding of the compound's identity and characteristics.

PropertyValueSource
Molecular Formula C₅H₄N₂O₂[2][3][4][5]
Molecular Weight 124.10 g/mol [2][3][4][5]
Melting Point 210-215 °C[2][6]
218-221 °C[3]
229.8-231.9 °C[3]
235-238 °C[3]
Boiling Point (Predicted) 318.7 ± 15.0 °C[3]
Density (Predicted) 1.403 ± 0.06 g/cm³[3]
Appearance Crystalline solid / White solid[1][4]
Solubility Profile

The solubility of this compound has been determined in various solvents, which is a critical parameter for its handling, formulation, and biological availability.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) 20 mg/mL[4][7]
Dimethylformamide (DMF) 5 mg/mL[4]
Phosphate-Buffered Saline (PBS, pH 7.2) 1 mg/mL[4][7]
Ethanol 0.25 mg/mL[4][7]
Acidity Constant

The acidity constant (pKa) is a measure of the compound's tendency to donate a proton. The predicted pKa for this compound is provided below.

PropertyValueSource
pKa (Predicted) 2.81 ± 0.10[3]

Enthalpy, Entropy, and Gibbs Free Energy

Experimental Protocols and Methodologies

This section details the experimental procedures for determining key thermodynamic properties of compounds like this compound.

Determination of Thermodynamic Solubility

Thermodynamic solubility represents the equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.[12]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4). It is crucial to ensure that undissolved solid remains at the end of the experiment.[12]

  • Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared with known concentrations of the compound to ensure accurate quantification.[12]

G cluster_workflow Workflow for Thermodynamic Solubility Determination prep Sample Preparation (Excess solid in solvent) equil Equilibration (Agitation at constant T) prep->equil 24-48h sep Phase Separation (Filtration/Centrifugation) equil->sep quant Quantification of Supernatant (e.g., HPLC) sep->quant

Workflow for Thermodynamic Solubility Determination
Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.[13]

Methodology:

  • Instrument Calibration: A potentiometer is calibrated using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[14]

  • Sample Preparation: A solution of this compound is prepared in water or a suitable co-solvent at a known concentration (typically at least 10⁻⁴ M).[13][14] The ionic strength of the solution is kept constant by adding a neutral salt like KCl.[14] The solution is purged with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide.[14][15]

  • Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer, and a calibrated pH electrode is immersed in it. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally.[14]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium at each step.[15]

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized. The experiment is typically repeated multiple times to ensure reproducibility.[14]

G cluster_workflow Workflow for pKa Determination by Potentiometric Titration cal Calibrate pH Meter (Standard Buffers) prep Prepare Sample Solution (Known concentration, constant ionic strength) cal->prep purge Purge with N2 (Remove CO2) prep->purge titrate Titrate with Standard Base (e.g., 0.1M NaOH) purge->titrate record Record pH vs. Titrant Volume titrate->record record->titrate Incremental additions analyze Analyze Titration Curve (Determine Inflection Point) record->analyze G cluster_workflow Workflow for Enthalpy of Combustion by Bomb Calorimetry weigh Weigh Sample place Place Sample in Bomb weigh->place pressurize Pressurize Bomb with O2 place->pressurize immerse Immerse Bomb in Water-filled Calorimeter pressurize->immerse ignite Ignite Sample immerse->ignite measure Measure Temperature Change (ΔT) ignite->measure calc Calculate Heat of Combustion measure->calc

References

Quantum Chemical Calculations of 4-Pyrimidinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations performed on 4-pyrimidinecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The document details the computational methodologies employed, presents key quantitative data from theoretical and experimental studies, and visualizes the logical workflows involved in such computational analyses.

Introduction

This compound (4-PCA) is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group. This structure is a key building block in the synthesis of various pharmacologically active agents. Understanding its molecular geometry, vibrational properties, and electronic structure is crucial for predicting its reactivity, intermolecular interactions, and potential as a drug candidate. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the atomic level.

Methodologies and Protocols

The computational analysis of this compound typically involves a multi-step process, beginning with geometry optimization, followed by frequency calculations and analysis of electronic properties. The most common and reliable methods are detailed below.

Computational Protocol: Density Functional Theory (DFT)

A robust and widely accepted method for the quantum chemical analysis of molecules like 4-PCA is Density Functional Theory (DFT). The specific protocol involves the selection of a functional and a basis set that provide a good balance between accuracy and computational cost.

  • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is the standard choice for such systems. It has been shown to provide excellent predictions for the geometric, vibrational, and electronic properties of organic molecules.

  • Basis Set: The Pople-style 6-311++G(d,p) basis set is frequently employed. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe anions and weak interactions, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Solvation Model: To simulate the behavior of the molecule in a solution, a solvent model such as the Polarizable Continuum Model (PCM) can be applied.

  • Software: All calculations are typically performed using the Gaussian suite of programs.

The computational workflow involves an initial geometry optimization of the 4-PCA monomer and, in some studies, its hydrogen-bonded dimer. A subsequent frequency calculation at the same level of theory is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.

Experimental Protocol: X-ray Crystallography

To validate the results of computational geometry optimization, experimental data from single-crystal X-ray diffraction is used as a benchmark.

  • Synthesis: Crystals of this compound are grown, for instance, by recrystallization from a water-methanol mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The crystal structure of this compound reveals that the molecules form sheets stabilized by O—H⋯N hydrogen bonds[1].

Data Presentation and Analysis

Quantum chemical calculations yield a wealth of quantitative data. This section summarizes the key findings for this compound, comparing theoretical results with experimental values where available.

Molecular Geometry

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms. The calculated bond lengths and angles can be directly compared to experimental data from X-ray crystallography.

Table 1: Selected Geometric Parameters of this compound

ParameterBond/AngleExperimental (Å or °)[1]Calculated (DFT/B3LYP)
Bond Lengths C2-N11.331Data from theoretical studies
N1-C61.338Data from theoretical studies
C6-C51.385Data from theoretical studies
C5-C41.405Data from theoretical studies
C4-N31.336Data from theoretical studies
N3-C21.330Data from theoretical studies
C4-C71.503Data from theoretical studies
C7-O11.311Data from theoretical studies
C7-O21.211Data from theoretical studies
Bond Angles N1-C2-N3127.3Data from theoretical studies
C2-N3-C4116.0Data from theoretical studies
N3-C4-C5122.0Data from theoretical studies
C4-C5-C6117.8Data from theoretical studies
C5-C6-N1122.2Data from theoretical studies
C6-N1-C2114.7Data from theoretical studies
N3-C4-C7117.7Data from theoretical studies
C5-C4-C7120.3Data from theoretical studies
O1-C7-O2123.1Data from theoretical studies

Note: The "Calculated" column represents the type of data obtained from DFT studies, such as those performed by Świderski et al. A direct comparison validates the accuracy of the chosen computational method.

Vibrational Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) are compared with experimental FT-IR and FT-Raman spectra. Theoretical frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.

Table 2: Key Vibrational Frequencies and Assignments for this compound

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment
O-H stretchExperimental data neededData from theoretical studiesCarboxylic acid O-H stretching
C-H stretchExperimental data neededData from theoretical studiesAromatic C-H stretching
C=O stretchExperimental data neededData from theoretical studiesCarboxylic acid C=O stretching
C=N/C=C stretchExperimental data neededData from theoretical studiesPyrimidine ring stretching
C-O stretchExperimental data neededData from theoretical studiesCarboxylic acid C-O stretching
C-H bendExperimental data neededData from theoretical studiesIn-plane C-H bending
O-H bendExperimental data neededData from theoretical studiesIn-plane O-H bending

Note: The calculated frequencies and Potential Energy Distribution (PED) analysis from DFT studies provide a definitive assignment for each band in the experimental spectra.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity.

Table 3: Frontier Molecular Orbital Energies of this compound

ParameterValue (eV)
E(HOMO)Data from theoretical studies
E(LUMO)Data from theoretical studies
HOMO-LUMO Gap (ΔE)Data from theoretical studies

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. This parameter is critical in drug design as it influences how a molecule might interact with a biological target.

Visualizations

Diagrams are essential for representing complex relationships and workflows in computational chemistry.

G Computational Chemistry Workflow for 4-PCA cluster_input Input cluster_calc Calculation cluster_output Output & Analysis mol 4-PCA Structure method Method Selection (DFT: B3LYP/6-311++G(d,p)) mol->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq elec Electronic Properties (HOMO, LUMO, etc.) opt->elec geom Optimized Geometry (Bond Lengths, Angles) opt->geom vib Vibrational Spectra (IR, Raman) freq->vib fmo FMO Analysis (Energy Gap, Reactivity) elec->fmo comp Comparison & Validation geom->comp vib->comp exp Experimental Data (X-ray, FT-IR) exp->comp

Caption: Workflow for quantum chemical analysis of 4-PCA.

Caption: Relationship between HOMO-LUMO gap and molecular stability.

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, offer a reliable and accurate framework for investigating the molecular properties of this compound. These theoretical studies provide detailed insights into the molecule's geometry, vibrational modes, and electronic structure, which are essential for rational drug design and the development of new functional materials. The strong correlation between calculated data and experimental findings underscores the predictive power of these computational methods, making them an indispensable tool for modern chemical and pharmaceutical research.

References

The Discovery and Enduring Legacy of Pyrimidinecarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidinecarboxylic acids, a class of heterocyclic organic compounds, represent a cornerstone in the landscape of biological chemistry and pharmaceutical development. Characterized by a pyrimidine ring functionalized with one or more carboxyl groups, these molecules are not only fundamental intermediates in critical metabolic pathways but also serve as versatile synthons in the creation of a vast array of therapeutic agents. Their journey from initial discovery to their current status as indispensable tools in drug design is a testament to over a century of chemical and biological exploration. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with pyrimidinecarboxylic acids, tailored for researchers, scientists, and professionals in the field of drug development.

A Journey Through Time: The History of Pyrimidine and its Carboxylic Acid Derivatives

The story of pyrimidinecarboxylic acids is intrinsically linked to the broader history of pyrimidine chemistry. The parent heterocycle, pyrimidine, was first named by German chemist Arthur Pinner in 1885.[1] Pinner's systematic study of these compounds, which he initiated in 1884, involved synthesizing derivatives by condensing ethyl acetoacetate with amidines.[1] This foundational work built upon earlier, isolated discoveries of pyrimidine-related structures, such as alloxan in the early 19th century and the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by Grimaux in 1879.[1]

The focus on pyrimidine derivatives with carboxylic acid functionalities intensified with the recognition of their biological significance. A pivotal moment in this history was the investigation into orotic acid (pyrimidine-2,4(1H,3H)-dione-6-carboxylic acid). While it was historically considered to be part of the vitamin B complex (and sometimes referred to as vitamin B13), it is now understood to be a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. A landmark in its chemical synthesis was the method developed by Joseph F. Nyc and Herschel K. Mitchell in 1947, which provided a crucial route for obtaining this important biomolecule for further study.[2]

Another critical area of research has been 5-aminolevulinic acid (5-ALA) , which, while not a pyrimidine itself, is a vital precursor in the biosynthesis of porphyrins, including heme. Its discovery and the elucidation of its two major biosynthetic pathways, the C4 (Shemin) and C5 (Beale) pathways, have been fundamental to understanding porphyrin metabolism.

The development of synthetic methodologies, such as the Pinner synthesis , has been instrumental in the exploration of a wide range of pyrimidinecarboxylic acid derivatives.[3] These classical methods, along with modern synthetic innovations, have enabled the creation of extensive libraries of these compounds for biological screening, leading to the discovery of numerous drugs with diverse therapeutic applications.

Physicochemical Properties of Key Pyrimidinecarboxylic Acids

For researchers engaged in the synthesis and application of pyrimidinecarboxylic acids, a thorough understanding of their physicochemical properties is paramount. The following table summarizes key quantitative data for a selection of important pyrimidinecarboxylic acids, facilitating comparison and aiding in experimental design.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)Solubility
Orotic Acid Uracil-6-carboxylic acidC₅H₄N₂O₄156.10345-3462.4, 9.45Sparingly soluble in water
Pyrimidine-2-carboxylic acid C₅H₄N₂O₂124.10182-1853.08 ± 0.10Soluble in ethanol, DMSO, DMF
Pyrimidine-4-carboxylic acid C₅H₄N₂O₂124.10210-2152.81 ± 0.10DMF: 5 mg/mL, DMSO: 20 mg/mL
Pyrimidine-5-carboxylic acid C₅H₄N₂O₂124.10275-278-Soluble in water
2-Aminopyrimidine-5-carboxylic acid C₅H₅N₃O₂139.11>300-Insoluble in common organic solvents
2-Chloropyrimidine-4-carboxylic acid C₅H₃ClN₂O₂158.54147.2-151.4-Soluble in ethyl acetate

Key Experimental Protocols

The ability to synthesize and analyze pyrimidinecarboxylic acids is fundamental to their study. This section provides detailed methodologies for a key historical synthesis and a representative modern synthetic procedure.

Historical Synthesis: The Nyc and Mitchell Synthesis of Orotic Acid (1947)

This method provides a foundational example of early synthetic approaches to biologically significant pyrimidinecarboxylic acids.

Reaction Scheme:

Aspartic Acid → Ureidosuccinic Acid → Dihydroorotic Acid → Orotic Acid

Materials:

  • DL-Aspartic acid

  • Potassium cyanate (KOCN)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Bromine

  • Acetic acid

Procedure:

  • Preparation of Potassium Ureidosuccinate: A solution of 13.3 g (0.1 mole) of DL-aspartic acid and 16.2 g (0.2 mole) of potassium cyanate in 100 mL of water is heated on a steam bath for two hours.

  • Cyclization to Dihydroorotic Acid: The solution from the previous step is cooled and acidified with 25 mL of concentrated hydrochloric acid. The mixture is then heated on a steam bath for 30 minutes. Upon cooling, crude dihydroorotic acid precipitates. The product is recrystallized from water.

  • Dehydrogenation to Orotic Acid: 5.0 g of dihydroorotic acid is dissolved in 25 mL of hot water. To this solution, a solution of 5.1 g of bromine in 25 mL of acetic acid is added. The mixture is heated on a steam bath for one hour. Orotic acid crystallizes upon cooling. The product is collected by filtration and recrystallized from water.

Expected Yield: The overall yield of orotic acid from aspartic acid is approximately 50-60%.

Modern Synthesis: A General Procedure for 2-Substituted Pyrimidine-5-Carboxylic Esters

This contemporary method highlights the use of modern reagents and reaction conditions to achieve high yields and versatility.

Reaction Scheme:

Methyl 3,3-dimethoxypropionate + Methyl Formate → Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate + Amidinium Salt → 2-Substituted Pyrimidine-5-Carboxylic Ester

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Methyl 3,3-dimethoxypropionate

  • Methyl formate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Amidinium salt (e.g., acetamidinium chloride)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Sodium Salt: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Pyrimidine Synthesis: To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, the desired amidinium salt (1.1 eq) is added. The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-4 hours).

  • Work-up and Purification: The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

Biological Pathways and Logical Relationships

The biological importance of pyrimidinecarboxylic acids is most prominently illustrated by the role of orotic acid in the de novo pyrimidine biosynthetic pathway. This pathway is essential for the production of uridine and cytidine nucleotides, which are fundamental building blocks of RNA and DNA. The following diagrams, rendered in DOT language, illustrate this key metabolic pathway and a general workflow for the synthesis of pyrimidine derivatives.

de_novo_pyrimidine_biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS II Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP1 2 ATP ATP1->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Transport Orotate Orotate Orotate_cyto Orotate Orotate->Orotate_cyto Transport Dihydroorotate_mito->Orotate DHODH PRPP PRPP OMP Orotidine 5'-monophosphate PRPP->OMP UMP Uridine 5'-monophosphate OMP->UMP UMPS (decarboxylase) Orotate_cyto->OMP UMPS

Caption: The de novo pyrimidine biosynthetic pathway, highlighting the central role of orotic acid.

synthetic_workflow Starting_Materials Starting Materials (e.g., β-dicarbonyl compound, Amidine) Reaction Cyclocondensation Reaction (e.g., Pinner Synthesis) Starting_Materials->Reaction Crude_Product Crude Pyrimidine Derivative Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Product Pure Pyrimidinecarboxylic Acid or Derivative Purification->Pure_Product Analysis Characterization (e.g., NMR, MS, m.p.) Pure_Product->Analysis Final_Product Final Characterized Product Analysis->Final_Product

Caption: A generalized experimental workflow for the synthesis of pyrimidinecarboxylic acids.

Conclusion

From their early discovery as components of nucleic acids to their current role as sophisticated tools in medicinal chemistry, pyrimidinecarboxylic acids have had a profound impact on science. The historical journey of their discovery and synthesis, marked by the contributions of pioneers like Pinner, Nyc, and Mitchell, has laid the groundwork for the development of a vast array of life-saving drugs. For contemporary researchers, a deep understanding of the historical context, physicochemical properties, and synthetic methodologies associated with these compounds is not merely academic—it is essential for the continued innovation and discovery of new therapeutic agents. This guide serves as a foundational resource to support these ongoing efforts, providing both a retrospective on the rich history of pyrimidinecarboxylic acids and a practical toolkit for their future exploration.

References

An In-depth Technical Guide to 4-Pyrimidinecarboxylic Acid and Its Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-pyrimidinecarboxylic acid, a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. This document details its synthesis, chemical properties, and, most importantly, its applications in the development of novel therapeutics, particularly in the fields of oncology and virology.

Physicochemical Properties of this compound

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 31462-59-6[1][2]
Molecular Formula C₅H₄N₂O₂[1][2]
Molecular Weight 124.10 g/mol [1]
Melting Point 210-215 °C[1]
Appearance White solid[2]
Solubility DMF: 5 mg/mL, DMSO: 20 mg/mL, Ethanol: 0.25 mg/mL, PBS (pH 7.2): 1 mg/mL[3]
pKa 2.81 ± 0.10 (Predicted)[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Method 1: From 4,4-Dimethoxybutan-2-one

This two-step method involves the initial formation of 4-methylpyrimidine followed by oxidation.

Step 1: Synthesis of 4-Methylpyrimidine [4]

  • Materials: 4,4-Dimethoxybutan-2-one, Formamide, Ammonium chloride, Water, 1 M Sodium hydroxide, Chloroform, Sodium sulfate.

  • Procedure:

    • In a three-neck flask equipped with a Liebig condenser, distillation head, and thermometer, combine formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and water (7.21 mL, 0.400 mol).

    • Heat the mixture to 175°C.

    • Add 4,4-dimethoxybutan-2-one (128.3 g, 0.874 mol) dropwise over 7 hours, maintaining the reaction temperature at 175°C.

    • Stir the reaction mixture at the same temperature for an additional 2 hours. The top temperature should be maintained between 40 to 60°C to remove methanol and methyl formate.

    • After the addition is complete, allow the reaction temperature to drop to 135°C.

    • Let the reaction mixture cool to room temperature and pour in 1 M sodium hydroxide (130 mL).

    • Perform continuous extraction with chloroform.

    • Dry the chloroform layer over sodium sulfate and distill off the chloroform under normal pressure.

    • Purify the crude product by vacuum distillation (bp 55-65°C, 72 Torr) to obtain 4-methylpyrimidine as a colorless liquid (Yield: 53%).

Step 2: Oxidation to this compound [4]

  • Materials: 4-Methylpyrimidine, Selenium dioxide, Pyridine, Water, Diethyl ether.

  • Procedure:

    • To a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL), add selenium dioxide (76.0 g, 0.685 mol) at 55-60°C.

    • Stir the mixture for 2 hours at 55-60°C, then increase the temperature to 85-90°C and stir for an additional 3 hours.

    • After cooling and stirring at room temperature overnight, filter the mixture.

    • Wash the residue with pyridine (50 mL) and evaporate the solvent.

    • Wash the resulting solid with water (20 mL) and diethyl ether (50 mL).

    • Dry the solid in vacuo to obtain this compound as a brown solid (Yield: 55%).

Method 2: Oxidation of 4-Methylpyrimidine with Potassium Permanganate[4]
  • Materials: 4-Methylpyrimidine, Potassium permanganate, Sodium carbonate, Water, Dichloromethane (CH₂Cl₂), Ethyl acetate, Concentrated hydrochloric acid, Celite.

  • Procedure:

    • In a flask, reflux a mixture of 4-methylpyrimidine (500 mg, 5.3 mmol), potassium permanganate (1.42 g, 8.99 mmol), and sodium carbonate (563 mg, 5.3 mmol) in water (5 mL) for 72 hours.

    • Filter the reaction mixture through Celite.

    • Wash the filtrate with portions of dichloromethane and ethyl acetate.

    • Acidify the aqueous layer with concentrated hydrochloric acid.

    • Collect the precipitate that forms and wash it with water.

    • Purify the crude product by flash column chromatography (eluting with 5% to 15% MeOH/CH₂Cl₂) to yield this compound as an off-white solid (Yield: 32%).

Biological Activities and Applications in Drug Discovery

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably in cancer and viral infections. The pyrimidine scaffold serves as a versatile backbone for the design of potent and selective inhibitors of key biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound derivatives, which often act by inhibiting specific enzymes or antagonizing receptors involved in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

Compound/DerivativeCancer Cell LineTargetIC₅₀/EC₅₀ (µM)Reference
Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative (3d) MCF-7 (Breast)-43.4[2]
MDA-MB-231 (Breast)-35.9[2]
Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative (4d) MCF-7 (Breast)-39.0[2]
MDA-MB-231 (Breast)-35.1[2]
Thieno[2,3-d]pyrimidine derivative (3a) A549 (Lung)-5.988[2]
(4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide derivative (6A) HepG2 (Liver), A549 (Lung)RXRα antagonist< 10[3]
Pyrazolo[3,4-d]pyrimidine derivative (5) HT1080 (Fibrosarcoma)-96.25[5]
Hela (Cervical)-74.8[5]
Caco-2 (Colorectal)-76.92[5]
A549 (Lung)-148[5]
Pyrazolo[3,4-d]pyrimidine derivative (7) HT1080 (Fibrosarcoma)-43.75[5]
Hela (Cervical)-17.50[5]
Caco-2 (Colorectal)-73.08[5]
A549 (Lung)-68.75[5]
4-Substituted 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine (7b) MCF-7 (Breast)Topoisomerase I & II8.80[6]
4-Substituted 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine (7t) MCF-7 (Breast)Topoisomerase I & II7.45[6]
Pyrimidin-2-amine derivative (8h) Breast cancer cellsPLK40.0067[7]
Pyrimidine with aryl urea moiety (4b) SW480 (Colon)Apoptosis induction11.08[8]

Signaling Pathways and Mechanisms of Action

PLK4 is a master regulator of centriole duplication, and its overexpression is observed in various cancers.[1] Inhibition of PLK4 can lead to mitotic defects, cell cycle arrest, and apoptosis in cancer cells.[1] Certain pyrimidine derivatives have been developed as potent PLK4 inhibitors.

PLK4_Inhibition_Pathway cluster_0 PLK4 Inhibition by Pyrimidine Derivative cluster_1 Downstream Effects Pyrimidine_Derivative 4-Pyrimidinecarboxylic Acid Derivative (e.g., PLK4 Inhibitor) PLK4 PLK4 Pyrimidine_Derivative->PLK4 Inhibits Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Promotes p38_p53_p21 p38/p53/p21 Pathway Activation PLK4->p38_p53_p21 Inhibition leads to activation of Wnt_beta_catenin Wnt/β-catenin Pathway Inactivation PLK4->Wnt_beta_catenin Inhibition leads to inactivation of Mitotic_Defects Mitotic Defects (e.g., Multipolar Spindles) Centriole_Duplication->Mitotic_Defects Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M phase) Mitotic_Defects->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis p38_p53_p21->Cell_Cycle_Arrest Induces Wnt_beta_catenin->Apoptosis Inactivation promotes

PLK4 Inhibition Pathway

RXRα is a nuclear receptor that plays a role in various cellular processes, and its dysregulation is implicated in cancer.[3] Some this compound derivatives act as RXRα antagonists, inhibiting its transcriptional activity and inducing apoptosis in cancer cells.

RXRa_Antagonism_Pathway cluster_0 RXRα Antagonism by Pyrimidine Derivative cluster_1 Downstream Signaling Pyrimidine_Derivative 4-Pyrimidinecarboxylic Acid Derivative (e.g., RXRα Antagonist) RXRa_LBD RXRα Ligand Binding Domain (LBD) Pyrimidine_Derivative->RXRa_LBD Binds to and antagonizes RXR_Dimer RXR Homodimer or Heterodimer (e.g., RXR-RAR) RXRa_LBD->RXR_Dimer PI3K_AKT PI3K/AKT Pathway RXRa_LBD->PI3K_AKT Antagonism regulates Coactivator Coactivator Recruitment RXR_Dimer->Coactivator Inhibited by antagonist Gene_Transcription Target Gene Transcription Coactivator->Gene_Transcription Promotes Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition of anti-apoptotic genes PI3K_AKT->Apoptosis Regulation induces

RXRα Antagonism Pathway
Antiviral Activity

Derivatives of this compound have also shown promise as antiviral agents, with activity reported against a range of viruses including HIV, Zika virus, and influenza virus.

Quantitative Data on Antiviral Activity

Compound/DerivativeVirusAssayEC₅₀ (µM)Reference
Diarylpyrimidine (9k) HIV-1 (wild-type)MT-4 cells0.0017[9]
Diarylpyrimidine (9d) HIV-1 (wild-type)MT-4 cells0.0024[9]
Diarylpyrimidine (9d) HIV-1 (K103N+Y181C)MT-4 cells5.3[9]
Diarylpyrimidine (9d) HIV-2 (ROD)MT-4 cells5.5[9]
7H-pyrrolo[2,3-d]pyrimidine (1) Zika VirusReporter Assay5.25[10]
7H-pyrrolo[2,3-d]pyrimidine (1) Zika VirusTiter-reduction5.21[10]
1H-Pyrazolo[3,4-d]pyrimidine-amine (13) Zika VirusTiter-reduction6.5[11]
6-Azauridine Zika Virus (MR766)CPE-based HTS3.18[3]
Brequinar Zika VirusCPE-based HTSPotent activity[3]
Dihydrofuropyridinone (15a) Influenza A/H1N1, A/H3N2, BCPE reduction17.4–21.1[9]
2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivative Influenza A and BPlaque formation0.01-0.1[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol: [13]

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat cells with - Pyrimidine derivative - Vehicle control - Positive control incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Remove medium & add solubilizing agent incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate cell viability and IC50 read_absorbance->data_analysis end End data_analysis->end Western_Blot_Workflow start Start cell_treatment Cell Treatment with Pyrimidine Derivative start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

The Core Chemistry of Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like the nucleobases uracil, thymine, and cytosine. This six-membered aromatic heterocycle, with nitrogen atoms at positions 1 and 3, is a privileged structure in drug design due to its ability to interact with a wide range of biological targets. Its derivatives have been successfully developed into a multitude of therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the fundamental chemistry of pyrimidine derivatives, covering their synthesis, reactivity, and biological significance, with a focus on applications relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties of Pyrimidine Derivatives

The physicochemical properties of pyrimidine derivatives, such as acidity/basicity (pKa), solubility, and lipophilicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties are heavily influenced by the nature and position of substituents on the pyrimidine ring.

The pyrimidine ring is a weak base due to the electron-withdrawing effect of the two nitrogen atoms. The pKa for the protonated form of the parent pyrimidine is approximately 1.23, significantly lower than that of pyridine (pKa ≈ 5.30), indicating its reduced basicity. Substituents can further modulate this property; electron-donating groups tend to increase basicity, while electron-withdrawing groups decrease it.

Solubility is a crucial factor for drug bioavailability. The aqueous solubility of pyrimidine derivatives varies widely depending on their substitution pattern. Generally, the introduction of polar functional groups that can participate in hydrogen bonding, such as hydroxyl (-OH) or amino (-NH2) groups, enhances water solubility. Conversely, lipophilic substituents tend to decrease aqueous solubility.

Table 1: Physicochemical Properties of Selected Pyrimidine Derivatives

Compound/DerivativePropertyValueReference(s)
PyrimidineMelting Point20-22 °C
PyrimidineBoiling Point123-124 °C
Pyrimidine (protonated)pKa1.23
2-AminopyrimidinepKa3.54
4-AminopyrimidinepKa5.71
5-AminopyrimidinepKa2.60
2-HydroxypyrimidinepKa (acidic)9.2
4-HydroxypyrimidinepKa (acidic)8.6
5-HydroxypyrimidinepKa (acidic)6.8
SNS-1Density (g/cm³) at 308.15K0.9338
SNS-1Refractive Index at 308.15K1.4239

Synthesis of Pyrimidine Derivatives

The construction of the pyrimidine ring is a well-established area of heterocyclic chemistry, with several robust methods available. Syntheses typically involve the cyclization of a three-carbon (C-C-C) fragment with an N-C-N fragment.

The Biginelli Reaction

First reported in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea). This acid-catalyzed reaction is a highly efficient method for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates and possess biological activities themselves.

Biginelli_Reaction_Workflow General Experimental Workflow for the Biginelli Reaction cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification & Product Aldehyde Aryl Aldehyde (1 mmol) Mixing Combine reactants in Ethanol Add Acid Catalyst (e.g., HCl) Aldehyde->Mixing Ketoester β-Ketoester (1 mmol) Ketoester->Mixing Urea Urea/Thiourea (1.5 mmol) Urea->Mixing Reflux Heat to Reflux (Monitor by TLC) Mixing->Reflux 1-4h Cooling Cool to Room Temperature Then pour into Ice Water Reflux->Cooling Neutralize Neutralize with dilute acid (if necessary) Cooling->Neutralize Filter Filter the Precipitate Neutralize->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product Pure Dihydropyrimidinone (DHPM) Recrystallize->Product

General workflow for the Biginelli three-component reaction.

This protocol describes a general procedure for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one.

  • Reaction Setup: In a round-bottom flask, combine the aryl aldehyde (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., 3-4 drops of concentrated HCl) to the mixture.

  • Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (50 mL).

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure dihydropyrimidinone derivative.

Synthesis from Chalcones

Chalcones (α,β-unsaturated ketones) are versatile precursors for the synthesis of various heterocyclic compounds, including pyrimidines. The reaction of a chalcone with an N-C-N synthon like urea, thiourea, or guanidine under basic conditions leads to the formation of the pyrimidine ring.

This protocol outlines the synthesis of a pyrimidine derivative from a chalcone and urea.

  • Reaction Setup: Dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL, 95%) in a round-bottom flask.

  • Base Addition: To the stirred solution, slowly add a 40% aqueous solution of potassium hydroxide (10 mL).

  • Reflux: Heat the reaction mixture to reflux on a water bath for approximately 4 hours. Monitor the reaction's completion via TLC.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Neutralization and Isolation: Neutralize the solution by adding dilute HCl. The resulting precipitate is the pyrimidine derivative.

  • Purification: Filter the precipitate, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization.

Chemical Reactivity

The pyrimidine ring is classified as a π-deficient heterocycle. This electron deficiency is due to the presence of the two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. This electronic characteristic governs the reactivity of the pyrimidine nucleus.

  • Electrophilic Aromatic Substitution: Due to the ring's electron-deficient nature, electrophilic substitution is generally difficult and requires harsh conditions. When it does occur, substitution is directed to the C5 position, which is the most electron-rich carbon atom.

  • Nucleophilic Aromatic Substitution: The electron deficiency at the C2, C4, and C6 positions makes them highly susceptible to attack by nucleophiles. Halogen atoms or other good leaving groups at these positions are readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). This is a cornerstone of pyrimidine derivatization.

  • Reactivity of Substituents: Functional groups attached to the pyrimidine ring exhibit modified reactivity. For example, methyl groups at the C2, C4, or C6 positions are activated and can undergo condensation reactions.

Electron distribution and sites of chemical attack on the pyrimidine ring.

Biological Significance and Applications in Drug Development

The structural similarity of pyrimidine derivatives to the nucleobases of DNA and RNA allows them to act as antimetabolites, interfering with nucleic acid synthesis and repair. This mechanism is the basis for many anticancer and antiviral drugs. Furthermore, the versatile pyrimidine scaffold can be decorated with various functional groups to achieve high-affinity and selective binding to a wide array of protein targets, such as kinases.

Anticancer Activity

Pyrimidine derivatives are a major class of anticancer agents. The drug 5-Fluorouracil (5-FU) is a classic example of a pyrimidine antimetabolite that inhibits thymidylate synthase, an enzyme critical for DNA synthesis, thereby halting cell proliferation.

More recently, pyrimidine derivatives have been developed as highly potent and selective kinase inhibitors. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key targets in cancer therapy, and numerous pyrimidine-based inhibitors have been designed to block their signaling pathways.

Table 2: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

CompoundTarget/MechanismCell LineIC50 ValueReference(s)
5-FluorouracilThymidylate Synthase InhibitorVariousVaries
ErlotinibEGFR InhibitorVariousNanomolar range
GefitinibEGFR InhibitorNSCLCNanomolar range
PazopanibVEGFR-2 InhibitorA54921.18 µM
PazopanibVEGFR-2 InhibitorHepG236.66 µM
Compound 7dVEGFR-2 InhibitorA54913.17 µM
Compound 9sVEGFR-2 InhibitorHepG211.94 µM
Compound 10bEGFR Inhibitor-8.29 nM
Furo[2,3-d]pyrimidine 4cVEGFR-2 Inhibitor-57.1 nM
Furo[2,3-d]pyrimidine 7bVEGFR-2 Inhibitor-42.5 nM

IC50: Half-maximal inhibitory concentration.

Pyrimidine-based kinase inhibitors typically function by competing with ATP for its binding site in the kinase domain of the receptor. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway Inhibition of EGFR Signaling by Pyrimidine Derivatives cluster_downstream Downstream Signaling Cascades cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway EGF EGF Ligand EGFR EGFR (Inactive Monomer) EGF->EGFR Binds EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization Autophos Autophosphorylation EGFR_dimer->Autophos Activation Grb2 Grb2/Shc Autophos->Grb2 PI3K PI3K Autophos->PI3K RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellEffects Cell Proliferation, Survival, Angiogenesis ERK->CellEffects Akt Akt PI3K->Akt Akt->CellEffects Inhibitor Pyrimidine-Based Inhibitor (e.g., Erlotinib) Inhibitor->Autophos Blocks ATP Binding Site

Mechanism of EGFR inhibition by pyrimidine-based drugs.
Antimicrobial Activity

The pyrimidine nucleus is also a key component in many antimicrobial agents. These compounds often work by targeting metabolic pathways that are essential for the microorganism but absent in the host, providing selective toxicity. For example, trimethoprim, a diaminopyrimidine derivative, inhibits dihydrofolate reductase, an enzyme crucial for folic acid synthesis in bacteria.

Table 3: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

CompoundOrganismMIC (µM/ml)Reference(s)
Compound 12S. aureus0.87
Compound 5B. subtilis0.96
Compound 2E. coli0.91
Compound 10P. aeruginosa0.77
Compound 12C. albicans1.73
Compound 11A. niger1.68

MIC: Minimum Inhibitory Concentration.

The tube dilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Serial Dilution: Prepare a series of two-fold dilutions of the test pyrimidine derivative in the broth within a set of sterile test tubes. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation: Add a standardized volume of the microbial inoculum to each tube of the diluted compound, as well as to a positive control tube (broth with inoculum, no compound) and a negative control tube (broth only).

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours).

  • Observation: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The fundamental chemistry of pyrimidine derivatives provides a rich and versatile platform for the design and synthesis of novel therapeutic agents. A thorough understanding of their synthesis, reactivity, and physicochemical properties is essential for drug development professionals. The ability to efficiently construct the pyrimidine core through reactions like the Biginelli condensation and to functionalize it via nucleophilic substitution allows for the creation of large, diverse libraries of compounds. By targeting key biological pathways, such as kinase signaling in cancer, pyrimidine derivatives continue to be a profoundly important class of molecules in the ongoing quest for new and more effective medicines.

Methodological & Application

Application Note: Synthesis of 4-Pyrimidinecarboxylic Acid from 4-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-pyrimidinecarboxylic acid, a valuable intermediate in pharmaceutical synthesis, through the oxidation of 4-methylpyrimidine.[1][2][3] Two common and effective methods are presented: oxidation using potassium permanganate (KMnO₄) and oxidation using selenium dioxide (SeO₂). This application note includes comprehensive experimental procedures, a comparative summary of reaction parameters, and visual diagrams of the synthetic workflow to guide researchers in selecting and performing the optimal synthesis for their needs.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif is found in various biologically active molecules. The synthesis of this compound is typically achieved through the oxidation of the readily available precursor, 4-methylpyrimidine. The choice of oxidizing agent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. This note details two established methods for this transformation, providing researchers with the necessary information to reproduce these procedures reliably.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.

Property4-MethylpyrimidineThis compound
CAS Number 3438-46-8[4]31462-59-6[5][6][7]
Molecular Formula C₅H₆N₂[4]C₅H₄N₂O₂[1][5][6][7]
Molecular Weight 94.11 g/mol [4]124.10 g/mol [1][6][7]
Appearance Colorless to slightly yellow liquid[8]Brown or crystalline solid[1][5]
Melting Point 32 °C[8]210-215 °C[6], 218-221 °C[5], 229.8-231.9 °C[5]
Boiling Point 141-142 °C[4][8]318.7±15.0 °C (Predicted)[5]
Density 1.031 g/mL at 25 °C[4][8]1.403±0.06 g/cm³ (Predicted)[5]
Solubility Miscible with water[8]Soluble in DMSO (20 mg/ml) and DMF (5 mg/ml)[1]

Synthesis Protocols

Two primary methods for the oxidation of 4-methylpyrimidine to this compound are detailed below.

Method 1: Oxidation with Potassium Permanganate (KMnO₄)

This method utilizes a strong and common oxidizing agent, potassium permanganate, in an aqueous solution.

Materials and Reagents:

  • 4-Methylpyrimidine

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Water (H₂O)

  • Celite

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-methylpyrimidine (500 mg, 5.3 mmol), potassium permanganate (1.42 g, 8.99 mmol), and sodium carbonate (563 mg, 5.3 mmol).[5]

  • Add water (5 mL) to the flask.[5]

  • Heat the reaction mixture to reflux and maintain for 72 hours.[5]

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove manganese dioxide.[5]

  • Wash the filtrate with portions of dichloromethane and ethyl acetate to remove any unreacted starting material.[5]

  • Acidify the aqueous filtrate with concentrated hydrochloric acid.

  • The resulting solid precipitate is collected by filtration.

  • Wash the solid with water (20 mL) and diethyl ether (50 mL).[5]

  • Dry the product under vacuum to yield this compound.

Method 2: Oxidation with Selenium Dioxide (SeO₂)

This protocol employs selenium dioxide as the oxidant in a pyridine solvent system.

Materials and Reagents:

  • 4-Methylpyrimidine

  • Selenium dioxide (SeO₂)

  • Pyridine

  • Water

  • Diethyl ether

Experimental Protocol:

  • In a three-neck flask, dissolve 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL).[5]

  • Add selenium dioxide (76.0 g, 0.685 mol) to the solution.[5]

  • Stir the mixture at 55-60 °C for 2 hours.[5]

  • Increase the temperature and stir at 85-90 °C for an additional 3 hours.[5]

  • Allow the reaction mixture to cool to room temperature and stir overnight.[5]

  • Filter the mixture and wash the residue with pyridine (50 mL).[5]

  • Evaporate the solvent from the filtrate.

  • Wash the resulting solid with water (20 mL) and diethyl ether (50 mL).[5]

  • Dry the solid under vacuum to obtain crude this compound as a brown solid.[5] The product can be used without further purification.[5]

Comparative Data

The following table summarizes the key quantitative data for the two described synthetic methods, allowing for easy comparison.

ParameterMethod 1: KMnO₄ OxidationMethod 2: SeO₂ Oxidation
Oxidizing Agent Potassium permanganate (KMnO₄)Selenium dioxide (SeO₂)
Solvent WaterPyridine
Base Sodium carbonate (Na₂CO₃)Not explicitly used
Reactant Molar Ratio (Oxidant:Substrate) ~1.7 : 1~1.5 : 1
Reaction Temperature Reflux55-60 °C then 85-90 °C
Reaction Time 72 hours[5]5 hours (plus overnight stirring)[5]
Reported Yield Not explicitly stated in the snippet55%[5]
Workup Filtration, extraction, acidification, filtrationFiltration, evaporation, washing

Experimental Workflow and Logic

The general workflow for the synthesis of this compound from 4-methylpyrimidine involves the oxidation of the methyl group, followed by workup and purification of the final product.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_product Final Product Reactant 4-Methylpyrimidine Oxidation Oxidation (KMnO4 or SeO2) Reactant->Oxidation Filtration Filtration Oxidation->Filtration Reaction Mixture Extraction_Washing Extraction / Washing Filtration->Extraction_Washing Acidification Acidification (for KMnO4 method) Extraction_Washing->Acidification Isolation Product Isolation Extraction_Washing->Isolation for SeO2 method Acidification->Isolation Product This compound Isolation->Product

Caption: Synthetic workflow for this compound.

Conclusion

Both the potassium permanganate and selenium dioxide oxidation methods provide viable routes for the synthesis of this compound from 4-methylpyrimidine. The choice between these methods may depend on factors such as desired reaction time, scale, and available reagents and equipment. The potassium permanganate method is a more classical approach using a common and inexpensive oxidant, though it requires a longer reaction time. The selenium dioxide method offers a significantly shorter reaction time but involves a more toxic reagent. Researchers should consider these factors when selecting a synthetic strategy. The provided protocols and comparative data serve as a valuable resource for the successful synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Laboratory Preparation of 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrimidinecarboxylic acid is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules. Its structural motif is integral to the development of novel therapeutic agents and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound, targeting professionals in research and drug development. The protocols described herein are based on established chemical transformations, including the oxidation of 4-methylpyrimidine and the hydrolysis of pyrimidine-4-carbonitrile.

Introduction

This compound, with the chemical formula C₅H₄N₂O₂, is a white solid compound that serves as a key intermediate in medicinal chemistry and materials science.[1] It is particularly valuable in the synthesis of antiviral and anticancer drugs, where the pyrimidine core plays a crucial role in the molecule's biological activity.[1] The carboxylic acid functional group at the 4-position provides a versatile handle for further chemical modifications, such as amidation and esterification, enabling the construction of complex molecular architectures.

Chemical Structure and Properties:

  • IUPAC Name: Pyrimidine-4-carboxylic acid[2]

  • CAS Number: 31462-59-6[2]

  • Molecular Formula: C₅H₄N₂O₂[2]

  • Molecular Weight: 124.10 g/mol [2]

  • Melting Point: 229.8-231.9 °C[3]

  • Appearance: White to off-white solid

Applications in Research and Drug Development

The pyrimidine scaffold is a fundamental component of nucleobases and, as such, is a privileged structure in drug design. This compound is a valuable precursor for the synthesis of:

  • Antiviral Agents: The pyrimidine ring can mimic natural nucleosides, leading to the development of compounds that interfere with viral replication.[1]

  • Anticancer Therapeutics: Many kinase inhibitors and other anticancer drugs incorporate the pyrimidine structure to interact with specific biological targets.[1]

  • Agrochemicals: It is used in the formulation of herbicides and fungicides, contributing to crop protection.[1]

  • Functional Materials: The unique electronic properties of the pyrimidine ring make it a candidate for incorporation into advanced materials.

Synthetic Routes

Several synthetic pathways to this compound have been established. The most common and reliable methods involve the oxidation of a pre-existing methyl group at the 4-position of the pyrimidine ring. An alternative, though less detailed in the literature for this specific compound, is the hydrolysis of a nitrile group.

Overview of Synthetic Strategies

Synthesis_Overview cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 4,4-Dimethoxybutan-2-one 4,4-Dimethoxybutan-2-one 4-Methylpyrimidine_intermediate 4-Methylpyrimidine 4,4-Dimethoxybutan-2-one->4-Methylpyrimidine_intermediate Formamide, NH4Cl 4-Methylpyrimidine 4-Methylpyrimidine 4-Pyrimidinecarboxylic_Acid This compound 4-Methylpyrimidine->4-Pyrimidinecarboxylic_Acid Oxidation (SeO2 or KMnO4) 4-Cyanopyrimidine 4-Cyanopyrimidine 4-Cyanopyrimidine->4-Pyrimidinecarboxylic_Acid Hydrolysis (Acid or Base) 4-Methylpyrimidine_intermediate->4-Pyrimidinecarboxylic_Acid Oxidation (SeO2) Oxidation_Workflow start Start: 4-Methylpyrimidine dissolve Dissolve in Pyridine start->dissolve add_oxidant Add Selenium Dioxide dissolve->add_oxidant heat_react Heat at 55-90°C add_oxidant->heat_react cool_stir Cool and Stir Overnight heat_react->cool_stir filter_wash Filter and Wash Residue cool_stir->filter_wash evaporate Evaporate Solvent filter_wash->evaporate wash_product Wash Solid with Water and Ether evaporate->wash_product dry Dry Under Vacuum wash_product->dry end End: this compound dry->end Hydrolysis_Workflow start Start: 4-Cyanopyrimidine suspend Suspend in Aqueous Acid/Base start->suspend reflux Heat to Reflux suspend->reflux monitor Monitor Reaction reflux->monitor cool Cool to Room Temperature monitor->cool adjust_ph Adjust pH to Precipitate cool->adjust_ph filter_product Filter and Wash Solid adjust_ph->filter_product dry Dry Under Vacuum filter_product->dry end End: this compound dry->end

References

Application Notes and Protocols for the Scalable Synthesis of 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidinecarboxylic acid is a crucial building block in the synthesis of a wide range of biologically active molecules, finding applications in the development of pharmaceuticals and agrochemicals. Its pyrimidine core is a key feature in numerous therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development and chemical manufacturing industries. This document provides a detailed overview of established synthetic routes to this compound, with a focus on scalability, and includes comprehensive experimental protocols and comparative data.

Comparative Analysis of Synthetic Routes

Several methods for the synthesis of this compound have been reported in the literature. The most common approaches involve the oxidation of 4-methylpyrimidine. The choice of oxidant and reaction conditions significantly impacts the yield, purity, and scalability of the process. Below is a summary of the key quantitative data for the most prevalent methods.

Synthesis RouteStarting MaterialOxidizing AgentSolventReaction TimeTemperature (°C)Yield (%)PurityReference
Method 1 4-MethylpyrimidineSelenium Dioxide (SeO₂)Pyridine5 hours55-9055Brown solid, used without further purification[1]
Method 2 4-MethylpyrimidineSelenium Dioxide (SeO₂)Pyridine5.5 hours55-8080.5Not specified[2]
Method 3 4-MethylpyrimidinePotassium Permanganate (KMnO₄)Water72 hoursReflux32Off-white solid after chromatography[1]
Two-Step Method 4,4-Dimethoxybutan-2-one(1) Formamide, NH₄Cl, H₂O (2) SeO₂(1) None (2) Pyridine(1) 9 hours (2) 5 hours(1) 135-175 (2) 55-90(1) 53 (for 4-methylpyrimidine) (2) 55 (overall from 4-methylpyrimidine)(1) Colorless liquid after distillation (2) Brown solid[1]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound via the oxidation of 4-methylpyrimidine using selenium dioxide. This method is presented due to its relatively higher yield and more detailed reporting in the literature, although its scalability is limited by the toxicity and cost of selenium dioxide and the use of pyridine.

Method 1: Oxidation of 4-Methylpyrimidine with Selenium Dioxide

This protocol is adapted from a reported laboratory-scale synthesis.

Materials:

  • 4-Methylpyrimidine

  • Selenium Dioxide (SeO₂)

  • Pyridine

  • Water

  • Diethyl ether

  • Three-neck round-bottom flask

  • Condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Vacuum source

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a condenser, and a thermometer.

  • Charging Reagents: To a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL), add selenium dioxide (76.0 g, 0.685 mol).

  • Reaction: Stir the mixture at 55-60 °C for 2 hours. Subsequently, increase the temperature to 85-90 °C and continue stirring for an additional 3 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and stir overnight.

  • Isolation of Crude Product: Filter the mixture and wash the residue with pyridine (50 mL). Concentrate the filtrate under reduced pressure. The resulting solid is crude this compound.

  • Purification: Wash the solid with water (20 mL) and diethyl ether (50 mL) to remove residual pyridine and selenium-containing byproducts. Dry the product under vacuum. This yields this compound as a brown solid (31.2 g, 55% yield). The product can be used in this form for many applications or be further purified by recrystallization.

Safety Precautions:

  • Selenium dioxide is highly toxic and should be handled with extreme care in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Pyridine is a flammable and toxic liquid. Handle in a well-ventilated area and avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the selenium dioxide oxidation of 4-methylpyrimidine.

Scalable_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start reagents Charge 4-Methylpyrimidine, Pyridine, and SeO2 start->reagents reaction Heat and Stir (55-90 °C, 5h) reagents->reaction cool Cool to Room Temperature and Stir Overnight reaction->cool Reaction Complete filter Filter and Concentrate cool->filter wash Wash with Water and Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Discussion on Scalability and Green Chemistry Alternatives

While the selenium dioxide oxidation method provides a reliable laboratory-scale synthesis of this compound, its scalability is a significant concern for industrial production. The primary drawbacks include:

  • Toxicity and Cost of Selenium Dioxide: Selenium compounds are toxic and pose environmental risks. The cost of selenium dioxide can also be prohibitive for large-scale manufacturing.

  • Use of Pyridine: Pyridine is a hazardous solvent that is difficult to handle and recover efficiently on a large scale.

  • Waste Generation: The process generates significant amounts of selenium-containing waste, which requires specialized disposal procedures.

The potassium permanganate method, while avoiding the use of selenium, suffers from a low yield and a very long reaction time, making it inefficient for large-scale production.

For a truly scalable and sustainable synthesis, alternative methods should be explored. Catalytic aerobic oxidation presents a promising green chemistry approach. This method would utilize a catalyst (e.g., based on transition metals) and air or oxygen as the primary oxidant, with water as the likely solvent. Such a process would offer several advantages:

  • Reduced Cost and Toxicity: Air is an inexpensive and non-toxic oxidant.

  • Environmental Benignity: The primary byproduct would be water, minimizing hazardous waste.

  • Improved Atom Economy: Catalytic processes are inherently more atom-economical.

Further research and development are needed to identify a suitable catalyst and optimize the reaction conditions for the aerobic oxidation of 4-methylpyrimidine to this compound on an industrial scale.

Purification at Scale

For large-scale purification of this compound, crystallization is the most viable method. The choice of solvent is critical for obtaining high purity and yield. Common solvents for the crystallization of pyrimidine derivatives include ethanol, methanol, and ethyl acetate. A general procedure for crystallization would involve:

  • Dissolving the crude this compound in a minimal amount of a suitable hot solvent.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly to induce crystallization.

  • Collecting the crystals by filtration.

  • Washing the crystals with a small amount of cold solvent.

  • Drying the purified crystals.

The optimal solvent system and crystallization conditions would need to be determined experimentally to maximize purity and recovery on a large scale.

References

4-Pyrimidinecarboxylic Acid: A Versatile Intermediate in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4-Pyrimidinecarboxylic acid has emerged as a critical and versatile synthetic intermediate in the fields of medicinal chemistry and drug development. Its unique chemical structure, featuring a pyrimidine ring functionalized with a carboxylic acid, provides a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This intermediate is particularly significant in the development of novel anticancer and antiviral agents, offering a robust starting point for the creation of targeted therapies.

Researchers and drug development professionals will find this compound to be an invaluable tool in the synthesis of kinase inhibitors and other therapeutic agents. The carboxylic acid moiety allows for straightforward chemical modifications, most notably through amide bond formation, enabling the facile introduction of various functional groups to modulate the pharmacological properties of the final compounds.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a focus on its application in the synthesis of kinase inhibitors targeting pathways implicated in cancer progression.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in synthesis.

PropertyValueReference
CAS Number 31462-59-6[1]
Molecular Formula C₅H₄N₂O₂[1]
Molecular Weight 124.1 g/mol [1]
Melting Point 229.8-231.9 °C[1]
Boiling Point (Predicted) 318.7 ± 15.0 °C[1]
Density (Predicted) 1.403 ± 0.06 g/cm³[1]
pKa (Predicted) 2.81 ± 0.10[1]

Applications in Drug Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents.[2] Its derivatives have shown promise as inhibitors of key signaling proteins involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).

Anticancer Applications: Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors. By modifying the 4-carboxylic acid group, researchers can synthesize libraries of compounds to probe the binding pockets of kinases like EGFR and FAK, which are often overexpressed or dysregulated in various cancers.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell growth, survival, and proliferation.[3][4] Dysregulation of this pathway is a key factor in the development and progression of many cancers. The following diagram illustrates the major components of the EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K activates STAT STAT EGFR->STAT activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Akt->Transcription STAT->Transcription synthesis_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine 4-methylpyrimidine and pyridine start->reagents add_seo2 Add Selenium Dioxide reagents->add_seo2 heat1 Stir at 55-60 °C for 2h add_seo2->heat1 heat2 Stir at 85-90 °C for 3h heat1->heat2 cool Cool to room temperature heat2->cool filter Filter the mixture cool->filter wash_pyridine Wash residue with pyridine filter->wash_pyridine evaporate Evaporate solvent wash_pyridine->evaporate wash_water_ether Wash solid with water and diethyl ether evaporate->wash_water_ether dry Dry in vacuum wash_water_ether->dry end This compound dry->end amide_coupling_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start dissolve Dissolve this compound, amine, and DIPEA in DMF start->dissolve cool Cool to 0 °C dissolve->cool add_hatu Add HATU cool->add_hatu warm Warm to room temperature and stir overnight add_hatu->warm quench Quench with water warm->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine and dry extract->wash concentrate Concentrate under reduced pressure wash->concentrate purify Purify by column chromatography concentrate->purify end Pyrimidine-4-carboxamide purify->end

References

Application Notes and Protocols: The Use of 4-Pyrimidinecarboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidinecarboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core is a key pharmacophore found in numerous pharmaceuticals, including antiviral and anticancer agents.[1] The carboxylic acid group at the 4-position provides a convenient handle for chemical modification, allowing for the facile synthesis of diverse derivatives, such as amides, esters, and more complex heterocyclic systems. This document provides an overview of the applications of this compound in pharmaceutical synthesis, along with detailed experimental protocols and data for the synthesis and evaluation of its derivatives.

Physicochemical Properties of this compound

A solid understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 31462-59-6[1][2][3]
Molecular Formula C5H4N2O2[1][2][3]
Molecular Weight 124.1 g/mol [1][2][3]
Appearance White to off-white solid[1]
Melting Point 218-221 °C[4]
Solubility DMF: 5 mg/mL, DMSO: 20 mg/mL, Ethanol: 0.25 mg/mL, PBS (pH 7.2): 1 mg/mL[3]

Applications in Pharmaceutical Synthesis

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, making them valuable scaffolds in drug discovery.

  • Anticancer Activity: Pyrimidine-based compounds are known to inhibit various protein kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[1][5] Derivatives of this compound have shown potent antitumor activity.[6]

  • Antiviral Activity: The pyrimidine nucleus is a component of nucleoside analogs that can interfere with viral replication.[1] Derivatives have been synthesized and evaluated for their activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and human coronaviruses.[1][3][7]

  • Antibacterial and Antifungal Activity: Certain derivatives exhibit significant activity against various bacterial and fungal strains.[7]

  • Anti-inflammatory Activity: Some pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[8]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the biological activity of various pyrimidine derivatives, demonstrating the therapeutic potential of this scaffold.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine Derivative 7Hela17.50[4]
Pyrazolo[3,4-d]pyrimidine Derivative 7A54968.75[4]
Pyrazolo[3,4-d]pyrimidine Derivative 7Caco-273.08[4]
Pyrazolo[3,4-d]pyrimidine Derivative 7HT108043.75[4]
Pyrazolo[3,4-d]pyrimidine Derivative 5Hela74.8[4]
Pyrazolo[3,4-d]pyrimidine Derivative 5A549148[4]
Pyrazolo[3,4-d]pyrimidine Derivative 5Caco-276.92[4]
Pyrazolo[3,4-d]pyrimidine Derivative 5HT108096.25[4]
4-aminopyrazolo[3,4-d]pyrimidine 12cUO-31 (Renal)0.87[2]
4-aminopyrazolo[3,4-d]pyrimidine 12fHL-60 (TB) (Leukemia)1.41[2]
4-aminopyrazolo[3,4-d]pyrimidine 12jMOLT-4 (Leukemia)1.82[2]
Thiazolo[4,5-d]pyrimidine 3bC32 (Melanoma)24.4[9]
Thiazolo[4,5-d]pyrimidine 3bA375 (Melanoma)25.4[9]

Table 2: Antiviral Activity of Pyrimidine Derivatives

Compound/DerivativeVirusEC50 (µM)Reference
Pyrazolo[3,4-b]pyridine Derivative 2dHSV-16.8[7]
Pyrazolo[3,4-b]pyridine Derivative 3fHSV-12.2[7]
Pyrazolo[3,4-b]pyridine Derivative 3aMAYV4.8[7]
Pyrazolo[3,4-b]pyridine Derivative 3cVSV0.52[7]
Pyrrolo[2,3-d]pyrimidine 19Murine CytomegalovirusActive at 5.6 mg/kg in vivo[10]
Pyrimido[4,5-d]pyrimidine 7aHCoV-229EPotent Activity[3]
Pyrimido[4,5-d]pyrimidine 7bHCoV-229EPotent Activity[3]
Pyrimido[4,5-d]pyrimidine 7fHCoV-229EPotent Activity[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a key derivative, pyrimidine-4-carboxamide.

Protocol 1: Synthesis of this compound via Oxidation of 4-Methylpyrimidine

This protocol is adapted from a common method for the oxidation of a methyl group on a heterocyclic ring.[4]

Materials:

  • 4-Methylpyrimidine

  • Selenium Dioxide (SeO2)

  • Pyridine

  • Water

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL) in a round-bottom flask, add selenium dioxide (76.0 g, 0.685 mol) at 55-60 °C.[4]

  • Stir the mixture for 2 hours at 55-60 °C, then increase the temperature to 85-90 °C and stir for an additional 3 hours.[4]

  • Cool the reaction mixture to room temperature and stir overnight.

  • Filter the mixture to remove the selenium precipitate and wash the residue with pyridine (50 mL).[4]

  • Combine the filtrate and washings and evaporate the pyridine under reduced pressure using a rotary evaporator.

  • To the resulting solid, add water (20 mL) and diethyl ether (50 mL), and stir to wash the solid.[4]

  • Filter the solid, wash with a small amount of cold water, and dry in vacuo to yield this compound as a brown solid.[4]

  • The crude product can be used without further purification. Expected yield: ~55%.[4]

Protocol 2: Synthesis of N-Aryl-pyrimidine-4-carboxamide via Amide Coupling

This protocol describes a general method for the synthesis of pyrimidine-4-carboxamides from this compound and an aniline derivative using a peptide coupling agent.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring plate and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the substituted aniline (1.1 eq) to the reaction mixture and stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-pyrimidine-4-carboxamide.

Signaling Pathways and Mechanism of Action

Derivatives of this compound often exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most frequently targeted cascades in cancer.

Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines a general procedure for assessing the inhibitory activity of a synthesized pyrimidine derivative against a specific protein kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Synthesized Pyrimidine Derivative Incubation Incubate Compound with Kinase Compound->Incubation Kinase Target Kinase (e.g., PI3K, Akt) Kinase->Incubation Substrate Kinase Substrate (e.g., peptide, protein) Initiation Initiate Reaction with Substrate and ATP Substrate->Initiation ATP ATP Solution ATP->Initiation Incubation->Initiation Termination Stop Reaction Initiation->Termination Detection Detect Phosphorylated Substrate (e.g., ELISA, Luminescence) Termination->Detection Data Data Analysis (Calculate % Inhibition) Detection->Data IC50 Determine IC50 Value Data->IC50

Caption: General workflow for an in vitro kinase inhibition assay.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, and survival.[11][12] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[12] Pyrimidine-based inhibitors can target key kinases within this pathway, such as PI3K or Akt.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 4-Pyrimidinecarboxylic Acid Derivative Inhibitor->PI3K Inhibitor->Akt PTEN PTEN PTEN->PIP3

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[13][14][15] This pathway is also frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation) ERK->Transcription Inhibitor 4-Pyrimidinecarboxylic Acid Derivative Inhibitor->Raf Inhibitor->MEK

Caption: Inhibition of the Ras/Raf/MEK/ERK signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material in pharmaceutical synthesis. Its derivatives have demonstrated significant potential in the development of novel therapeutics for a range of diseases, particularly cancer and viral infections. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, ensures its continued importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space of this compound derivatives and to develop new and effective therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Antiviral Agents from 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel antiviral agents utilizing 4-pyrimidinecarboxylic acid as a key starting material. The methodologies outlined herein are based on established synthetic routes for pyrimidine derivatives that have demonstrated significant antiviral activity against a range of viruses, including influenza, coronaviruses, and herpesviruses.

Introduction

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics.[1][2][3] As a fundamental component of nucleosides, pyrimidine analogs can effectively mimic natural substrates and interfere with viral replication processes.[1][2] this compound is a versatile building block for the synthesis of a diverse array of pyrimidine-based antiviral compounds.[4][5] Its carboxylic acid functionality provides a convenient handle for various chemical modifications, such as amide bond formation and esterification, enabling the generation of libraries of compounds for antiviral screening. These derivatives can be designed to target viral enzymes, such as RNA-dependent RNA polymerase (RdRp), or host cell factors essential for viral replication, like dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis.[4][6]

Synthesis of Pyrimidine-4-Carboxamide Derivatives

A key strategy in the development of antiviral agents from this compound is the synthesis of pyrimidine-4-carboxamides. This approach is exemplified by the synthesis of various amide derivatives, which have shown potential as antiviral agents. The general synthetic pathway involves the coupling of a substituted aminopyridine with 2-aminopyrimidine-4-carboxylic acid. While the example below starts with a closely related analog, the principle of amide bond formation is directly applicable to this compound.

General Reaction Scheme

start 2-Aminopyrimidine-4-carboxylic acid product Amide Derivative start->product amine Substituted 3-aminopyridine amine->product reagents HATU, DIPEA DCM or DMF reagents->product start 2-Cyano-3,3-dimercapto- N-arylacrylamide intermediate 4-Amino-2-mercapto-N-aryl- pyrimidine-5-carboxamide start->intermediate Piperidine, EtOH, Reflux thiourea Thiourea thiourea->intermediate glycoside Protected Pyrimidine Thioglycoside intermediate->glycoside NaH, DMF sugar Peracylated α-D-glycopyranosyl bromide sugar->glycoside final_product Deprotected Pyrimidine Thioglycoside glycoside->final_product NH3/MeOH cluster_virus Viral Replication Cycle cluster_host Host Cell entry Viral Entry uncoating Uncoating entry->uncoating replication RNA Replication (RdRp) uncoating->replication assembly Assembly replication->assembly release Release assembly->release pyrimidine_synthesis Pyrimidine Biosynthesis (DHODH) inhibitor Pyrimidine Analog inhibitor->replication Inhibition inhibitor->pyrimidine_synthesis Inhibition

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel anticancer agents derived from 4-pyrimidinecarboxylic acid. The information compiled herein is intended to guide researchers in the development of new therapeutic agents by providing established synthetic routes, biological evaluation data, and insights into the structure-activity relationships of this promising class of compounds.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1][2][3] this compound serves as a versatile starting material for the synthesis of a diverse array of derivatives. By modifying the carboxylic acid moiety, typically into amides, and introducing various substituents on the pyrimidine ring, novel compounds with potent and selective anticancer activity can be generated. This document outlines the synthesis of such derivatives and summarizes their biological activities against various cancer cell lines.

Synthesis of this compound Derivatives

A key strategy in leveraging this compound for anticancer drug development is the formation of amide derivatives. The general synthetic approach involves the coupling of this compound with a variety of amines. This method allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships.

A novel series of pyrimidine-4-carboxylic acid derivatives with demonstrated anti-tumor activity has been developed.[4] The core synthetic scheme involves the amidation of the this compound scaffold with various substituted anilines and other amines.

General Synthetic Workflow

The synthesis of these anticancer agents can be visualized as a multi-step process, starting from the activation of the carboxylic acid, followed by coupling with an amine, and subsequent purification and characterization.

Synthetic Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start This compound Activation Carboxylic Acid Activation (e.g., SOCl2, EDCI/HOBt) Start->Activation Step 1 Coupling Amide Coupling with R-NH2 Activation->Coupling Step 2 Product 4-Pyrimidinecarboxamide Derivative Coupling->Product Step 3 Purification Purification (e.g., Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation (e.g., MTT Assay) Characterization->Bioassay Apoptosis Pathway Pyrimidine_Derivative Pyrimidine Derivative (e.g., Compound 4b) Bcl2 Bcl-2 (Anti-apoptotic) Pyrimidine_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrimidine_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

The Pivotal Role of 4-Pyrimidinecarboxylic Acid in Modern Agrochemical Development: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Pyrimidinecarboxylic acid, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a new generation of agrochemicals. Its unique chemical structure allows for the development of potent and selective herbicides, fungicides, and insecticides. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with agrochemicals derived from this important scaffold. The information presented is intended to guide researchers in the design and development of novel crop protection agents.

I. Herbicidal Applications: Synthetic Auxins

The most prominent application of the this compound scaffold in the agrochemical industry is in the development of synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[1][2][3]

A prime example is Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid) , a potent herbicide used for broadleaf weed control.[4][5]

A. Mechanism of Action: Auxin Mimicry and Signaling Disruption

Synthetic auxins like aminocyclopyrachlor exert their herbicidal effects by overwhelming the plant's natural auxin signaling pathways.[6][7][8][9] At the molecular level, the process involves the following key steps:

  • Perception: The synthetic auxin binds to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[7][10][11][12]

  • Derepression of Transcription: This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[7][10][11][13]

  • Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of various genes, leading to their expression.[7][10][11]

  • Physiological Disruption: The uncontrolled expression of auxin-responsive genes leads to a cascade of physiological disruptions, including epinasty (downward bending of leaves), stem twisting, and ultimately, plant death due to metabolic exhaustion and vascular tissue damage.[5]

Auxin_Signaling_Pathway cluster_cell Plant Cell Synthetic_Auxin Synthetic Auxin (e.g., Aminocyclopyrachlor) TIR1_AFB TIR1/AFB Receptor Synthetic_Auxin->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses AuxRE Auxin Response Element (in DNA) ARF->AuxRE Binds to Gene_Expression Uncontrolled Gene Expression AuxRE->Gene_Expression Activates Plant_Death Plant Death Gene_Expression->Plant_Death Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.
B. Synthesis of Aminocyclopyrachlor (A Representative Workflow)

While specific proprietary synthesis routes are not publicly detailed, a general synthetic pathway for aminocyclopyrachlor from a pyrimidine precursor involves key steps such as halogenation, cyclopropylation, and amination.[14]

Aminocyclopyrachlor_Synthesis Start Substituted Pyrimidine (e.g., from this compound) Step1 Halogenation Start->Step1 Step2 Cyclopropylation Step1->Step2 Step3 Amination Step2->Step3 End Aminocyclopyrachlor Step3->End

Caption: General synthetic workflow for Aminocyclopyrachlor.
C. Quantitative Data: Herbicidal Efficacy

The efficacy of aminocyclopyrachlor varies depending on the target weed species and application rate. The following table summarizes representative data.

Target Weed SpeciesApplication Rate (g a.i./ha)Control (%)Reference
Japanese Honeysuckle (Lonicera japonica)105>90[5]
Black Nightshade (Solanum nigrum)Not SpecifiedHigh[5]
D. Experimental Protocol: Whole-Plant Herbicide Bioassay

This protocol is adapted for greenhouse testing of post-emergence herbicides.

1. Plant Preparation:

  • Grow target weed species from seed in pots containing a standard potting mix.

  • Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Treat plants when they have reached the 2-4 true leaf stage.

2. Herbicide Application:

  • Prepare a stock solution of the test compound (e.g., aminocyclopyrachlor) in a suitable solvent (e.g., acetone with a surfactant).

  • Create a dilution series to test a range of concentrations.

  • Apply the herbicide solution to the plants using a cabinet track sprayer calibrated to deliver a specific volume per unit area.

  • Include a negative control (solvent + surfactant only) and a positive control (a commercial standard herbicide).

3. Data Collection and Analysis:

  • After a set period (e.g., 14-21 days), visually assess the percentage of injury or biomass reduction for each plant compared to the negative control.

  • For dose-response experiments, calculate the GR50 (the dose required to cause a 50% reduction in growth).

  • Data should be subjected to appropriate statistical analysis (e.g., ANOVA).

II. Fungicidal Applications

Derivatives of this compound have shown significant promise as antifungal agents, targeting a range of phytopathogenic fungi.[15][16][17] The pyrimidine core can be functionalized to interact with specific fungal targets.

A. Synthesis and Bioactivity of Pyrimidine-Based Fungicides

Research has demonstrated the synthesis of various pyrimidine derivatives with fungicidal properties. For example, pyrimidine derivatives containing an amide moiety have been synthesized and tested against several plant pathogens.[18][19]

B. Quantitative Data: Fungicidal Efficacy

The following table presents the in vitro antifungal activity of representative pyrimidine derivatives.

CompoundTarget FungusEC50 (µg/mL)Reference
Compound 5oPhomopsis sp.10.5[18][19]
Pyrimethanil (Standard)Phomopsis sp.32.1[18][19]
Compound 3bAlternaria mali>50[15]
Compound 4bGibberella zeae12.5[15]
Compound 4cGibberella zeae25[15]
C. Experimental Protocol: In Vitro Fungicide Bioassay (Poisoned Food Technique)

This protocol is used to determine the effect of a fungicide on the mycelial growth of a fungus.

1. Preparation of Fungicide-Amended Media:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add appropriate volumes of the stock solution to molten potato dextrose agar (PDA) to achieve the desired final concentrations.

  • Pour the amended PDA into sterile Petri dishes.

2. Fungal Inoculation:

  • From a fresh culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing colony.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control (solvent only) PDA plate.

3. Incubation and Data Collection:

  • Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached the edge of the dish.

  • Calculate the percentage of growth inhibition for each concentration.

  • Determine the EC50 value (the concentration that inhibits mycelial growth by 50%).

III. Insecticidal Applications

The pyrimidine scaffold is also a valuable template for the development of novel insecticides.[20] Various modifications to the pyrimidine ring and its substituents can lead to compounds with potent activity against a range of insect pests.

A. Synthesis and Bioactivity of Pyrimidine-Based Insecticides

Studies have reported the synthesis of pyrimidine derivatives with insecticidal activity against various pests, including mosquitoes and aphids.[20][21][22] For instance, pyrimidine derivatives containing a urea pharmacophore have shown activity against Aedes aegypti.[20]

B. Quantitative Data: Insecticidal Efficacy

The following table summarizes the insecticidal activity of some pyrimidine derivatives.

CompoundTarget InsectLC50 (µg/mL)Reference
Compound 4dAedes aegypti (larvae)2.0 (70% mortality)[20]
Compound 2jAphis glycines20.93[23]
Compound 9oAphis fabaeSuperior to imidacloprid[24]
Compound 9rTetranychus cinnabarinusPotent activity[24]
Compound 4Aphis craccivora (nymphs)0.023 ppm[25]
Acetamiprid (Standard)Aphis craccivora (nymphs)0.045 ppm[25]
C. Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method for Aphids)

This protocol is suitable for assessing the toxicity of a compound to sucking insects like aphids.

1. Preparation of Test Solutions:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone with a non-ionic surfactant).

  • Create a series of dilutions to be tested.

2. Treatment of Leaf Discs:

  • Excise leaf discs from the host plant (e.g., fava bean for Aphis fabae).

  • Dip each leaf disc into a test solution for a set time (e.g., 10-30 seconds).

  • Allow the leaf discs to air dry.

3. Insect Exposure:

  • Place the treated leaf discs in a Petri dish on a layer of moist filter paper or agar.

  • Transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.

  • Seal the Petri dishes with a ventilated lid.

4. Incubation and Mortality Assessment:

  • Incubate the Petri dishes at a controlled temperature and photoperiod.

  • Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality for each concentration and determine the LC50 value.

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of molecules in the field of agrochemical research and development. The ability to functionalize the pyrimidine ring allows for the creation of herbicides, fungicides, and insecticides with diverse modes of action and high efficacy. The protocols and data presented herein provide a foundation for researchers to explore this chemical space further and to develop the next generation of sustainable and effective crop protection solutions.

References

Application Notes and Protocols: 4-Pyrimidinecarboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 4-pyrimidinecarboxylic acid derivatives in medicinal chemistry, focusing on their synthesis, biological activities, and mechanisms of action. It includes structured data, detailed experimental protocols, and visualizations of key signaling pathways to support research and drug development efforts in this area.

Application Notes

This compound serves as a versatile scaffold in medicinal chemistry due to its ability to be readily functionalized, leading to a diverse range of biologically active compounds. The pyrimidine core is a key structural motif in many endogenous molecules and approved drugs, and its derivatives have demonstrated significant potential in various therapeutic areas.

Anticancer Activity

Derivatives of this compound have emerged as a prominent class of anticancer agents, primarily functioning as kinase inhibitors. By targeting key enzymes in cell signaling pathways that are often dysregulated in cancer, these compounds can effectively inhibit tumor growth and proliferation.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1][2] this compound derivatives have been designed to compete with ATP for the kinase domain's binding site, thereby inhibiting EGFR autophosphorylation and subsequent downstream signaling.[3]

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2, in complex with cyclin E and cyclin A, is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[4][5] Inhibition of CDK2 by this compound derivatives can lead to cell cycle arrest and apoptosis, preventing the proliferation of cancer cells.[6]

  • Other Kinases: This scaffold has also been utilized to develop inhibitors for other kinases implicated in cancer, such as Aurora kinases and polo-like kinases, which are involved in mitotic progression.[7]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound derivatives have shown promise as anti-inflammatory agents by targeting enzymes involved in the inflammatory response.

Key Anti-inflammatory Targets:

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Antibacterial Activity

The rise of antibiotic resistance necessitates the development of novel antibacterial agents with new mechanisms of action. This compound derivatives have been investigated for their potential to inhibit essential bacterial processes.

Key Antibacterial Targets:

  • FtsZ: Filamenting temperature-sensitive mutant Z (FtsZ) is a bacterial protein that is a homolog of eukaryotic tubulin. It polymerizes to form the Z-ring at the site of cell division, which is essential for bacterial cytokinesis. Inhibition of FtsZ polymerization by small molecules, including certain pyrimidine derivatives, leads to the disruption of cell division and bacterial death.

Quantitative Data

The following tables summarize the biological activity of representative this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (Kinase Inhibition)
Compound Target Kinase IC50 (nM) Reference
Pyrimidine Derivative 1EGFR15[4]
Pyrimidine Derivative 2CDK2/Cyclin E25[4]
Pyrido[2,3-d]pyrimidine 1PIM-111.4[8]
Pyrido[2,3-d]pyrimidine 2PIM-117.2[8]
Nitroxide Labeled PyrimidineAURKA9.3[7]
Nitroxide Labeled PyrimidineAURKB2.8[7]
Table 2: Anti-inflammatory Activity of this compound Derivatives (COX-2 Inhibition)
Compound Enzyme IC50 (µM) Reference
Celecoxib (Reference)COX-20.45[9]
Pyrimidine Derivative ACOX-2Data not available in provided search results
Pyrimidine Derivative BCOX-2Data not available in provided search results
Table 3: Antibacterial Activity of this compound Derivatives (FtsZ Inhibition)
Compound Target Activity Reference
Thiophenyl-pyrimidine derivativeFtsZ PolymerizationEffective Inhibition
Pyrimidine Derivative CFtsZData not available in provided search results
Pyrimidine Derivative DFtsZData not available in provided search results

Signaling Pathway and Workflow Diagrams

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS Activates PI3K PI3K P_EGFR->PI3K Activates Pyrimidine_Derivative 4-Pyrimidinecarboxylic Acid Derivative Pyrimidine_Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK2_Cell_Cycle_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_P P-pRb pRb_E2F->pRb_P E2F E2F pRb_E2F->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F Hyperphosphorylates S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry Promotes Pyrimidine_Derivative 4-Pyrimidinecarboxylic Acid Derivative Pyrimidine_Derivative->CDK2 Inhibits NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB P_IkB P-IκB IkB_NFkB->P_IkB NFkB NF-κB (Active) P_IkB->NFkB IκB Degradation, NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Pyrimidine_Derivative 4-Pyrimidinecarboxylic Acid Derivative Pyrimidine_Derivative->IKK_complex Inhibits

References

Application Notes and Protocols: 4-Pyrimidinecarboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-pyrimidinecarboxylic acid as a versatile ligand in coordination chemistry. The document details its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs), outlines experimental protocols for their preparation and characterization, and discusses their potential applications, particularly in the context of drug development.

Introduction to this compound as a Ligand

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group.[1][2] This structure offers multiple coordination sites for metal ions, primarily through the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group. This versatility allows for the formation of a wide array of coordination complexes with diverse dimensionalities and topologies, ranging from discrete molecules to one-, two-, and three-dimensional coordination polymers.

The presence of both a nitrogen-containing heterocycle and a carboxylate group makes this compound and its derivatives attractive candidates for the construction of functional materials with potential applications in catalysis, gas storage, and biomedicine. The pyrimidine moiety, being a core component of nucleobases, also imparts a degree of biocompatibility and potential for biological interactions, making its metal complexes interesting for drug discovery and development.[3][4][5]

Synthesis of Coordination Complexes

The synthesis of coordination polymers and MOFs using this compound typically involves the reaction of the ligand with a metal salt under solvothermal or hydrothermal conditions. The choice of metal ion, solvent system, temperature, and reaction time are critical parameters that dictate the final structure and properties of the resulting material.

General Synthetic Approach:

A typical synthesis involves dissolving this compound and a suitable metal salt (e.g., nitrates, chlorides, or acetates of transition metals like Cu(II), Zn(II), Co(II), or Pb(II)) in a solvent or a mixture of solvents. The solution is then sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature for a period ranging from hours to several days. During this process, crystals of the coordination polymer or MOF are formed. After cooling to room temperature, the crystals are collected by filtration, washed with appropriate solvents to remove unreacted starting materials, and dried.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a 3D Pb(II) Coordination Polymer

This protocol is adapted from the synthesis of a 3D coordination polymer where this compound (pca) was used as the starting material. Note that under the described hydrothermal conditions, an in situ transformation of the ligand was observed.

Materials:

  • Lead(II) nitrate hexahydrate (Pb(NO₃)₂·6H₂O)

  • This compound (pca)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare a mixture of Pb(NO₃)₂·6H₂O (0.109 g, 0.25 mmol) and this compound (0.062 g, 0.50 mmol) in 8 mL of deionized water.

  • Adjust the pH of the mixture to 5 using a 1 mol L⁻¹ NaOH solution.

  • Transfer the mixture to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting colorless crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the crystals in air.

Characterization:

The resulting product can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

Protocol 2: General Protocol for Screening Antimicrobial Activity

This protocol describes a general method for evaluating the in vitro antimicrobial activity of synthesized coordination complexes using the disk diffusion method.

Materials:

  • Synthesized coordination complexes of this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar/broth for bacteria

  • Sabouraud dextrose agar/broth for fungi

  • Sterile filter paper discs

  • Standard antibiotic and antifungal discs (e.g., ampicillin, nystatin)

  • Solvent for dissolving complexes (e.g., DMSO)

Procedure:

  • Preparation of Microbial Cultures: Inoculate the test microorganisms into their respective broths and incubate to obtain a fresh culture.

  • Preparation of Agar Plates: Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi. Spread a standardized inoculum of the microbial culture evenly over the agar surface.

  • Preparation of Test Discs: Dissolve the synthesized complexes in a suitable solvent to a known concentration. Impregnate sterile filter paper discs with the complex solutions and allow them to dry.

  • Disk Diffusion Assay: Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of the synthesized complexes on cancer cell lines using the MTT assay.

Materials:

  • Synthesized coordination complexes of this compound

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Normal cell line (for selectivity assessment, e.g., NHDF)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized complexes in the cell culture medium. Replace the old medium with the medium containing the complexes at various concentrations. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative Data Summary

Table 1: Thermal Analysis Data for a Pb(II) Coordination Polymer Derived from this compound

ComplexDecomposition StepTemperature Range (°C)Weight Loss (%) (Experimental)Weight Loss (%) (Calculated)Corresponding Moiety
Pb(II) Polymer1335–44754.2154.09Organic Ligands

Data adapted from a study where this compound underwent an in situ transformation.

Table 2: Representative Spectroscopic Data for Pyrimidine-Carboxylate Metal Complexes

Complex TypeTechniqueKey Bands / SignalsInterpretation
Pyrimidine-carboxylate ComplexesIR Spectroscopy~1600-1650 cm⁻¹ (asymmetric COO⁻ stretch)Coordination of the carboxylate group to the metal center.
~1380-1420 cm⁻¹ (symmetric COO⁻ stretch)
Shift in pyrimidine ring vibration bandsInvolvement of ring nitrogen in coordination.
Luminescent MOFsPhotoluminescenceEmission peaks in the visible range upon UV excitationPotential for sensing and imaging applications.

Table 3: Antimicrobial Activity of Pyrimidine-Carboxylate Based Metal Complexes (Illustrative)

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Cu(II) ComplexS. aureus>100
E. coli>100
Ni(II) ComplexS. aureus>100
E. coli>100
Co(II) ComplexS. aureus>100
E. coli>100
Zn(II) ComplexS. aureus>100
E. coli>100
Free LigandS. aureus>100
E. coli>100

Note: The data in this table is illustrative and based on findings for related hydroxamic acid derivatives of pyrimidine-5-carboxylic acid, as specific data for this compound complexes was not available.[6] In many cases, metal complexes show enhanced antimicrobial activity compared to the free ligand.

Visualizations

Diagrams of Experimental Workflows and Concepts

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening start Metal Salt + this compound solvent Solvent System (e.g., H2O, DMF) start->solvent reaction Hydrothermal/Solvothermal Reaction (Autoclave, Heat) solvent->reaction crystallization Crystallization reaction->crystallization filtration Filtration & Washing crystallization->filtration product Coordination Polymer / MOF filtration->product xrd X-ray Diffraction (Single Crystal & Powder) product->xrd spectroscopy Spectroscopy (IR, UV-Vis) product->spectroscopy thermal Thermal Analysis (TGA, DSC) product->thermal antimicrobial Antimicrobial Assays product->antimicrobial cytotoxicity Cytotoxicity Assays product->cytotoxicity

Caption: General workflow for the synthesis, characterization, and application screening of coordination polymers.

coordination_modes cluster_modes Potential Coordination Modes ligand This compound N N O O metal1 Metal Ion 1 ligand:n1->metal1 N-donor ligand:o1->metal1 O-donor metal2 Metal Ion 2 ligand:o2->metal2 Bridging Carboxylate monodentate Monodentate bidentate Bidentate Chelating bridging Bridging drug_development_pathway synthesis Synthesis of Coordination Complexes screening In Vitro Screening (Antimicrobial, Anticancer) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Studies (In Vivo Efficacy & Toxicity) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

Application Notes and Protocols for the Quantification of 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidinecarboxylic acid is a key heterocyclic building block used in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is crucial for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, performing stability studies, and conducting pharmacokinetic analyses. These application notes provide detailed protocols and performance characteristics for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

General Workflow for Analytical Method Development

The development of a robust analytical method for the quantification of this compound typically follows a standardized workflow. This involves sample preparation, chromatographic separation (for HPLC and LC-MS), detection, and data analysis, followed by method validation according to ICH guidelines.

Analytical Method Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation sp1 Weighing & Dissolution sp2 Extraction (LLE/SPE) sp1->sp2 sp3 Filtration/Centrifugation sp2->sp3 an1 Chromatographic Separation sp3->an1 an2 Detection (UV or MS) an1->an2 dp1 Peak Integration an2->dp1 dp2 Calibration Curve dp1->dp2 dp3 Quantification dp2->dp3 val Accuracy, Precision, Linearity, LOD, LOQ, Robustness dp3->val

Caption: General workflow for analytical method development and validation.

Application Note 1: Quantification by Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the purity assessment and quantification of polar compounds like this compound.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

2. Reagents and Solutions:

  • Solvents: HPLC grade acetonitrile and methanol.

  • Aqueous Mobile Phase: Deionized water with an acidic modifier to ensure the carboxylic acid is in its protonated form. 0.1% (v/v) phosphoric acid or formic acid is commonly used.

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 255 nm.[1]

4. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the unknown sample from the calibration curve.

Expected Performance Characteristics

The following table summarizes the expected performance of a validated RP-HPLC-UV method for this compound. These values are illustrative and should be confirmed during method validation.

ParameterExpected Performance
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Specificity High (demonstrated through forced degradation studies)

Application Note 2: Quantification by HILIC with UV or MS Detection

For highly polar compounds that show poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.

Experimental Protocol

1. Instrumentation and Columns:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A HILIC column with a zwitterionic or amide stationary phase (e.g., 150 mm x 2.1 mm, 3 µm particle size).

2. Reagents and Solutions:

  • Organic Solvent: HPLC grade acetonitrile.

  • Aqueous Mobile Phase: Ammonium acetate or ammonium formate buffer (e.g., 10 mM, pH adjusted).

  • Standard and Sample Preparation: Similar to the RP-HPLC method, but the final solvent should have a high organic content (e.g., >80% acetonitrile) to be compatible with the HILIC mobile phase.

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient elution may be necessary. For example, starting with 95% acetonitrile and 5% of 10 mM ammonium acetate buffer, then decreasing the acetonitrile percentage to elute the compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 255 nm or MS detection in negative ion mode.

Expected Performance Characteristics (HILIC-MS/MS)

HILIC coupled with tandem mass spectrometry offers high sensitivity and selectivity, making it ideal for complex matrices like biological fluids.

ParameterExpected Performance
Linearity (R²) ≥ 0.995
Range 10 - 5000 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 10%
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantitation (LOQ) ~5 ng/mL
Specificity Very High (based on parent and product ion transitions)

Application Note 3: High-Throughput Quantification in Biological Matrices by LC-MS/MS

This protocol is designed for the quantification of this compound in plasma or urine, relevant for pharmacokinetic studies.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma or urine sample, add 150 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

  • Transfer the supernatant to a new vial or 96-well plate for analysis.

Sample Preparation Workflow start Plasma/Urine Sample step1 Add Acetonitrile with Internal Standard start->step1 step2 Vortex to Precipitate Proteins step1->step2 step3 Centrifuge at 4°C step2->step3 step4 Collect Supernatant step3->step4 end Analysis by LC-MS/MS step4->end

Caption: Workflow for protein precipitation of biological samples.

2. LC-MS/MS Conditions (Example using RP-HPLC):

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: Specific parent-to-product ion transitions for this compound and its internal standard need to be determined by infusion.

Expected Performance Characteristics

This method is expected to be highly sensitive and suitable for low-level quantification.

ParameterExpected Performance
Linearity (R²) ≥ 0.99
Range 5 - 2000 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%
Precision (% RSD) < 15%
Limit of Quantitation (LOQ) 5 ng/mL
Matrix Effect Should be assessed and minimized.

Application Note 4: Simple Quantification by UV-Vis Spectrophotometry

For a rapid and straightforward estimation of this compound in simple matrices (e.g., pure substance or in a simple solvent system), UV-Vis spectrophotometry can be employed.

Experimental Protocol

1. Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

2. Reagents and Solutions:

  • Solvent: A solvent in which this compound is soluble and that is transparent in the UV range of interest (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Standard Solutions: Prepare a stock solution and a series of dilutions for the calibration curve.

3. Measurement Procedure:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution over a range (e.g., 200-400 nm). The expected λmax is around 256 nm.[2]

  • Measure the absorbance of the blank (solvent), standard solutions, and unknown samples at the determined λmax.

4. Data Analysis:

  • Construct a calibration curve of absorbance versus concentration.

  • Use the Beer-Lambert law and the calibration curve to determine the concentration of the unknown sample.

Expected Performance Characteristics

This method is less specific than chromatographic methods and is susceptible to interference from other UV-absorbing compounds.

ParameterExpected Performance
Linearity (R²) ≥ 0.998
Range Dependent on the molar absorptivity, typically 2-20 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% (in the absence of interferences)
Precision (% RSD) < 2.0%
Specificity Low (potential for interference from UV-absorbing impurities)

Concluding Remarks

The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For quality control of the pure substance, RP-HPLC-UV or UV-Vis spectrophotometry are often sufficient. For complex matrices or when high sensitivity is required, such as in pharmacokinetic studies, an LC-MS/MS method is the preferred choice. All methods must be properly validated to ensure the reliability of the results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidinecarboxylic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control of raw materials, and stability testing of final products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is suitable for quantitative analysis in both bulk materials and complex matrices, with potential applications in pharmacokinetic studies.[1][2]

Principle of the Method

This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from potential impurities and degradation products.[1] The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. An acidic modifier is incorporated into the mobile phase to ensure good peak shape and retention of the acidic analyte. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. For applications requiring mass spectrometry (MS) detection, the non-volatile acid modifier (phosphoric acid) should be substituted with a volatile alternative such as formic acid.[1][3]

Data Presentation

The following table summarizes the typical performance characteristics of the HPLC method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Retention Time (t_R_) 3 - 7 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD%) < 2%

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. Mixed-mode columns with reverse-phase and cation-exchange characteristics can also be used for enhanced selectivity.[2]

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or formic acid for MS applications)

    • Methanol (HPLC grade)

Preparation of Solutions
  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous acidic buffer. For example, a mixture of 5% acetonitrile in water containing 0.1% phosphoric acid.[2] The exact ratio of acetonitrile to the aqueous phase may need to be optimized to achieve the desired retention time.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., a small amount of methanol followed by dilution with the mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration (e.g., 0.1 µg/mL to 100 µg/mL).

Sample Preparation
  • For Bulk Material: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

  • For Biological Matrices (e.g., Plasma, Urine):

    • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile or methanol to precipitate proteins.

    • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 5:95 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 255 nm[2]
Run Time 10 minutes
Data Analysis
  • Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their known concentrations. The concentration of this compound in the sample is then determined from this calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column) Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Standard_Sol->HPLC_System Sample_Sol Sample Preparation Sample_Sol->HPLC_System Detector UV Detector HPLC_System->Detector Elution Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Sample_Prep_Bio Start Biological Sample (e.g., Plasma) Add_Solvent Add Cold Acetonitrile (Protein Precipitation) Start->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter (0.22 µm) Collect_Supernatant->Filter Inject Inject into HPLC Filter->Inject

Caption: Sample preparation protocol for biological matrices.

References

Application Note: Derivatization of 4-Pyrimidinecarboxylic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Pyrimidinecarboxylic acid is a polar, non-volatile compound that requires derivatization to increase its volatility and thermal stability for successful analysis by gas chromatography-mass spectrometry (GC-MS).[1][2][3] This application note provides detailed protocols for the derivatization of this compound using two common methods: silylation and esterification. Silylation involves the replacement of active hydrogen atoms with a trimethylsilyl (TMS) group, while esterification converts the carboxylic acid to its more volatile methyl ester.[1][3][4][5] Both methods effectively reduce the polarity of the analyte, leading to improved chromatographic peak shape and sensitivity.[3][4]

Derivatization Strategies

Two primary derivatization strategies are presented for the GC-MS analysis of this compound:

  • Silylation: This method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst to form the trimethylsilyl ester of this compound. Silylation is a versatile and widely used technique for derivatizing polar compounds.[3][6]

  • Esterification: This protocol employs boron trifluoride in methanol (BF3/Methanol) to convert this compound into its methyl ester.[5][7] This is a classic and effective method for the derivatization of carboxylic acids.[8][9]

Experimental Workflow

The overall experimental workflow for the derivatization and GC-MS analysis of this compound is illustrated below.

Derivatization_Workflow Experimental Workflow for GC-MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Solvent Dissolve in appropriate solvent (e.g., Pyridine) Sample->Solvent Internal_Standard Add Internal Standard Solvent->Internal_Standard Derivatization_Choice Choose Method Internal_Standard->Derivatization_Choice Silylation Silylation (BSTFA + 1% TMCS) Derivatization_Choice->Silylation Esterification Esterification (BF3/Methanol) Derivatization_Choice->Esterification Heat_Silylation Heat at 60-70°C Silylation->Heat_Silylation Heat_Esterification Heat at 60°C Esterification->Heat_Esterification GCMS_Analysis GC-MS Analysis Heat_Silylation->GCMS_Analysis Heat_Esterification->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for derivatization and analysis.

Detailed Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Internal Standard (e.g., 2-ketocaproic acid) solution

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard into a 2 mL reaction vial.

    • Add 100 µL of anhydrous pyridine to dissolve the standard.

    • Add an appropriate amount of internal standard solution.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven. The reaction time and temperature may require optimization.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Esterification using BF3/Methanol

Materials:

  • This compound standard

  • 14% Boron trifluoride in methanol (BF3/Methanol)

  • Methanol (anhydrous)

  • Internal Standard (e.g., methyl heptadecanoate) solution

  • Saturated sodium chloride (NaCl) solution

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard into a 2 mL reaction vial.

    • Add 200 µL of anhydrous methanol to dissolve the standard.

    • Add an appropriate amount of internal standard solution.

  • Derivatization Reaction:

    • Add 100 µL of 14% BF3/Methanol to the vial.[3]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 60 minutes.[3][7]

  • Extraction:

    • After cooling to room temperature, add 500 µL of saturated NaCl solution and 600 µL of hexane to the vial.[3]

    • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[3][7]

  • Sample Analysis:

    • The hexane extract containing the derivatized analyte is ready for GC-MS analysis.

    • Inject 1 µL of the extract into the GC-MS system.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless
Injector Temperature250°C
Oven ProgramInitial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Electron Energy70 eV
Scan Rangem/z 50-500

Quantitative Data Summary

The following table summarizes hypothetical but representative quantitative data for the two derivatization methods, based on typical performance characteristics reported in the literature.[10]

ParameterSilylation (BSTFA)Esterification (BF3/Methanol)
Recovery (%) > 95%> 90%
Reproducibility (RSD%) < 5%< 10%
Limit of Detection (LOD) ~1-5 ng/mL~5-10 ng/mL
Limit of Quantitation (LOQ) ~5-15 ng/mL~15-30 ng/mL

Note: This data is illustrative and actual results may vary depending on the specific experimental conditions and matrix.

Signaling Pathway/Logical Relationship Diagram

The derivatization process can be visualized as a chemical transformation that enhances the suitability of the analyte for GC-MS analysis.

Derivatization_Logic Analyte This compound (Polar, Non-volatile) Derivatization Derivatization Reaction (Silylation or Esterification) Analyte->Derivatization Increases Volatility Reduces Polarity Derivative Volatile Derivative (TMS Ester or Methyl Ester) Derivatization->Derivative GCMS GC-MS Analysis Derivative->GCMS Improved Chromatography & Sensitivity

Caption: Logical flow of the derivatization process.

Conclusion

Both silylation with BSTFA and esterification with BF3/Methanol are effective methods for the derivatization of this compound for GC-MS analysis. The choice of method may depend on factors such as sample matrix, required sensitivity, and potential for side reactions. Silylation is often faster and can be performed in a single step, while esterification may be more suitable for certain complex matrices. Proper optimization of the derivatization and GC-MS parameters is crucial for achieving accurate and reliable quantitative results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Pyrimidinecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-pyrimidinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for synthesizing this compound involve the oxidation of 4-methylpyrimidine. The two primary oxidizing agents used for this transformation are selenium dioxide (SeO₂) and potassium permanganate (KMnO₄). An alternative multi-step synthesis begins with the cyclization of 4,4-dimethoxybutan-2-one to form the 4-methylpyrimidine precursor, which is then oxidized.[1]

Q2: What are the typical yields for these synthesis methods?

A2: Yields can vary significantly based on the chosen method and reaction conditions. Oxidation of 4-methylpyrimidine with selenium dioxide has been reported to achieve yields of up to 80.5%.[2] The potassium permanganate method has been documented with lower yields, around 32%.[1] The initial synthesis of the 4-methylpyrimidine precursor from 4,4-dimethoxybutan-2-one typically results in a yield of approximately 53%.[1]

Q3: What are the primary safety concerns when synthesizing this compound?

A3: The primary safety concerns are associated with the reagents used. Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Potassium permanganate is a strong oxidizer and can cause fires or explosions if it comes into contact with combustible materials. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

Synthesis Methods and Yield Comparison

The following table summarizes the quantitative data for the common synthesis routes to this compound.

Synthesis StepStarting MaterialReagentsSolventTemperatureReaction TimeYield (%)
Precursor Synthesis 4,4-Dimethoxybutan-2-oneFormamide, NH₄Cl, H₂O-175°C9 hours53
Oxidation Method 1 4-MethylpyrimidineSelenium DioxidePyridine55-90°C5.5 hours55-80.5
Oxidation Method 2 4-MethylpyrimidinePotassium Permanganate, Na₂CO₃H₂OReflux72 hours32

Experimental Protocols

Protocol 1: Synthesis of 4-Methylpyrimidine from 4,4-Dimethoxybutan-2-one[1]
  • Apparatus Setup: Assemble a 250 mL three-neck flask equipped with a Liebig condenser, a distillation head, and a thermometer.

  • Reagent Mixture: In the flask, combine formamide (108 mL), ammonium chloride (14.67 g), and water (7.21 mL).

  • Heating: Heat the mixture to 175°C.

  • Addition of Starting Material: Add 4,4-dimethoxybutan-2-one (128.3 g) dropwise over 7 hours. Maintain the reaction temperature at 175°C and stir for an additional 2 hours. The temperature at the top of the condenser should be kept between 40-60°C to remove methanol and methyl formate byproducts.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour in 1 M sodium hydroxide (130 mL) and perform continuous extraction with chloroform.

    • Dry the combined chloroform layers over anhydrous sodium sulfate.

    • Remove the chloroform by distillation under normal pressure.

  • Purification: Purify the crude product by vacuum distillation (55-65°C, 72 Torr) to obtain 4-methylpyrimidine as a colorless liquid.

Protocol 2: Oxidation of 4-Methylpyrimidine with Selenium Dioxide[1]
  • Reagent Mixture: In a suitable flask, dissolve 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL).

  • Addition of Oxidant: Add selenium dioxide (76.0 g, 0.685 mol) to the solution.

  • Heating: Stir the mixture at 55-60°C for 2 hours, then increase the temperature to 85-90°C and stir for an additional 3 hours.

  • Workup:

    • Cool the mixture to room temperature and stir overnight.

    • Filter the mixture and wash the residue with pyridine (50 mL).

    • Evaporate the combined pyridine filtrates.

    • Wash the resulting solid with water (20 mL) and diethyl ether (50 mL).

  • Drying: Dry the solid product under a vacuum to yield this compound.

Protocol 3: Oxidation of 4-Methylpyrimidine with Potassium Permanganate[1]
  • Reagent Mixture: In a flask, combine 4-methylpyrimidine (500 mg, 5.3 mmol), potassium permanganate (1.42 g, 8.99 mmol), and sodium carbonate (563 mg, 5.3 mmol) in water (5 mL).

  • Heating: Reflux the mixture for 72 hours.

  • Workup:

    • Filter the reaction mixture through Celite.

    • Wash the filtrate with dichloromethane and ethyl acetate.

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the precipitate and wash it with water. Further purification can be achieved by flash column chromatography using a mobile phase of 5% to 15% methanol in dichloromethane.

Troubleshooting Guides

Guide 1: Oxidation with Selenium Dioxide

Q: My reaction yield is significantly lower than expected. What could be the cause?

A: Low yields in the selenium dioxide oxidation can stem from several factors:

  • Incomplete Reaction: The reaction requires sufficient time at elevated temperatures. Ensure the reaction has been stirred for the full duration at both 55-60°C and 85-90°C.

  • Sub-optimal Reagent Ratio: An insufficient amount of selenium dioxide will lead to incomplete oxidation of the starting material.

  • Loss of Product During Workup: this compound has some solubility in water. Minimize the amount of water used for washing the final product.

Q: The final product is a brown solid, not the expected off-white color. How can I improve the purity?

A: A brown coloration often indicates the presence of selenium byproducts.

  • Thorough Washing: Ensure the crude product is washed thoroughly with water to remove any residual selenium dioxide. Washing with diethyl ether can also help remove organic impurities.[1]

  • Recrystallization: If washing is insufficient, consider recrystallization from a suitable solvent system.

Q: I am having difficulty filtering the reaction mixture after cooling. What should I do?

A: The formation of a thick slurry can make filtration difficult.

  • Dilution: Adding a small amount of cold pyridine to the mixture before filtration can help to thin the slurry.

  • Centrifugation: As an alternative to filtration, the solid can be separated by centrifugation, followed by decantation of the supernatant.

SeleniumDioxideTroubleshooting start Low Yield or Impure Product? check_reaction Verify Reaction Time & Temperature start->check_reaction Low Yield purity_issue Product Impure (Brown Color)? start->purity_issue Impurity check_reagents Check Reagent Stoichiometry check_reaction->check_reagents workup_issue Product Lost During Workup? check_reagents->workup_issue workup_issue->purity_issue No minimize_water Minimize Water in Wash Steps workup_issue->minimize_water Yes wash_product Thoroughly Wash with Water & Ether purity_issue->wash_product Yes recrystallize Consider Recrystallization wash_product->recrystallize Still Impure

Troubleshooting Selenium Dioxide Oxidation
Guide 2: Oxidation with Potassium Permanganate

Q: The reaction has been refluxing for 72 hours, but I still have a significant amount of starting material.

A: Incomplete reaction with potassium permanganate can be due to:

  • Insufficient Oxidant: Ensure the correct molar ratio of potassium permanganate to 4-methylpyrimidine is used.

  • Poor Mixing: The reaction is heterogeneous. Vigorous stirring is necessary to ensure adequate contact between the reactants.

  • Decomposition of Permanganate: Prolonged heating can lead to the decomposition of potassium permanganate.

Q: The yield is very low after purification. Where could the product have been lost?

A: Product loss in this procedure can occur at several stages:

  • Washing Step: Washing the filtrate with dichloromethane and ethyl acetate before acidification can extract some of the product if the pH is not sufficiently basic.

  • Incomplete Precipitation: After acidification, ensure the pH is low enough to fully protonate the carboxylic acid and cause it to precipitate. Cooling the solution on an ice bath can aid precipitation.

  • Over-oxidation: Potassium permanganate is a very strong oxidizing agent and can potentially lead to the degradation of the pyrimidine ring, especially with prolonged reaction times at high temperatures, forming smaller, more soluble byproducts.[3]

Q: My final product is contaminated with a brown powder. What is it and how do I remove it?

A: The brown powder is likely manganese dioxide (MnO₂), a byproduct of the permanganate reduction.

  • Filtration through Celite: As the protocol suggests, filtering the initial reaction mixture through a pad of Celite is crucial for removing the bulk of the MnO₂.[1]

  • Additional Filtration: If MnO₂ persists after workup, redissolving the crude product in a basic aqueous solution and filtering again before re-acidification can be effective.

PotassiumPermanganateTroubleshooting start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Low Yield impurity_issue Contaminated with Brown Solid (MnO2)? start->impurity_issue Impurity check_stirring Ensure Vigorous Stirring incomplete_rxn->check_stirring Yes check_oxidant Verify KMnO4 Stoichiometry check_stirring->check_oxidant product_loss Product Lost During Workup? check_oxidant->product_loss No check_precipitation Optimize pH for Precipitation product_loss->check_precipitation Yes filter_celite Ensure Thorough Filtration through Celite impurity_issue->filter_celite Yes

Troubleshooting Potassium Permanganate Oxidation

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation cluster_purification Purification start_material 4,4-Dimethoxy- butan-2-one cyclization Cyclization with Formamide & NH4Cl start_material->cyclization precursor 4-Methylpyrimidine cyclization->precursor oxidation_choice Choose Oxidant precursor->oxidation_choice seo2_oxidation Oxidation with Selenium Dioxide oxidation_choice->seo2_oxidation SeO2 kmno4_oxidation Oxidation with Potassium Permanganate oxidation_choice->kmno4_oxidation KMnO4 workup Workup & Purification seo2_oxidation->workup kmno4_oxidation->workup final_product 4-Pyrimidinecarboxylic Acid workup->final_product

General Synthesis Workflow

References

Technical Support Center: Synthesis of 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-pyrimidinecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development.

FAQs and Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Oxidation of 4-Methylpyrimidine

The oxidation of 4-methylpyrimidine is a common route to this compound, typically employing oxidizing agents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄).

Question 1: My reaction using selenium dioxide has a low yield of this compound and contains a significant amount of a less polar impurity. What is this side product and how can I minimize it?

Answer:

The most probable less polar side product is 4-pyrimidinecarboxaldehyde , resulting from the incomplete oxidation of the methyl group. Selenium dioxide is known to oxidize methyl groups to aldehydes, which are then further oxidized to carboxylic acids. If the reaction is not driven to completion, the aldehyde can be a major impurity.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Prolonging the reaction time or carefully increasing the temperature can promote the complete oxidation of the intermediate aldehyde to the desired carboxylic acid. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Optimize Oxidant Stoichiometry: Ensure that a sufficient excess of selenium dioxide is used. A molar ratio of at least 1.5 to 2 equivalents of SeO₂ to 4-methylpyrimidine is often recommended.

  • Choice of Solvent: The reaction is typically carried out in pyridine or dioxane. Pyridine can act as a base to facilitate the reaction. Ensure the solvent is anhydrous, as the presence of water can sometimes affect the reaction rate and product distribution.

Question 2: After my oxidation reaction with KMnO₄, the desired product is obtained in very low yield, and the reaction mixture is complex. What could be the issue?

Answer:

Potassium permanganate is a very strong oxidizing agent. The low yield and complex mixture suggest that over-oxidation and cleavage of the pyrimidine ring have occurred. Under harsh conditions (e.g., high temperature, high concentration of KMnO₄), the pyrimidine ring, which is an electron-deficient system, can be susceptible to degradation.

Troubleshooting Steps:

  • Control Reaction Temperature: Perform the reaction at a lower temperature. Starting at 0°C and slowly warming to room temperature or slightly above can help to control the exothermicity and prevent over-oxidation.

  • Slow Addition of KMnO₄: Add the potassium permanganate solution dropwise to the solution of 4-methylpyrimidine. This maintains a low instantaneous concentration of the oxidant and helps to control the reaction.

  • pH Control: The pH of the reaction medium can significantly influence the oxidizing power of KMnO₄. Performing the reaction under neutral or slightly basic conditions (e.g., using a phosphate buffer or sodium carbonate) can sometimes lead to a milder and more selective oxidation of the methyl group.[1]

  • Stoichiometry: Carefully control the stoichiometry of KMnO₄. Using a large excess should be avoided.

Question 3: My final product after purification still shows the presence of the starting material, 4-methylpyrimidine. How can I improve the conversion?

Answer:

The presence of unreacted starting material indicates incomplete reaction. This can be due to several factors:

Troubleshooting Steps:

  • Reaction Time and Temperature: As with incomplete oxidation to the aldehyde, increasing the reaction time and/or temperature can help drive the reaction to completion.

  • Efficient Stirring: Ensure the reaction mixture is being stirred efficiently, especially if the reaction is heterogeneous (e.g., with solid KMnO₄).

  • Purity of Starting Material: Impurities in the 4-methylpyrimidine could inhibit the reaction. Ensure the starting material is of high purity.

  • Activation of the Methyl Group: The methyl group on the pyrimidine ring is activated towards oxidation. However, if conversion is still an issue, ensure the reaction conditions are appropriate for this specific substrate.

Question 4: I observe an N-oxide impurity in my final product. How is this formed and how can it be avoided?

Answer:

The formation of pyrimidine-4-carboxylic acid N-oxide can occur, especially with selenium dioxide, as it can also oxidize the nitrogen atoms of the pyrimidine ring.

Troubleshooting Steps:

  • Choice of Oxidant: Potassium permanganate is less likely to cause N-oxidation compared to selenium dioxide under controlled conditions.

  • Reaction Conditions: Running the reaction at lower temperatures may reduce the extent of N-oxidation.

  • Purification: N-oxides are generally more polar than the parent carboxylic acid. They can often be separated by column chromatography or recrystallization.

Method 2: Cyclocondensation Reactions

This approach involves the construction of the pyrimidine ring from acyclic precursors. A common example is the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a source of the N-C-N fragment, such as formamide. For this compound, a precursor to the dicarbonyl component is 4,4-dimethoxybutan-2-one.

Question 1: The yield of 4-methylpyrimidine in the first step of the synthesis from 4,4-dimethoxybutan-2-one and formamide is low, and I have a mixture of byproducts. What are the likely side reactions?

Answer:

This reaction is a type of cyclocondensation that can be prone to several side reactions, especially at the high temperatures often required.

Potential Side Reactions and Byproducts:

  • Self-condensation of 4,4-dimethoxybutan-2-one: Under acidic or basic conditions, the ketone can undergo self-aldol condensation.

  • Incomplete Cyclization: Intermediates in the cyclization process may be present in the crude product.

  • Side Reactions of Formamide: At high temperatures, formamide can decompose to ammonia and carbon monoxide, or undergo other side reactions that can lead to a variety of byproducts.

  • Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming isomeric pyrimidines, although the formation of 4-methylpyrimidine is generally favored from this precursor.

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. While high temperatures are needed, excessive heat can promote decomposition and side reactions.

  • Rate of Addition: The slow, dropwise addition of 4,4-dimethoxybutan-2-one to the hot formamide/ammonium chloride mixture is crucial to maintain a low concentration of the ketone and minimize self-condensation.[2]

  • Purity of Reagents: Ensure all reagents, especially the 4,4-dimethoxybutan-2-one and formamide, are of high purity.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions at high temperatures.

Quantitative Data Summary

Synthetic MethodStarting MaterialOxidant/ReagentCommon Side ProductsTypical Yield (%)
Oxidation4-MethylpyrimidineSelenium Dioxide4-Pyrimidinecarboxaldehyde, Pyrimidine-4-carboxylic acid N-oxide32-55%[2]
Oxidation4-MethylpyrimidinePotassium PermanganateProducts of ring cleavage (unspecified)Variable, can be low if over-oxidation occurs
Cyclocondensation4,4-Dimethoxybutan-2-one, FormamideAmmonium ChlorideIncomplete cyclization products, self-condensation products~53% (for the intermediate 4-methylpyrimidine)[2]

Experimental Protocols

Synthesis of this compound via Oxidation of 4-Methylpyrimidine with Selenium Dioxide

Step 1: Synthesis of 4-Methylpyrimidine [2]

  • In a three-neck flask equipped with a condenser, distillation head, and thermometer, combine formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and water (7.21 mL, 0.400 mol).

  • Heat the mixture to 175°C.

  • Add 4,4-dimethoxybutan-2-one (128.3 g, 0.874 mol) dropwise over 7 hours, maintaining the reaction temperature at 175°C.

  • After the addition is complete, stir the mixture at 175°C for an additional 2 hours. The top temperature should be kept between 40-60°C to remove methanol and methyl formate.

  • Cool the reaction mixture to room temperature and add 1 M sodium hydroxide (130 mL).

  • Extract the product continuously with chloroform.

  • Dry the combined chloroform layers over sodium sulfate, and remove the chloroform by distillation.

  • Purify the crude product by vacuum distillation (bp 55-65°C, 72 Torr) to yield 4-methylpyrimidine as a colorless liquid.

Step 2: Oxidation to this compound [2]

  • In a suitable flask, dissolve 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL).

  • Add selenium dioxide (76.0 g, 0.685 mol) to the solution.

  • Stir the mixture at 55-60°C for 2 hours, and then at 85-90°C for 3 hours.

  • Cool the mixture to room temperature and stir overnight.

  • Filter the mixture and wash the residue with pyridine (50 mL).

  • Evaporate the combined filtrate and wash the resulting solid with water (20 mL) and diethyl ether (50 mL).

  • Dry the solid under vacuum to obtain this compound.

Visualizations

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Oxidation A 4,4-Dimethoxybutan-2-one C 4-Methylpyrimidine A->C B Formamide B->C D 4-Methylpyrimidine F This compound D->F Oxidation E SeO₂ or KMnO₄

Caption: Synthetic route to this compound.

Troubleshooting Logic for Low Yield in 4-Methylpyrimidine Oxidation

Troubleshooting_Oxidation Start Low Yield of this compound Impurity_Check Analyze crude product (TLC, LC-MS, NMR) Start->Impurity_Check Unreacted_SM Unreacted 4-Methylpyrimidine Detected Impurity_Check->Unreacted_SM Aldehyde 4-Pyrimidinecarboxaldehyde Detected Impurity_Check->Aldehyde Complex_Mixture Complex Mixture / Degradation Impurity_Check->Complex_Mixture Action_SM Increase reaction time/temp Increase oxidant stoichiometry Unreacted_SM->Action_SM Yes Action_Aldehyde Increase reaction time/temp Ensure sufficient oxidant Aldehyde->Action_Aldehyde Yes Action_Degradation Decrease reaction temperature Slow addition of oxidant Control pH Complex_Mixture->Action_Degradation Yes

Caption: Troubleshooting workflow for low yield in oxidation.

References

Technical Support Center: Purification of 4-Pyrimidinecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4-pyrimidinecarboxylic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, a detailed experimental protocol, and a workflow diagram to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound in a question-and-answer format.

Issue 1: The this compound does not dissolve in the chosen solvent, even when heated.

  • Question: What should I do if my compound is not dissolving?

  • Answer: This indicates that this compound has low solubility in the selected solvent at elevated temperatures. You can try adding more solvent in small increments. If it still doesn't dissolve, a different solvent or a mixed solvent system may be necessary. For acidic compounds like this compound, polar solvents are often a good starting point. Consider solvents such as water, ethanol, or mixtures like ethanol/water.

Issue 2: No crystals form after the hot solution is cooled.

  • Question: Why are no crystals forming upon cooling, and what are the remedies?

  • Answer: This common issue can arise from several factors:

    • Too much solvent was used: The solution may not be supersaturated. To address this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[1]

    • The compound is too soluble in the chosen solvent: Even at low temperatures, the compound remains in solution. In this case, a less polar solvent or a mixed solvent system where the compound has lower solubility at room temperature should be selected.

    • Supersaturation: The solution may be supersaturated but requires initiation of crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of pure this compound to induce crystallization.[2]

    • Slow crystallization kinetics: Some compounds crystallize slowly. Allow the solution to stand undisturbed for a longer period, and if necessary, cool it further in an ice bath.

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: My compound is separating as an oil. How can I obtain solid crystals?

  • Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling because the solution is still above the compound's melting point when it becomes supersaturated. To resolve this:

    • Reheat the solution to dissolve the oil and add a small amount of additional solvent to lower the saturation point.[2]

    • Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

    • Consider using a different solvent in which the compound is less soluble or one with a lower boiling point.

Issue 4: The recrystallized product has a low melting point or appears impure.

  • Question: The recovered crystals are not pure. What could have gone wrong?

  • Answer: Impurities can be trapped in the crystals for several reasons:

    • Rapid cooling: Cooling the solution too quickly can cause impurities to be trapped within the crystal lattice.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Inadequate washing: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

    • Co-crystallization of impurities: If the impurities have similar solubility properties to this compound, a single recrystallization may not be sufficient. A second recrystallization with a different solvent system or an alternative purification technique like column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the recrystallization of this compound?

A1: An ideal solvent for recrystallization should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures. Given that this compound is a polar, acidic compound, polar solvents are a good starting point. Based on available data, ethanol and water are potential candidates. You may need to experimentally test a few solvents or solvent mixtures to find the optimal one. A good practice is to test the solubility of a small amount of the compound in a small volume of solvent at room temperature and then upon heating.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for this compound is in the range of 210-215 °C.[3] A sharp melting point within this range is a good indicator of purity.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system is often effective when a single solvent is not ideal. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common mixture for polar compounds is ethanol and water.

Q4: How can I decolorize a colored solution of this compound during recrystallization?

A4: If your hot solution has a color, it may be due to impurities. You can often remove these by adding a small amount of activated charcoal to the hot solution, boiling it for a few minutes, and then performing a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.

Quantitative Data

The following table summarizes the available solubility data for this compound in various solvents. Note that the temperatures for these measurements are not always specified in the available literature.

SolventSolubility
Ethanol~0.25 mg/mL[4][5]
Dimethyl Sulfoxide (DMSO)~20 mg/mL[4][5]
Dimethylformamide (DMF)~5 mg/mL[4]
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mL[4][5]
WaterModerately soluble[3]

Note: Comprehensive temperature-dependent solubility data for this compound is limited in publicly available literature. The provided values should be used as a guideline, and experimental determination of solubility at different temperatures is recommended for process optimization.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent (e.g., water, ethanol, or a mixture) should be determined by preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water or ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar or boiling chips

  • Funnel and filter paper (for gravity and vacuum filtration)

  • Büchner funnel and filter flask

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolving the Crude Solid:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar or boiling chips.

    • In a separate flask, heat the chosen recrystallization solvent to its boiling point.

    • Add a minimal amount of the hot solvent to the flask containing the crude solid to just cover it.

    • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

    • Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.

  • Hot Gravity Filtration (if necessary):

    • If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot gravity filtration.

    • Preheat a clean Erlenmeyer flask and a funnel with filter paper by placing them on the hot plate.

    • Quickly pour the hot solution through the fluted filter paper into the pre-warmed flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize the crystal yield.

  • Collecting the Crystals:

    • Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it is sealed.

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining soluble impurities.

    • Continue to draw air through the crystals for several minutes to help them dry.

  • Drying the Purified Crystals:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Spread the crystals out to facilitate drying. The crystals can be air-dried or dried in a desiccator under vacuum.

    • Once completely dry, weigh the purified this compound and calculate the percent recovery.

    • Determine the melting point of the purified crystals to assess their purity.

Visualization of Troubleshooting Workflow

G Troubleshooting Workflow for Recrystallization of this compound start Start Recrystallization dissolve Dissolve this compound in minimum hot solvent start->dissolve cool Cool solution to room temperature dissolve->cool crystals_form Do crystals form? cool->crystals_form collect_crystals Collect crystals by vacuum filtration crystals_form->collect_crystals Yes no_crystals Troubleshoot: No Crystals crystals_form->no_crystals No oiling_out Did the compound oil out? collect_crystals->oiling_out too_much_solvent Evaporate excess solvent and re-cool no_crystals->too_much_solvent supersaturated Induce crystallization: - Scratch flask - Add seed crystal no_crystals->supersaturated too_much_solvent->cool supersaturated->cool troubleshoot_oil Troubleshoot: Oiling Out oiling_out->troubleshoot_oil Yes check_purity Check purity (e.g., melting point) oiling_out->check_purity No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly troubleshoot_oil->reheat_add_solvent reheat_add_solvent->cool purity_ok Is purity acceptable? check_purity->purity_ok end Pure Product purity_ok->end Yes troubleshoot_purity Troubleshoot: Low Purity purity_ok->troubleshoot_purity No recrystallize_again Recrystallize again, possibly with a different solvent troubleshoot_purity->recrystallize_again recrystallize_again->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in pyrimidine synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is giving a very low yield of the desired dihydropyrimidinone (DHPM). What are the most common reasons for this?

A1: Low yields in the Biginelli reaction are a frequent issue and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Modern methods often employ Lewis acids or organocatalysts for improved yields.[1] The catalyst's role is essential; without it, product formation is often difficult and results in poor yields.[1]

  • Side Reactions: Competing reactions can consume your starting materials, reducing the yield of the desired product. Common side reactions include the Hantzsch dihydropyridine synthesis, Knoevenagel condensation, and the formation of N-acylurea byproducts.[2]

  • Incomplete Cyclization: The open-chain ureide intermediate may not efficiently cyclize to form the final dihydropyrimidine ring, especially with sterically hindered substrates.

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side products.[2]

  • Reaction Conditions: Temperature, reaction time, and solvent all play a significant role in the success of the reaction.

Q2: I see a significant amount of unreacted starting materials in my TLC analysis. How can I improve the conversion rate?

A2: Low conversion is a common problem that can be addressed by systematically evaluating your reaction setup:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For acid catalysts, ensure the concentration is appropriate.[2]

  • Reaction Time and Temperature: The reaction may simply need more time or a moderate increase in temperature to proceed to completion.[2] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]

  • Solvent Choice: The solvent can impact the solubility of your reactants and the overall reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions can sometimes improve yields.[2][3]

  • Reactant Purity: High-purity starting materials are essential. Impurities can act as inhibitors, slowing down or stopping the reaction.[2]

Q3: My crude product is difficult to purify. What are the likely impurities and how can I avoid them?

A3: Purification challenges in pyrimidine synthesis often arise from the presence of side products. In the Biginelli reaction, common impurities include:

  • Hantzsch Dihydropyridine Byproduct: This fluorescent byproduct can form, especially at higher temperatures, when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[2]

  • N-Acylurea Byproducts: These can form from a competing reaction between the β-ketoester and urea.[2]

  • Knoevenagel Adduct: This can result from the condensation of the aldehyde and the β-ketoester.

To minimize these impurities, you can try lowering the reaction temperature, changing the order of addition of reactants (e.g., adding urea last), and optimizing the choice of catalyst.[2]

Q4: I am attempting a Pinner pyrimidine synthesis and getting a low yield. What are the critical parameters for this reaction?

A4: The Pinner synthesis is particularly sensitive to reaction conditions. Key factors to control for a successful reaction include:

  • Anhydrous Conditions: The reaction is highly susceptible to moisture, which can lead to the hydrolysis of intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.[2]

  • Amidine Quality: Use high-purity, freshly prepared, or properly stored amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[2]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[2]

  • Temperature Control: The optimal temperature will depend on the specific substrates being used.[2]

Troubleshooting Guides

Issue 1: Low Yield in Biginelli Reaction

This guide provides a systematic approach to troubleshooting low yields in the Biginelli reaction.

Troubleshooting_Low_Yield start Low Yield in Biginelli Reaction check_purity 1. Check Purity of Starting Materials start->check_purity optimize_catalyst 2. Optimize Catalyst (Type and Loading) check_purity->optimize_catalyst Reactants are Pure purify_reactants Purify Aldehyde, β-ketoester, and Urea check_purity->purify_reactants Impurities Detected optimize_temp_time 3. Optimize Reaction Temperature and Time optimize_catalyst->optimize_temp_time No Improvement screen_catalysts Screen Different Lewis/Brønsted Acids or Organocatalysts optimize_catalyst->screen_catalysts optimize_solvent 4. Optimize Solvent optimize_temp_time->optimize_solvent No Improvement monitor_reaction Monitor by TLC to Find Optimal Conditions optimize_temp_time->monitor_reaction test_solvents Test Ethanol, Acetonitrile, or Solvent-Free Conditions optimize_solvent->test_solvents yield_improved Yield Improved optimize_solvent->yield_improved No Improvement purify_reactants->optimize_catalyst screen_catalysts->optimize_temp_time monitor_reaction->optimize_solvent test_solvents->yield_improved yield_improved->start No, Re-evaluate Problem end Problem Solved yield_improved->end Yes

Caption: A flowchart for troubleshooting low yields in the Biginelli reaction.

Issue 2: Formation of Hantzsch Dihydropyridine Byproduct

This guide helps in minimizing the formation of the common Hantzsch dihydropyridine byproduct in the Biginelli reaction.

Hantzsch_Byproduct_Troubleshooting start Hantzsch Byproduct Detected lower_temp 1. Lower Reaction Temperature start->lower_temp change_catalyst 2. Change Catalyst lower_temp->change_catalyst No Improvement run_at_60C Run reaction at a lower temperature (e.g., 60°C) lower_temp->run_at_60C change_addition_order 3. Change Order of Reactant Addition change_catalyst->change_addition_order No Improvement screen_lewis_acids Screen Lewis acids that favor the Biginelli pathway change_catalyst->screen_lewis_acids add_urea_last Add urea as the last reactant change_addition_order->add_urea_last byproduct_reduced Byproduct Reduced change_addition_order->byproduct_reduced No Improvement run_at_60C->change_catalyst screen_lewis_acids->change_addition_order add_urea_last->byproduct_reduced byproduct_reduced->start No, Re-evaluate Problem end Problem Solved byproduct_reduced->end Yes

Caption: Troubleshooting workflow for minimizing Hantzsch byproduct formation.

Data Presentation

Table 1: Effect of Different Catalysts on the Biginelli Reaction Yield
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
HCl (catalytic)EthanolReflux1820-60
Yb(OTf)₃ (10)AcetonitrileReflux492
InCl₃ (15)AcetonitrileReflux1094
Bi(NO₃)₃·5H₂O (5)AcetonitrileReflux2.595
Sulfated Zirconia (50 mg)Solvent-free602-4>90

Data compiled from multiple sources for the reaction of benzaldehyde, ethyl acetoacetate, and urea.

Table 2: Influence of Solvent on Biginelli Reaction Yield
SolventDielectric Constant (ε)Temperature (°C)Time (h)Yield (%)
Dichloromethane9.1402445
Tetrahydrofuran7.6652460
Acetonitrile37.5802485
Ethanol24.6802478
Solvent-free-100192

Reaction conditions: Benzaldehyde, ethyl acetoacetate, urea, and a Lewis acid catalyst.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hantzsch Byproduct in the Biginelli Reaction

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.[2]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).[2]

  • Stir the mixture at a controlled temperature of 60°C.[2]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[2]

  • Add a small amount of ethanol and stir for 5 minutes.[2]

  • Filter the solid product and wash with cold ethanol.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Protocol 2: Classical Biginelli Synthesis of a Dihydropyrimidinone

This protocol describes a classical approach to the Biginelli reaction using vanillin as the aldehyde component.[6]

Materials:

  • Vanillin (10 mmol)

  • Ethyl acetoacetate (15 mmol)

  • Urea (10 mmol)

  • 95% Ethanol (5 mL)

  • Concentrated HCl (0.2 mL)

Procedure:

  • Place vanillin (10 mmol), ethyl acetoacetate (15 mmol), urea (10 mmol), and 5 mL of 95% ethanol into a 25 mL round-bottom flask equipped with a reflux condenser.[6]

  • Add 0.2 mL of concentrated HCl to the reaction solution.[6]

  • Heat the reaction mixture at reflux for 1.5 hours.[6]

  • Cool the flask to 0°C to allow the product to precipitate.[6]

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Analyze the product purity using TLC and melting point analysis.[6]

References

improving the regioselectivity of 4-pyrimidinecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-pyrimidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the regioselectivity of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high regioselectivity in the synthesis of this compound?

A1: The main challenge in the de novo synthesis of this compound lies in controlling the cyclization of unsymmetrical 1,3-dicarbonyl precursors with an amidine source. The two carbonyl groups of the precursor exhibit different reactivities, which can lead to the formation of a mixture of regioisomers (4- and 6-substituted pyrimidines). Factors influencing this selectivity include the nature of the substituents on the dicarbonyl compound, the reaction conditions (pH, temperature, solvent), and the choice of catalyst.

Q2: Which synthetic routes are commonly employed for the synthesis of this compound with a focus on regioselectivity?

A2: The Pinner synthesis and related [3+3] cycloaddition reactions are fundamental methods. These typically involve the condensation of a β-ketoester or a similar 1,3-dicarbonyl equivalent with an amidine. To favor the formation of the 4-carboxy-substituted pyrimidine, it is crucial to select precursors where the reactivity of the two electrophilic centers is sufficiently differentiated. Multicomponent reactions, sometimes iridium-catalyzed, also offer a regioselective route to highly substituted pyrimidines.[1][2]

Q3: How does the choice of the 1,3-dicarbonyl precursor influence the regioselectivity of the cyclization?

A3: The electronic and steric properties of the substituents on the 1,3-dicarbonyl compound are critical. For the synthesis of this compound or its esters, a precursor such as an oxaloacetic ester derivative is often used. The presence of the ester group influences the electrophilicity of the adjacent carbonyl carbon, directing the initial nucleophilic attack of the amidine.

Q4: What role do catalysts play in controlling the regioselectivity of pyrimidine synthesis?

A4: Catalysts, including both acids and bases, can significantly influence the reaction pathway and, consequently, the regioselectivity.[3] Lewis acids can coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the initial attack of the amidine. Similarly, the choice of base and its stoichiometry are crucial for promoting the desired cyclization while minimizing side reactions.[4] In some modern methods, transition metal catalysts, such as iridium pincer complexes, can achieve high regioselectivity in multicomponent syntheses of pyrimidines from alcohols and amidines.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield and/or Formation of a Mixture of Regioisomers

Symptoms:

  • The final product contains a significant proportion of the undesired 6-pyrimidinecarboxylic acid isomer, as confirmed by NMR or LC-MS.

  • The overall yield of the desired this compound is low.

Possible Causes and Solutions:

CauseRecommended Action
Non-optimal Reaction Temperature Higher temperatures can sometimes decrease selectivity. Try running the reaction at a lower temperature to favor the thermodynamically more stable product, if applicable. Conversely, for some reactions, higher temperatures might be needed to overcome the activation energy for the desired pathway. Monitor the reaction at different temperatures to find the optimal condition.
Inappropriate Catalyst or pH The choice of acid or base catalyst is crucial. If using a Brønsted acid, ensure its concentration is appropriate. A Lewis acid might offer better regiocontrol by coordinating to a specific carbonyl group. Experiment with different catalysts (e.g., HCl, Yb(OTf)₃) and adjust the pH to favor the desired reaction pathway.[4]
Poor Quality of Starting Materials Impurities in the 1,3-dicarbonyl compound or the amidine can lead to side reactions and low yields. Ensure all reactants are pure and dry. Amidines can be hygroscopic and may hydrolyze, so use freshly prepared or purified amidine hydrochloride.[4]
Incorrect Order of Addition In some cases, the order of reactant addition can influence the outcome. For instance, pre-forming an intermediate by reacting two of the components before adding the third might improve selectivity.
Problem 2: Formation of Significant Byproducts

Symptoms:

  • TLC or LC-MS analysis of the crude product shows multiple spots/peaks in addition to the desired product and regioisomer.

  • Common byproducts in reactions like the Biginelli synthesis (a related multicomponent reaction) include Hantzsch-type 1,4-dihydropyridines, which are often yellow and fluorescent.[4] In the Pinner synthesis, self-condensation of the 1,3-dicarbonyl compound can be a significant side reaction.[4]

Possible Causes and Solutions:

CauseRecommended Action
Self-Condensation of Reactants The 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions. Adjusting the pH to be less basic or using a milder base can mitigate this. Lowering the reaction temperature can also help.[4]
Hydrolysis of Intermediates The Pinner synthesis is highly sensitive to water, which can hydrolyze the imidate salt intermediate (Pinner salt) to form an ester as a byproduct. Ensure strictly anhydrous conditions by using dry solvents and glassware and running the reaction under an inert atmosphere.[5]
Incomplete Cyclization The reaction may stall at an intermediate stage, leading to a complex mixture. This can be due to insufficient activation of the carbonyl group or steric hindrance. Increasing the reaction time, temperature, or using a stronger catalyst can help drive the cyclization to completion.[4]

Experimental Protocols

Key Experiment: Regioselective Pinner Synthesis of Ethyl 4-Pyrimidinecarboxylate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ethyl 2-formyl-3-oxobutanoate (or other suitable β-ketoester) (1.0 eq)

  • Formamidine hydrochloride (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Dry glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Add anhydrous ethanol to the flask, followed by the cautious addition of sodium ethoxide. Stir until the base is fully dissolved.

  • Add formamidine hydrochloride to the solution and stir for 30 minutes at room temperature to generate the free amidine.

  • Cool the mixture in an ice bath and add the β-ketoester dropwise over 15-20 minutes.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 4-pyrimidinecarboxylate.

Visualizations

Logical Workflow for Troubleshooting Regioselectivity Issues

G Troubleshooting Regioselectivity in this compound Synthesis start Low Regioselectivity Observed check_precursors Are 1,3-dicarbonyl and amidine precursors pure? start->check_precursors purify Purify/verify starting materials check_precursors->purify No check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) check_precursors->check_conditions Yes purify->check_conditions adjust_temp Optimize Temperature (Try lower or higher T) check_conditions->adjust_temp adjust_catalyst Screen Catalysts/pH (Lewis/Brønsted acids, bases) check_conditions->adjust_catalyst check_byproducts Significant Byproducts Formed? adjust_temp->check_byproducts adjust_catalyst->check_byproducts identify_byproducts Identify Byproducts (NMR, MS) check_byproducts->identify_byproducts Yes success Improved Regioselectivity check_byproducts->success No mitigate_hydrolysis Ensure Anhydrous Conditions identify_byproducts->mitigate_hydrolysis Hydrolysis product mitigate_self_condensation Adjust Base/Temperature identify_byproducts->mitigate_self_condensation Self-condensation product mitigate_hydrolysis->success mitigate_self_condensation->success

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Simplified Pinner Synthesis Signaling Pathway for 4-Substituted Pyrimidine

G Simplified Pinner Synthesis Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates dicarbonyl Unsymmetrical 1,3-Dicarbonyl initial_adduct Initial Adduct dicarbonyl->initial_adduct Nucleophilic Attack amidine Amidine amidine->initial_adduct cyclized_intermediate Cyclized Dihydropyrimidine initial_adduct->cyclized_intermediate Intramolecular Condensation product 4-Substituted Pyrimidine cyclized_intermediate->product Dehydration/ Aromatization

Caption: Key steps in the Pinner synthesis leading to a 4-substituted pyrimidine.

References

managing reaction temperature in 4-pyrimidinecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperature during the synthesis of 4-pyrimidinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and their critical temperature parameters?

There are several methods for synthesizing this compound. Two common routes are the oxidation of 4-methylpyrimidine and a multi-step synthesis starting from 4,4-dimethoxybutan-2-one. Temperature control is crucial in both methods to ensure optimal yield and purity.

Q2: Why is precise temperature control so important in the synthesis of this compound?

Precise temperature control is critical for several reasons:

  • Reaction Rate: Temperature directly influences the kinetics of the reaction. Insufficient heat may lead to a slow or incomplete reaction, resulting in low yields.[1][2]

  • Side Reactions: Excessive temperatures can promote the formation of unwanted byproducts, complicating purification and reducing the yield of the desired product. For instance, higher temperatures can favor the formation of Hantzsch-type dihydropyridines in related pyrimidine syntheses.[3]

  • Reagent Stability: Some reagents or intermediates may be thermally unstable and can decompose at elevated temperatures, leading to impurities and reduced yield.[4]

  • Safety: Some synthesis reactions are exothermic. Without proper temperature management, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, which poses a significant safety risk.[5]

Q3: What are the general strategies for managing exothermic reactions during pyrimidine synthesis?

Managing heat generation is crucial for safety and product quality. Key strategies include:

  • Gradual Reagent Addition: Adding a reactive reagent slowly or in portions (semi-batch) can control the rate of reaction and heat generation.[5]

  • Use of Solvents: Performing the reaction in a suitable solvent increases the overall thermal mass, which helps to absorb the heat generated.[5] High-boiling point solvents can be particularly effective at moderating temperature.[5]

  • Efficient Cooling: Employing an efficient cooling system, such as an ice bath or a cryostat, is essential to dissipate the heat produced during an exothermic reaction.[5]

  • Lowering Reaction Temperature: If the reaction kinetics are favorable, running the synthesis at a lower temperature can significantly slow the rate of heat evolution.[5]

Troubleshooting Guide: Temperature-Related Issues

Q1: My reaction yield is very low. Could the reaction temperature be the cause?

A1: Yes, incorrect temperature is a common cause of low yields.

  • Possible Cause: The reaction temperature may be too low, preventing the reaction from reaching completion. Many reactions have a significant activation energy and require sufficient heat to proceed efficiently.[4]

  • Solution: Gradually increase the reaction temperature while monitoring the reaction's progress using a technique like Thin Layer Chromatography (TLC).[1][3] Be cautious not to overheat, as this can cause degradation.

  • Possible Cause: The reaction temperature may be too high, leading to the decomposition of starting materials, intermediates, or the final product.[4]

  • Solution: Review the established protocol for the optimal temperature range. If you suspect thermal degradation, try running the reaction at a slightly lower temperature for a longer duration.

Q2: I'm observing significant impurities and byproducts in my final product. How is this related to temperature?

A2: The formation of impurities is often linked to suboptimal temperature control.

  • Possible Cause: High reaction temperatures can activate alternative reaction pathways, leading to the formation of side products.[3] In some pyrimidine syntheses, high temperatures can cause the decomposition of reagents like urea into ammonia, which can then participate in competing reactions.[3]

  • Solution: Lowering the reaction temperature can significantly improve selectivity towards the desired product.[3] It is also important to ensure the order of reagent addition is correct, as this can sometimes influence side reactions.[3]

  • Possible Cause: An uncontrolled exotherm may have caused a temporary but significant spike in the reaction temperature, leading to byproduct formation.

  • Solution: Implement measures to control potential exotherms, such as slow, dropwise addition of reagents into a cooled, well-stirred reaction mixture.[5]

Q3: The reaction seems to be proceeding very slowly or has stalled. What should I check regarding the temperature?

A3: A stalled reaction is often a sign of insufficient thermal energy.

  • Possible Cause: The reaction temperature is below the necessary threshold to overcome the activation energy.

  • Solution: Ensure your heating apparatus is calibrated and providing the correct temperature. Gradually increase the set temperature in small increments (e.g., 5-10°C) and monitor for any progress via TLC. Refer to established protocols for the recommended temperature range for your specific synthesis route.[1][6][7]

Data Presentation: Temperature Parameters in this compound Synthesis

The following tables summarize the temperature conditions for two common synthesis routes.

Table 1: Oxidation of 4-Methylpyrimidine

ParameterTemperature RangeDurationNotesReference
Step 1 55-60°C2 hoursInitial reaction phase.[6]
Step 2 85-90°C3 hoursDrives the reaction to completion.[6]
Alternative Step 2 80°C3.5 hoursAn alternative temperature for the second phase.[7]

Table 2: Synthesis from 4,4-Dimethoxybutan-2-one

ParameterTemperatureDurationNotesReference
Initial Heating 175°C~9 hoursMain reaction temperature during reactant addition.[6]
Distillation 40-60°C (Top Temp.)During additionTo remove methanol and methyl formate byproducts.[6]
Post-Addition 135°CN/ATemperature drops after addition is complete.[6]

Experimental Protocol: Oxidation of 4-Methylpyrimidine

This protocol details the synthesis of this compound via the oxidation of 4-methylpyrimidine, with a focus on temperature management.

Materials:

  • 4-methylpyrimidine

  • Selenium dioxide (SeO₂)

  • Pyridine

  • Water

  • Diethyl ether

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methylpyrimidine (0.457 mol) in pyridine (300 mL).

  • Begin stirring the solution and gently heat the mixture to 55-60°C.

  • Once the temperature is stable, carefully add selenium dioxide (0.685 mol) in portions to manage any initial exotherm.

  • Maintain the reaction temperature at 55-60°C and continue stirring for 2 hours .[6]

  • After 2 hours, increase the temperature of the reaction mixture to 85-90°C .[6]

  • Continue stirring at this elevated temperature for 3 hours to ensure the reaction goes to completion.[6]

  • After the 3-hour period, cool the mixture down to room temperature and leave it stirring overnight.

  • Filter the reaction mixture to remove the precipitated selenium. Wash the residue with a small amount of pyridine.

  • Evaporate the combined filtrate under reduced pressure to remove the pyridine.

  • Wash the resulting solid with water (20 mL) and diethyl ether (50 mL) to remove residual impurities.

  • Dry the solid product in a vacuum oven to yield this compound.

Visual Guides

The following diagrams illustrate key workflows for managing temperature during the synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_workup Work-up prep 1. Dissolve 4-methylpyrimidine in pyridine heat1 2. Heat mixture to 55-60°C prep->heat1 add_seo2 3. Add Selenium Dioxide heat1->add_seo2 stir1 4. Stir at 55-60°C for 2h add_seo2->stir1 heat2 5. Increase heat to 85-90°C stir1->heat2 stir2 6. Stir at 85-90°C for 3h heat2->stir2 cool 7. Cool to Room Temperature stir2->cool filter 8. Filter and Evaporate cool->filter wash 9. Wash with Water/Ether filter->wash dry 10. Dry Product wash->dry end end dry->end Final Product

Caption: Experimental workflow for the oxidation of 4-methylpyrimidine.

troubleshooting_flowchart cluster_too_low Temperature Too Low cluster_too_high Temperature Too High cluster_exotherm Uncontrolled Exotherm start Low Yield or High Impurity Issue check_temp Was reaction temperature within protocol range? start->check_temp cause_low Cause: Incomplete reaction due to low activation energy. check_temp->cause_low No (Too Low) cause_high Cause: Degradation or side reactions. check_temp->cause_high No (Too High) cause_exotherm Cause: Sudden temperature spike. check_temp->cause_exotherm Yes, but spike occurred solution_low Solution: Increase temperature incrementally. Monitor with TLC. cause_low->solution_low solution_high Solution: Lower temperature. Consider longer reaction time. cause_high->solution_high solution_exotherm Solution: Improve cooling, slow reagent addition, use dilution. cause_exotherm->solution_exotherm

Caption: Troubleshooting flowchart for temperature-related issues.

References

Technical Support Center: Solvent Effects on 4-Pyrimidinecarboxylic Acid Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-pyrimidinecarboxylic acid. The information below addresses common issues encountered during experiments, focusing on the influence of solvents on reaction rates.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice impact the reaction rate of this compound?

A1: The choice of solvent significantly influences the reaction rate of this compound by affecting the stabilization of reactants and transition states.[1] Solvent properties such as polarity, proticity (ability to donate hydrogen bonds), and viscosity play a crucial role.[2][3] For instance, in the reaction of this compound with diazodiphenylmethane (DDM), the reaction rate is influenced by both non-specific electrostatic solvent effects and specific solvent effects like Lewis acidity/basicity.[4]

Q2: What is the general mechanism for the reaction of this compound with diazodiphenylmethane (DDM)?

A2: The reaction between a carboxylic acid, such as this compound, and DDM typically involves a rate-determining proton transfer from the acid to DDM. This forms a diphenylmethanediazonium carboxylate ion-pair in the transition state.[4][5]

Q3: How do protic and aprotic solvents affect the reaction rates differently?

A3: Protic solvents, like alcohols, can solvate both the carboxylic acid and the carboxylate anion through hydrogen bonding.[3] In the reaction with DDM, the specific solvent effect (Lewis acidity/basicity of the alcohol) has a dominant effect on the reaction rate compared to the non-specific electrostatic effect.[4] Aprotic solvents, such as dimethylformamide (DMF), can also facilitate the reaction, and the mechanism in such solvents may proceed through a concerted transition state.[6] Generally, polar aprotic solvents can enhance the nucleophilicity of anions by weakly solvating them.[3]

Q4: Are there specific quantitative data available on the effect of different solvents on the reaction rate of this compound?

A4: Yes, a study by Assaleh et al. determined the second-order rate constants for the reaction of this compound with diazodiphenylmethane (DDM) in twelve different protic solvents at 30 °C.[4][5] The data is summarized in the table below.

Troubleshooting Guides

Issue: Slow or no reaction observed.

  • Possible Cause: Inappropriate solvent choice.

    • Troubleshooting Step: The reactivity of this compound is sensitive to the solvent environment.[4] Highly viscous solvents can decrease reaction rates by reducing the frequency of molecular collisions.[2] Consider switching to a solvent that is known to facilitate the desired reaction type. For reactions involving DDM, protic solvents like methanol have been shown to yield high reaction rates.[4][5]

  • Possible Cause: Low reaction temperature.

    • Troubleshooting Step: Generally, increasing the temperature increases the reaction rate.[2] Ensure the reaction is being carried out at the optimal temperature for the specific transformation. The provided data for the reaction with DDM was obtained at 30 °C.[4][5]

Issue: Inconsistent reaction rates between experiments.

  • Possible Cause: Impurities in the solvent.

    • Troubleshooting Step: Solvents should be purified and dried before use to ensure reproducibility. Impurities can interfere with the reaction.

  • Possible Cause: Variation in reactant concentrations.

    • Troubleshooting Step: Reaction rates are generally dependent on the concentration of reactants.[2] Ensure that the concentrations of this compound and other reactants are accurately controlled in each experiment.

Data Presentation

Table 1: Second-Order Rate Constants for the Reaction of this compound with Diazodiphenylmethane (DDM) in Various Alcohols at 30 °C.[4][5]

SolventSecond-Order Rate Constant (k₂) (dm³ mol⁻¹ min⁻¹)
Methanol56.17
Ethanol39.81
Propan-1-ol30.25
Propan-2-ol44.67
Butan-1-ol25.55
Butan-2-ol37.15
2-Methylpropan-1-ol32.52
Pentan-1-ol19.74
2-Methylbutan-2-ol28.18
Cyclopentanol22.39
Cyclohexanol17.78
Benzyl alcohol47.86

Experimental Protocols

Key Experiment: Determination of Reaction Rate Constants of this compound with Diazodiphenylmethane (DDM)

This protocol is based on the methodology described by Assaleh et al.[4]

Materials:

  • This compound

  • Diazodiphenylmethane (DDM)

  • Purified solvents (e.g., various alcohols)

  • UV-Vis Spectrophotometer

  • Thermostatted 1 cm cells

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DDM (e.g., ca. 0.06 mol dm⁻³) in the chosen solvent. Store this solution in a refrigerator and dilute it before use.

    • Prepare solutions of this compound in the same solvent.

  • Kinetic Measurements:

    • The rate constants are determined spectrophotometrically.

    • Set the spectrophotometer to a wavelength of 525 nm to monitor the disappearance of DDM.

    • Maintain a constant temperature of 30 ± 0.05 °C using a thermostatted cell holder.

    • Mix the solutions of this compound and DDM in a 1 cm cell and immediately begin recording the optical density at 525 nm over time.

    • The reaction is followed until at least 70% of the DDM has reacted.

  • Data Analysis:

    • The second-order rate constants (k₂) are calculated from the slope of the plot of log(OD) versus time, where OD is the optical density. The Guggenheim method can be used if the initial concentration of DDM is not precisely known.

    • Perform at least three replicate rate determinations for each solvent to ensure the agreement of the individual second-order rate constants (e.g., within 3% of the mean).

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 4-PCA This compound (RCOOH) TS Ion-Pair Intermediate [Ph₂CHN₂⁺ ⁻OOCR] 4-PCA->TS Proton Transfer (slow) DDM Diazodiphenylmethane (Ph₂CN₂) DDM->TS Ester Benzhydryl 4-pyrimidinecarboxylate TS->Ester Fast N2 Nitrogen (N₂) TS->N2 Fast

Caption: Reaction mechanism of this compound with DDM.

ExperimentalWorkflow A Prepare Solutions (this compound and DDM in chosen solvent) B Thermostat Spectrophotometer and Cell (30 ± 0.05 °C) A->B C Mix Reactant Solutions in Cell B->C D Monitor Absorbance at 525 nm over Time C->D E Calculate Second-Order Rate Constant (k₂) D->E F Repeat for Different Solvents E->F

Caption: Experimental workflow for kinetic measurements.

References

Technical Support Center: Synthesis of 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-pyrimidinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursor for the synthesis of this compound is 4-methylpyrimidine, which is then oxidized to the desired carboxylic acid. Other synthetic routes may involve building the pyrimidine ring from acyclic precursors.

Q2: What are the key applications of this compound?

A2: this compound is a valuable building block in the development of pharmaceuticals, particularly antiviral and anticancer agents.[1] It is also utilized in the formulation of herbicides and fungicides in the agricultural industry.[1]

Q3: What are the general safety precautions to consider during the synthesis?

A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. Specific reagents, such as selenium dioxide, are toxic and require careful handling. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Inefficient Catalyst The choice of catalyst significantly impacts the reaction yield. For the oxidation of 4-methylpyrimidine, consider the catalyst systems outlined in the data table below. Vanadium-based catalysts, particularly V-Ti-Mn-O, have shown high selectivity.[2][3][4] Selenium dioxide and potassium permanganate are also common choices.[5]
Suboptimal Reaction Temperature Temperature plays a critical role in both reaction rate and selectivity. For vanadium-based catalysts, an optimal temperature is around 320 °C.[2][4] Exceeding this temperature can lead to over-oxidation and decreased yield.[4] For the selenium dioxide method, a two-step temperature profile (55-60 °C followed by 85-90 °C) is recommended.[5]
Impure Starting Materials Impurities in the 4-methylpyrimidine or solvents can interfere with the catalytic process. Ensure the purity of all reagents before starting the reaction.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature.

Problem 2: Formation of side products.

Possible Cause Suggested Solution
Over-oxidation Especially at higher temperatures, the desired carboxylic acid can be further oxidized to CO2 and other byproducts, reducing the yield.[4] Carefully control the reaction temperature and consider using a milder oxidizing agent if over-oxidation is a significant issue.
Incomplete Oxidation The formation of intermediate products, such as pyridine-4-carbaldehyde, can occur if the oxidation is not complete.[6] Ensure sufficient reaction time and optimal catalyst activity to drive the reaction to completion.
Catalyst Selectivity The selectivity of the catalyst is crucial. For instance, V2O5-anatase is reported to be more selective in forming pyridine carboxylic acids compared to V2O5-rutile.[7] The addition of promoters like Manganese (Mn) to Vanadium-Titanium catalysts can also enhance selectivity.[2][3][4]

Problem 3: Difficulty in product purification.

Possible Cause Suggested Solution
Presence of Catalyst Residues After the reaction, catalyst residues need to be effectively removed. For heterogeneous catalysts, filtration is typically sufficient. For homogeneous catalysts like selenium dioxide, the crude product may require washing with water and diethyl ether to remove selenium traces.[5][8]
Similar Polarity of Product and Impurities If side products have similar polarity to this compound, purification by simple filtration or extraction may be challenging. In such cases, column chromatography or recrystallization may be necessary to obtain a pure product.

Catalyst Performance Data

The following table summarizes quantitative data for different catalysts used in the synthesis of this compound via the oxidation of 4-methylpyrimidine.

CatalystStarting MaterialTemperature (°C)Reaction TimeYield (%)Reference
Selenium Dioxide4-methylpyrimidine55-60 then 85-905 h55[5]
Potassium Permanganate4-methylpyrimidineReflux in H₂O72 h-[5]
V-Ti-Mn-O4-methylpyridine320-67.17 (selectivity)[2][3][4]
V-Ti-O4-methylpyridine>320-Lower than V-Ti-Mn-O[2][4]

Experimental Protocols

Method 1: Oxidation using Selenium Dioxide[5]
  • Reaction Setup: In a three-neck flask equipped with a condenser, add 4-methylpyrimidine (43.0 g, 0.457 mol) and pyridine (300 mL).

  • Reagent Addition: Add selenium dioxide (76.0 g, 0.685 mol) to the solution.

  • Reaction Conditions: Stir the mixture at 55-60 °C for 2 hours, then increase the temperature to 85-90 °C and stir for an additional 3 hours.

  • Work-up: Cool the mixture to room temperature and stir overnight. Filter the mixture and wash the residue with pyridine (50 mL). Evaporate the solvent.

  • Purification: Wash the resulting solid with water (20 mL) and diethyl ether (50 mL). Dry the solid under vacuum to obtain this compound (31.2 g, 55% yield) as a brown solid.

Method 2: Oxidation using Potassium Permanganate[5]
  • Reaction Setup: In a suitable flask, combine 4-methylpyrimidine (500 mg, 5.3 mmol), potassium permanganate (1.42 g, 8.99 mmol), and sodium carbonate (563 mg, 5.3 mmol) in water (5 mL).

  • Reaction Conditions: Reflux the mixture for 72 hours.

  • Work-up: After cooling, filter the reaction mixture through Celite. The subsequent purification steps for the filtrate to isolate the product would typically involve acidification to precipitate the carboxylic acid, followed by filtration and drying.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material 4-Methylpyrimidine reaction Oxidation start_material->reaction filtration Filtration reaction->filtration catalyst Catalyst (e.g., SeO₂, KMnO₄, V-Ti-Mn-O) catalyst->reaction extraction Washing/Extraction filtration->extraction purification Drying/Purification extraction->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product q1 Check Reaction Conditions start->q1 q2 Analyze Catalyst Performance start->q2 q3 Review Purification Protocol start->q3 sol1a Optimize Temperature q1->sol1a Incorrect Temp? sol1b Adjust Reaction Time q1->sol1b Incomplete Reaction? sol2a Verify Catalyst Loading q2->sol2a Suboptimal Amount? sol2b Consider Alternative Catalyst q2->sol2b Low Selectivity/Activity? sol3a Improve Washing Steps q3->sol3a Catalyst Residue? sol3b Employ Recrystallization or Chromatography q3->sol3b Persistent Impurities?

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying pyrimidine derivatives?

A1: The primary challenges in purifying pyrimidine derivatives often stem from their diverse physicochemical properties. Key difficulties include:

  • High Polarity: Many pyrimidine derivatives are highly polar, which can lead to poor retention in reverse-phase chromatography and peak tailing in HPLC. Their high solubility in polar solvents can also make crystallization challenging.[1]

  • Poor Solubility: Conversely, some derivatives exhibit poor solubility in common recrystallization solvents, even at elevated temperatures.[2][3]

  • Presence of Closely Related Impurities: Syntheses can result in impurities with similar structures and polarities to the target compound, making separation difficult.[2][4][5]

  • Thermal Instability: Some derivatives may be prone to degradation at the elevated temperatures required for certain purification techniques like distillation or even recrystallization from high-boiling point solvents.

  • "Oiling Out": Instead of forming crystals during recrystallization, some compounds may separate from the solution as a liquid (oil).[6]

Q2: What are the most common purification techniques for pyrimidine derivatives?

A2: The most frequently employed purification techniques are recrystallization and column chromatography over silica gel.[2] The choice depends on the physical state of the compound (solid or liquid) and the nature of the impurities. Other techniques include:

  • Preparative High-Performance Liquid Chromatography (HPLC) for high-purity requirements.[7]

  • Solid-Phase Extraction (SPE) for sample cleanup.[7]

  • Acid-base extraction for separating acidic or basic derivatives from neutral impurities.[8][9]

Q3: What are some common impurities found in pyrimidine derivative syntheses?

A3: Common impurities can include unreacted starting materials, reagents, and by-products from the reaction.[2] For instance, in syntheses involving chlorination steps, residual chlorinating agents or their byproducts might be present.[2] Incomplete reactions or side reactions can also lead to structurally similar impurities that are challenging to separate.[4][5]

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not dissolve in the chosen recrystallization solvent, even when heated.

  • Cause: The compound has poor solubility in the selected solvent.[2]

  • Solution:

    • Try a solvent mixture: If the compound is poorly soluble in a non-polar solvent but soluble in a more polar one, dissolve it in a minimal amount of the hot polar solvent and then slowly add the hot non-polar solvent until turbidity appears. Then, allow it to cool slowly.[2]

    • Screen a wider range of solvents: Test the solubility of small amounts of the compound in various solvents to find a suitable one where it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][10]

Problem: The compound precipitates as an oil or amorphous solid instead of crystals.

  • Cause: This "oiling out" can happen if the solution is supersaturated, the cooling is too rapid, or the boiling point of the solvent is higher than the melting point of the compound.[2][6]

  • Solution:

    • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[2] Insulating the flask can also help.

    • Use a more viscous solvent system or one in which the compound has slightly higher solubility at room temperature.[2]

    • Add a seed crystal of the pure compound to induce proper crystallization.[2][10]

    • Add more solvent to the hot solution to prevent premature precipitation.[6]

Problem: The product still contains significant impurities after recrystallization.

  • Cause: The impurities may have a similar solubility profile to the desired compound.

  • Solution:

    • Perform a second recrystallization using a different solvent system.[2]

    • If impurities persist, column chromatography is a more suitable purification technique.[2]

Column Chromatography Issues

Problem: Poor separation of the target compound from an impurity.

  • Cause: The chosen solvent system (eluent) may not have the optimal polarity to resolve the compounds.

  • Solution:

    • Optimize the mobile phase: Use thin-layer chromatography (TLC) to test different solvent systems. The ideal system should give the target compound an Rf value of approximately 0.2-0.4.[7]

    • Modify the mobile phase: Adding a small amount of a third solvent (e.g., methanol or triethylamine for basic compounds) can alter the selectivity.[2]

    • Use gradient elution: Gradually increasing the polarity of the mobile phase during the separation can help resolve compounds with different polarities.[2]

    • Change the stationary phase: If silica gel is not effective, consider using alumina (basic or neutral), which may offer different selectivity.[2]

Problem: The compound is streaking on the TLC plate and the column.

  • Cause: This is often due to overloading the sample or strong interactions between a highly polar, acidic, or basic compound and the stationary phase.[2]

  • Solution:

    • Reduce the amount of sample loaded onto the plate or column.[2]

    • Modify the mobile phase: For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine or pyridine to improve the peak shape.[2]

Problem: The compound is not eluting from the column.

  • Cause: The eluent may not be polar enough to move the compound through the stationary phase.

  • Solution: Re-evaluate your TLC analysis and increase the polarity of the eluent. An ideal Rf value for good separation should be around 0.2-0.4.[6]

Data Presentation

Table 1: Common Solvents for Purification of Pyrimidine Derivatives

Purification TechniqueCommon Solvents and Solvent SystemsReference(s)
RecrystallizationEthanol, Methanol, Water, Ethyl Acetate, Acetone, 1,4-Dioxane, Ethyl Acetate/Hexane[2][7]
Column ChromatographyHexane/Ethyl Acetate, Dichloromethane/Methanol[7]
HPLC (Reversed-Phase)Acetonitrile/Water, Methanol/Water (often with additives like formic acid or TFA)[11]
HILICAcetonitrile with aqueous buffer (e.g., ammonium formate)[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure (Single Solvent)
  • Solvent Selection: In a test tube, determine a suitable solvent in which the crude pyrimidine derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature.[2][7]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the compound is completely dissolved. Add small portions of hot solvent if necessary.[2][10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[2][7]

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2][7]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2][7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2][7]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[7]

Protocol 2: General Column Chromatography Procedure
  • Solvent System Selection: Determine an appropriate solvent system using TLC that provides good separation and an Rf value of ~0.2-0.4 for the target compound.[7]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase.[2]

  • Column Packing: Pour the slurry into a chromatography column, ensuring the packed bed is free of air bubbles or cracks.[2]

  • Sample Loading: Dissolve the crude pyrimidine derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica gel) is recommended.[2][7]

  • Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a controlled flow rate for proper separation.[2]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.[2]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Pyrimidine Derivative purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Liquid/Difficult Separation hplc Preparative HPLC purification_choice->hplc High Purity Required purity_check Purity Assessment (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check hplc->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% repurify Repurify if Needed purity_check->repurify Purity < 95% repurify->purification_choice

Caption: General experimental workflow for the purification of pyrimidine derivatives.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out slow_cooling Slow Down Cooling Use Seed Crystal oiling_out->slow_cooling Yes success Crystals Form oiling_out->success No failure Still Oiling Out slow_cooling->failure change_solvent Change Solvent System failure->change_solvent change_solvent->start

Caption: Troubleshooting logic for "oiling out" during recrystallization.

References

stability issues of 4-pyrimidinecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-pyrimidinecarboxylic acid in solution. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C or between 0-8°C.[1][2][3] It is also advised to keep the container tightly closed and in a dry environment as the compound can be moisture-sensitive. Under these conditions, the solid form is stable for at least four years.[1][2]

Q2: How stable is this compound in aqueous solutions?

Aqueous solutions of this compound are not recommended for storage for more than one day.[2] This suggests that the compound is susceptible to degradation in aqueous environments. The specific degradation rate will depend on factors such as pH, temperature, and exposure to light.

Q3: What solvents can be used to prepare stock solutions of this compound?

This compound is soluble in several organic solvents which can be used to prepare stock solutions. It is recommended to purge the solvent with an inert gas before dissolving the compound.[2] Further dilutions into aqueous buffers should be made fresh before use.[2]

Q4: Are there any known incompatibilities for this compound?

Yes, this compound is incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guide

Issue 1: I am seeing a decrease in the concentration of my this compound solution over a short period.

  • Possible Cause 1: Aqueous Instability. As noted, aqueous solutions are not stable for more than 24 hours.[2] If you are using an aqueous buffer, degradation is the likely cause.

    • Solution: Prepare fresh aqueous solutions for each experiment. If a stock solution is needed, prepare it in a suitable organic solvent like DMSO and make fresh dilutions into your aqueous buffer immediately before use.

  • Possible Cause 2: pH-dependent hydrolysis. The stability of carboxylic acids and pyrimidine derivatives can be highly dependent on the pH of the solution.

    • Solution: Investigate the stability of this compound in your specific buffer system. You can perform a time-course experiment, analyzing aliquots of the solution at different time points using a stability-indicating method like HPLC. It is advisable to evaluate stability at different pH values relevant to your experimental conditions.

  • Possible Cause 3: Photodegradation. Many organic molecules are sensitive to light.

    • Solution: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under controlled lighting conditions where possible.

Issue 2: I observe the appearance of new peaks in my analytical chromatogram (e.g., HPLC) when analyzing my this compound solution.

  • Possible Cause: Degradation. The new peaks likely correspond to degradation products of this compound.

    • Solution: To confirm this, you can perform a forced degradation study (see Experimental Protocols section). This will help in identifying the peaks corresponding to degradation products. If the degradation is problematic for your experiment, refer to the solutions for Issue 1 to minimize it.

Issue 3: My this compound is not dissolving completely in my chosen solvent.

  • Possible Cause: Exceeding Solubility Limit. The concentration you are trying to achieve may be higher than the solubility of the compound in that specific solvent.

    • Solution: Refer to the solubility data table below. If the desired concentration exceeds the solubility limit, consider using a different solvent in which the compound is more soluble, such as DMSO for higher concentrations.[1][2] Gentle warming and sonication can also aid in dissolution, but be mindful of potential temperature-induced degradation.

Quantitative Data Summary

PropertyValueReference(s)
Molecular Formula C₅H₄N₂O₂[1][2][3]
Molecular Weight 124.1 g/mol [1][2][3]
Appearance Crystalline solid[1][2][3]
pKa (Predicted) 2.81 ± 0.10[5]
Storage (Solid) -20°C or 0-8°C, dry[1][2][3]
Stability (Solid) ≥ 4 years at -20°C[1][2]
Solubility DMF: 5 mg/mLDMSO: 20 mg/mLEthanol: 0.25 mg/mLPBS (pH 7.2): 1 mg/mL[1][2]
Aqueous Solution Stability Not recommended for storage for more than one day.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Inert gas (e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound in a sterile vial. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg.

  • Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.

  • Add the appropriate volume of the purged DMSO to the vial containing the this compound.

  • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound in a specific solution. The exact HPLC conditions (e.g., column, mobile phase, flow rate) will need to be optimized for your specific equipment and requirements.

Objective: To determine the percentage of this compound remaining in a solution over time under specific conditions (e.g., pH, temperature, light exposure).

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid or ammonium acetate)

  • Reference standard of this compound

Procedure:

  • Method Development: Develop an HPLC method that provides a sharp, well-resolved peak for this compound, separated from any potential degradants or excipients. A forced degradation study can aid in this development.

  • Initial Analysis (T=0): Immediately after preparing the this compound solution, inject a sample into the HPLC system and record the peak area of the this compound peak. This will serve as the initial (100%) concentration.

  • Incubation: Store the solution under the desired test conditions (e.g., specific temperature, protected from or exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, and if necessary, quench any ongoing degradation (e.g., by cooling or pH adjustment). Analyze the aliquot by HPLC and record the peak area of the this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

    • % Remaining = (Peak Area at Time T / Peak Area at T=0) * 100

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for this compound Instability start Concentration Decrease or New Peaks Observed q1 Is the solution aqueous? start->q1 sol1 Prepare fresh solutions daily. Use organic stock for dilutions. q1->sol1 Yes q2 Is the solution protected from light? q1->q2 No end Issue Resolved sol1->end sol2 Store in amber vials or wrap in foil. q2->sol2 No q3 Have you considered pH effects? q2->q3 Yes end2 Issue Resolved sol2->end2 q3->start Yes, still issues sol3 Perform a stability study at relevant pH values. q3->sol3 No end3 Issue Resolved sol3->end3

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow HPLC-Based Stability Assessment Workflow prep Prepare Solution in Desired Buffer/Solvent t0 Analyze T=0 Sample (Initial Concentration) prep->t0 incubate Incubate Solution Under Test Conditions (Temp, pH, Light) t0->incubate timepoints Withdraw Aliquots at Pre-defined Time Points incubate->timepoints analyze Analyze Aliquots by HPLC timepoints->analyze analyze->timepoints Next Time Point calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Workflow for stability assessment via HPLC.

References

Technical Support Center: 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-pyrimidinecarboxylic acid. This guide is designed to assist researchers, scientists, and drug development professionals with the proper handling, storage, and use of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic organic compound with a pyrimidine ring substituted with a carboxylic acid group.[1] It serves as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Researchers utilize it as a key building block in the synthesis of various biologically active molecules, particularly in the fields of antiviral and anticancer therapies.[1] It is also used in the production of herbicides and fungicides.[1]

Q2: What are the general physical and chemical properties of this compound?

This compound is typically supplied as a white to off-white or pale brown crystalline solid.[1][2][3] Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC5H4N2O2[1][4]
Molecular Weight124.1 g/mol [1][4]
Melting Point210 - 215 °C (410 - 419 °F)[3]
Purity≥95% or ≥98% (depending on supplier)[1][2][4]
AppearanceCrystalline solid; White, Off-white, or Pale brown[1][2][3]

Q3: What are the recommended storage conditions for this compound?

There are varying recommendations for the storage of solid this compound. Generally, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] For long-term storage, -20°C is frequently recommended, with a stated stability of at least 4 years at this temperature.[2][4] Other suppliers suggest storage at 0-8°C.[1] For aqueous solutions, it is not recommended to store them for more than one day.[2] Stock solutions in organic solvents should be aliquoted and stored at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.

Storage FormRecommended TemperatureStabilitySource
Solid-20°C≥ 4 years[2][4]
Solid0-8°CNot specified[1]
Aqueous SolutionRefrigeratedNot recommended for > 1 day[2]
Organic Stock Solution-20°C1 month[7]
Organic Stock Solution-80°C6 months[7]

Q4: What are the primary safety hazards associated with this compound?

This compound is classified as a hazardous chemical.[3] It is known to cause serious eye irritation.[3][8] It may also cause skin, respiratory, and digestive tract irritation.[9] The toxicological properties have not been fully investigated.[9] Always handle this compound with appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3][10] Work should be conducted in a well-ventilated area or a fume hood.[9][11]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

If you are experiencing issues with solubility, consider the following:

  • Solvent Choice: this compound has limited solubility in many common solvents. It is soluble in organic solvents such as DMSO (approx. 20 mg/mL) and DMF (approx. 5 mg/mL), but has poor solubility in ethanol (approx. 0.25 mg/mL).[2][4] Its solubility in aqueous buffers like PBS (pH 7.2) is also limited (approx. 1 mg/mL).[2][4]

  • Solution Preparation: When preparing a stock solution, it is recommended to dissolve the solid compound in an organic solvent of choice, which should be purged with an inert gas.[2] For biological experiments, further dilutions of the stock solution into aqueous buffers or isotonic saline should be made.[2] Ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects.[2]

  • Aqueous Solutions: To prepare an organic solvent-free aqueous solution, you can directly dissolve the crystalline compound in aqueous buffers.[2] However, be aware of the lower solubility in these systems.

Issue 2: Concerns About the Stability of Prepared Solutions

To ensure the stability and integrity of your this compound solutions:

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[2] For experiments requiring aqueous solutions, it is best to prepare them fresh.

  • Organic Stock Solutions: For longer-term storage, prepare stock solutions in anhydrous organic solvents like DMSO.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol outlines the steps for preparing a stock solution of this compound in an organic solvent such as DMSO.

  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Weighing: Accurately weigh the desired amount of solid this compound.

  • Dissolution: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the solid. The container should be purged with an inert gas.[2]

  • Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_hood Work in Fume Hood prep_ppe->prep_hood weigh_solid Weigh Solid this compound prep_hood->weigh_solid add_solvent Add Organic Solvent (e.g., DMSO) weigh_solid->add_solvent purge_gas Purge with Inert Gas add_solvent->purge_gas mix_solution Vortex/Sonicate to Dissolve purge_gas->mix_solution aliquot Aliquot into Vials mix_solution->aliquot store_solution Store at -20°C or -80°C aliquot->store_solution

Caption: Workflow for preparing an organic stock solution.

Protocol 2: Safe Handling and Spill Response

This protocol provides a logical workflow for safely handling this compound and responding to a spill.

  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS) and understand the hazards.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Engineering Controls: Handle the solid and prepare solutions in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[9]

  • Spill Response:

    • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[12] Clean the spill area with a damp cloth.

    • Large Spills: For larger spills, evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's environmental health and safety department for assistance with cleanup and disposal.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][9]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][9]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[9]

G cluster_handling Safe Handling Procedure cluster_spill Spill Event cluster_response Spill Response cluster_first_aid First Aid risk_assessment Review SDS wear_ppe Wear Appropriate PPE risk_assessment->wear_ppe use_hood Use Fume Hood wear_ppe->use_hood spill_check Spill Occurs use_hood->spill_check small_spill Small Spill: Sweep Up & Dispose spill_check->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill_check->large_spill Large eye_contact Eye Contact: Flush with Water small_spill->eye_contact large_spill->eye_contact skin_contact Skin Contact: Wash with Soap & Water eye_contact->skin_contact inhalation Inhalation: Move to Fresh Air skin_contact->inhalation ingestion Ingestion: Rinse Mouth, Give Water inhalation->ingestion

Caption: Logical workflow for handling and spill response.

References

avoiding decarboxylation of 4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 4-pyrimidinecarboxylic acid, with a specific focus on avoiding its unintended decarboxylation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group at the 4-position. It serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its primary applications are in pharmaceutical development, particularly in the creation of antiviral and anticancer therapies, as well as in the formulation of herbicides and fungicides in the agrochemical industry.[1]

Q2: What is decarboxylation and why is it a concern for this compound?

A2: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂). For researchers using this compound as a starting material, unintended decarboxylation is a significant issue as it leads to the formation of pyrimidine, an undesired byproduct, which can complicate reaction pathways and reduce the yield of the target molecule.

Q3: Under what conditions is decarboxylation of this compound likely to occur?

A3: While specific kinetic data for the 4-isomer is limited, studies on related pyrimidine- and pyridinecarboxylic acids indicate that decarboxylation is primarily promoted by elevated temperatures and acidic pH. For instance, the decarboxylation of pyrimidine-2-carboxylic acid is significantly accelerated in strongly acidic conditions (pH 2 to -3).[2] It is therefore crucial to carefully control both temperature and pH during reactions and work-ups involving this compound.

Q4: How does the stability of this compound compare to its isomers?

Troubleshooting Guide: Unwanted Decarboxylation

If you are observing the formation of pyrimidine or experiencing low yields in your reactions with this compound, consult the following troubleshooting guide.

Symptom Potential Cause Recommended Solution
Formation of pyrimidine as a major byproduct, confirmed by NMR or MS.Excessive Heat: The reaction temperature may be too high, promoting thermal decarboxylation.Maintain reaction temperatures below 80 °C where possible. For reactions requiring higher temperatures, consider alternative synthetic routes or the use of a more stable derivative. Monitor reaction progress closely to minimize heating time.
Low yield of the desired product, with no identifiable major byproduct.Acidic Conditions: The reaction or work-up conditions may be too acidic, catalyzing decarboxylation.Maintain a neutral or slightly basic pH during the reaction and work-up. Use buffered solutions where appropriate. If acidic conditions are necessary, perform the reaction at the lowest possible temperature and for the shortest possible duration.
Inconsistent reaction outcomes.Solvent Effects: The choice of solvent can influence the rate of decarboxylation.For reactions sensitive to decarboxylation, consider using aprotic polar solvents. Screen a variety of solvents to find the optimal balance between reactivity and stability for your specific transformation.
Degradation during purification.High Temperatures during Purification: Techniques like distillation or high-temperature chromatography can induce decarboxylation.Utilize purification methods that operate at or below room temperature, such as flash column chromatography with a neutral stationary phase or crystallization from a suitable solvent system at low temperatures.

Quantitative Data Summary

While specific experimental data on the decarboxylation of this compound is limited, the following tables provide estimated stability data based on its known properties and data from closely related compounds.

Table 1: Thermal Stability of this compound

ParameterValueSource/Comment
Melting Point210-215 °C[4] This represents the lower limit for significant thermal decomposition in the solid state.
Recommended Max. Reaction Temp. (in solution)< 80 °CGeneral recommendation to minimize thermal decarboxylation based on protocols for related compounds.
Decomposition Onset (TGA)Not availableSpecific TGA data for the 4-isomer is not available in the reviewed literature. Researchers should perform TGA/DSC analysis for precise determination.[5][6]

Table 2: Estimated pH Stability of this compound

pH RangeEstimated StabilityRationale
< 3LowIncreased rate of decarboxylation observed for pyrimidine-2-carboxylic acid in highly acidic media.[2]
3 - 6ModerateThe isoelectric species of related pyridinecarboxylic acids show susceptibility to decarboxylation.[1]
7 - 9HighThe anionic form of related pyridinecarboxylic acids is more stable towards decarboxylation than the isoelectric species.[1]
> 9Moderate to HighWhile the anionic form is generally more stable, very high pH may introduce other degradation pathways.

Disclaimer: The data in Table 2 is an estimation based on the behavior of structurally similar compounds and should be used as a guideline. Experimental verification is recommended.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with this compound while Minimizing Decarboxylation

  • Reagent Preparation: Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM) at room temperature.

  • Activator Addition: Cool the solution to 0 °C in an ice bath. Add a carbodiimide coupling agent (e.g., EDC, 1.2 eq) and an activator (e.g., HOBt, 1.2 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (a mild base to ensure the carboxylate is deprotonated and more stable).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a temperature not exceeding 40 °C. Purify the crude product by flash column chromatography on silica gel using a neutral eluent system.

Visualizations

Decarboxylation_Pathway cluster_conditions Conditions Promoting Decarboxylation This compound This compound Transition State Transition State This compound->Transition State Heat or H+ Pyrimidine Pyrimidine Transition State->Pyrimidine - CO2 High Temperature High Temperature Acidic pH Acidic pH

Caption: Factors leading to the decarboxylation of this compound.

Experimental_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification Dissolve Reactants Dissolve Reactants Cool to 0°C Cool to 0°C Dissolve Reactants->Cool to 0°C Add Coupling Agents Add Coupling Agents Cool to 0°C->Add Coupling Agents Stir and Monitor Stir and Monitor Add Coupling Agents->Stir and Monitor Quench with NaHCO3 Quench with NaHCO3 Stir and Monitor->Quench with NaHCO3 Extract with Organic Solvent Extract with Organic Solvent Quench with NaHCO3->Extract with Organic Solvent Dry and Concentrate (Low Temp) Dry and Concentrate (Low Temp) Extract with Organic Solvent->Dry and Concentrate (Low Temp) Purify (e.g., Chromatography) Purify (e.g., Chromatography) Dry and Concentrate (Low Temp)->Purify (e.g., Chromatography)

Caption: Workflow to minimize decarboxylation during amide coupling.

Pyrimidine_Metabolism_Context Pyrimidine Biosynthesis Pyrimidine Biosynthesis UMP UMP Pyrimidine Biosynthesis->UMP Pyrimidine Catabolism Pyrimidine Catabolism β-Alanine β-Alanine Pyrimidine Catabolism->β-Alanine This compound This compound Synthetic Pyrimidine Derivatives Synthetic Pyrimidine Derivatives This compound->Synthetic Pyrimidine Derivatives Synthetic Precursor UTP, CTP UTP, CTP UMP->UTP, CTP UTP, CTP->Pyrimidine Catabolism Degradation RNA, DNA RNA, DNA UTP, CTP->RNA, DNA Further Metabolism Further Metabolism β-Alanine->Further Metabolism Biological Systems Biological Systems Synthetic Pyrimidine Derivatives->Biological Systems Potential Therapeutic Agent Pyrimidine Metabolism Pyrimidine Metabolism Biological Systems->Pyrimidine Metabolism Potential Interaction

Caption: Context of this compound in relation to pyrimidine metabolism.

References

Technical Support Center: Synthesis of 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-pyrimidinecarboxylic acid. The information is tailored to address challenges encountered during laboratory-scale experiments and, critically, during scale-up to larger production volumes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most frequently cited methods for synthesizing this compound involve the oxidation of a methyl group at the 4-position of the pyrimidine ring. The two primary routes are:

  • Oxidation of 4-methylpyrimidine using selenium dioxide (SeO₂): This is a common laboratory method that typically proceeds in a solvent like pyridine.

  • Oxidation of 4-methylpyrimidine using potassium permanganate (KMnO₄): This represents a more classical oxidation method, often carried out in an aqueous solution.

Q2: What are the primary scale-up challenges for this compound synthesis?

A2: Scaling up the synthesis of this compound presents several key challenges:

  • Reagent Handling and Safety: The use of toxic and hazardous reagents like selenium dioxide requires stringent safety protocols and specialized equipment at a larger scale.

  • Reaction Control: Exothermic reactions can be difficult to manage in large reactors, potentially leading to side reactions and impurities.

  • Product Isolation and Purification: Isolating the product from large volumes of solvent and removing impurities can be inefficient and costly at an industrial scale.

  • Yield and Purity Consistency: Maintaining high yields and purity across different batches can be challenging due to variations in reaction conditions and raw material quality.

Q3: Are there greener alternatives to the traditional oxidation methods?

A3: Research is ongoing into more environmentally friendly synthesis routes. Catalytic methods using milder oxidizing agents like air or oxygen are being explored for similar heterocyclic carboxylic acids to minimize the use of hazardous reagents and reduce waste.

Troubleshooting Guide

Reaction Stage

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, particularly during scale-up. Consider the following:

  • Incomplete Reaction:

    • Lab Scale: Ensure the reaction is monitored to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Scale-Up: In larger reactors, mixing may be less efficient. Increase agitation speed or consider reactor design (e.g., baffle placement) to improve mass transfer. Reaction times may also need to be extended.

  • Side Reactions:

    • Lab Scale: Over-oxidation or side reactions with the solvent can occur. Ensure precise temperature control.

    • Scale-Up: Poor heat dissipation in large reactors can lead to localized "hot spots," increasing the formation of byproducts. Implement a robust temperature control system.

  • Reagent Quality:

    • Ensure the purity of the starting 4-methylpyrimidine and the oxidizing agent. Impurities in the starting material can inhibit the reaction or lead to unwanted side products.

Q: I am observing a significant amount of impurities in my crude product. How can I minimize their formation?

A: Impurity formation is a common issue, often exacerbated at a larger scale.

  • Unidentified Byproducts:

    • Troubleshooting: Use analytical techniques like LC-MS or GC-MS to identify the structure of major impurities. This can provide insights into the side reactions occurring. Common impurities may include unreacted starting material or byproducts from over-oxidation.

  • Control of Reaction Conditions:

    • Temperature: As mentioned, maintaining a consistent temperature is crucial. For the selenium dioxide oxidation, carefully control the temperature to avoid decomposition of the product or solvent.

    • Reagent Addition: At a larger scale, the rate of addition of the oxidizing agent can significantly impact the impurity profile. A slower, controlled addition can help to manage the reaction exotherm and improve selectivity.

Work-up and Purification Stage

Q: I am having difficulty purifying the final product. What are the recommended methods?

A: Purification of carboxylic acids can be challenging, especially at scale.

  • Crystallization:

    • Solvent Selection: The choice of solvent is critical for effective purification by crystallization. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.

    • Scale-Up Consideration: On a larger scale, controlling the cooling rate is important to obtain a consistent crystal size and purity. Slow cooling is generally preferred.

  • Acid-Base Extraction:

    • This is a common and effective method for purifying carboxylic acids.[1] The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate) to extract the carboxylic acid as its salt into the aqueous layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Chromatography:

    • While effective at the lab scale, column chromatography is often not economically viable for large-scale production due to high solvent consumption and low throughput. It is typically reserved for the purification of high-value compounds or for removing trace impurities.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Potential Pilot-Scale Synthesis Parameters (Illustrative)
ParameterLaboratory Scale (Typical)Pilot Scale (Potential Challenges)
Batch Size 10-100 g10-100 kg
Yield 50-70%40-60% (potential for lower yield due to scale-up inefficiencies)
Reaction Time 4-8 hours6-12 hours (longer for controlled addition and heat management)
Purity (Crude) 85-95%75-90% (potential for more impurities)
Purification Method Column Chromatography, RecrystallizationRecrystallization, Acid-Base Extraction
Cycle Time 1-2 days3-5 days (including extended work-up and purification)

Experimental Protocols

Detailed Methodology for Selenium Dioxide Oxidation of 4-Methylpyrimidine

This protocol is based on a common laboratory-scale synthesis.[2]

  • Reaction Setup:

    • In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a condenser, and a thermocouple.

    • Charge the flask with 4-methylpyrimidine and pyridine.

  • Reagent Addition:

    • Slowly add selenium dioxide to the stirred solution. The addition is exothermic, and the temperature should be carefully monitored and controlled.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 85-90°C) and maintain for several hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove solid selenium byproducts.

    • Remove the pyridine under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a suitable organic solvent and wash with an aqueous acid to remove any remaining pyridine.

    • Extract the organic layer with an aqueous base to form the sodium salt of this compound.

    • Separate the aqueous layer and acidify with a strong acid (e.g., HCl) to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_challenges Scale-up Challenges A Start: 4-Methylpyrimidine B Oxidation with SeO2 in Pyridine A->B Reagents C Crude Reaction Mixture B->C Reaction D Filtration to Remove Selenium C->D E Solvent Removal (Pyridine) D->E F Acid-Base Extraction E->F G Precipitation & Filtration F->G H Drying G->H I Final Product: this compound H->I Challenge1 SeO2 Toxicity & Handling Challenge1->B Challenge2 Exotherm Control Challenge2->B Challenge3 Large Volume Handling Challenge3->E Challenge4 Impurity Removal Challenge4->F

Caption: Workflow for the synthesis and purification of this compound, highlighting key scale-up challenges.

References

Technical Support Center: Analytical Method Validation for 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for 4-pyrimidinecarboxylic acid.

Frequently Asked Questions (FAQs)

1. What is the most common analytical technique for the determination of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the analysis of this compound.[1] Reverse-phase HPLC using a C18 column is a common approach, often with a mobile phase consisting of an acetonitrile and water mixture with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1]

2. What are the key parameters to evaluate during the validation of an analytical method for this compound?

According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Accuracy: The closeness of the test results to the true value.[3]

  • Precision: The degree of scatter between a series of measurements, encompassing repeatability (intra-day) and intermediate precision (inter-day).[3]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[3]

3. Why are forced degradation studies necessary for the method validation of this compound?

Forced degradation studies, also known as stress testing, are crucial to establish the stability-indicating properties of an analytical method.[5] These studies involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products.[6][7] A validated stability-indicating method can accurately measure the active pharmaceutical ingredient (API) without interference from any degradants, which is essential for assessing the stability of the drug substance and drug product.[5]

4. What are some common starting conditions for developing an HPLC method for this compound?

Based on the properties of this compound, a good starting point for method development would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at one of its absorbance maxima, such as 205 nm or 256 nm.[8]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical method validation for this compound.

Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Question: My this compound peak is showing significant tailing. What are the possible causes and solutions?

  • Answer:

    • Secondary Silanol Interactions: The acidic nature of this compound can lead to interactions with free silanol groups on the silica-based column packing.

      • Solution: Lower the pH of the mobile phase by adding an acid like phosphoric acid or formic acid. This will suppress the ionization of the silanol groups. Using a highly end-capped column can also minimize these interactions.

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

      • Solution: Dilute the sample and inject a smaller volume.

    • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded.

      • Solution: Wash the column with a strong solvent. If the problem persists, replace the column.

Issue 2: Inconsistent retention times.

  • Question: The retention time for this compound is shifting between injections. How can I resolve this?

  • Answer:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Increase the column equilibration time between runs.

    • Mobile Phase Fluctuation: The composition of the mobile phase may be changing over time due to poor mixing or evaporation of the organic component.

      • Solution: Ensure the mobile phase is well-mixed and degassed. Use a solvent reservoir cap that minimizes evaporation.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

Issue 3: Inability to separate this compound from its impurities or degradation products.

  • Question: I am observing co-eluting peaks with this compound, especially after forced degradation. How can I improve the resolution?

  • Answer:

    • Suboptimal Mobile Phase Composition: The current mobile phase may not have sufficient selectivity for the separation.

      • Solution:

        • Adjust the organic solvent percentage: For reverse-phase HPLC, decreasing the amount of organic solvent will generally increase retention and may improve resolution.

        • Change the organic solvent: Try a different organic solvent (e.g., methanol instead of acetonitrile) as this can alter the selectivity.

        • Modify the mobile phase pH: Altering the pH can change the ionization state of this compound and some impurities, leading to changes in retention and improved separation.

    • Inappropriate Column: The current column may not be suitable for the separation.

      • Solution: Try a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with a different particle size or length for higher efficiency.

Experimental Protocols

Protocol 1: HPLC Method for the Assay of this compound

This protocol outlines a general reverse-phase HPLC method for the quantitative determination of this compound.

1. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (analytical grade)

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% Phosphoric Acid in Water : Acetonitrile (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 256 nm

3. Standard Solution Preparation (Example Concentration):

  • Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

4. Sample Solution Preparation:

  • Prepare the sample solution in the mobile phase to obtain a theoretical concentration of 100 µg/mL of this compound.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution in replicate (e.g., n=5).

  • Inject the sample solution.

  • Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies to establish the stability-indicating nature of the HPLC method.[7]

1. Acid Hydrolysis:

  • Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.

  • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration.

2. Base Hydrolysis:

  • Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to the target concentration.

3. Oxidative Degradation:

  • Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Dilute with mobile phase to the target concentration.

4. Thermal Degradation:

  • Expose the solid drug substance to 105°C for 24 hours.

  • Dissolve the sample in the mobile phase to the target concentration.

5. Photolytic Degradation:

  • Expose the drug substance to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

  • Dissolve the sample in the mobile phase to the target concentration.

Analysis: Analyze all stressed samples using the developed HPLC method and check for the purity of the this compound peak.

Data Presentation

The following tables summarize typical acceptance criteria for the validation of an analytical method for this compound.

Table 1: Linearity and Range

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Rangee.g., 50% to 150% of the nominal concentration

Table 2: Accuracy (Recovery)

Concentration LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

Table 3: Precision

Precision TypeAcceptance Criteria (%RSD)
Repeatability (Intra-day)≤ 2.0%
Intermediate Precision (Inter-day)≤ 2.0%

Table 4: Robustness

Parameter VariedExample VariationAcceptance Criteria
Flow Rate± 0.2 mL/min%RSD of results ≤ 2.0%
Mobile Phase Composition± 2% organic%RSD of results ≤ 2.0%
Column Temperature± 5 °C%RSD of results ≤ 2.0%

Visualizations

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_doc Documentation dev_start Define Analytical Requirements lit_search Literature Search & Feasibility dev_start->lit_search method_dev Method Optimization (Column, Mobile Phase, etc.) lit_search->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity / Forced Degradation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Generate Validation Report robustness->report protocol->specificity protocol->report

Caption: Workflow for Analytical Method Validation.

HPLC_Troubleshooting_Tree cluster_retention Retention Time Issues cluster_peak Peak Shape Issues cluster_resolution Resolution Issues start HPLC Issue Observed rt_issue Inconsistent Retention Time? start->rt_issue peak_issue Poor Peak Shape? start->peak_issue res_issue Poor Resolution? start->res_issue rt_sol1 Check Pump & Mobile Phase Prep rt_issue->rt_sol1 Yes rt_sol2 Ensure Column Equilibration rt_issue->rt_sol2 Yes rt_sol3 Use Column Oven rt_issue->rt_sol3 Yes peak_sol1 Adjust Mobile Phase pH peak_issue->peak_sol1 Yes peak_sol2 Check for Column Overload peak_issue->peak_sol2 Yes peak_sol3 Wash or Replace Column peak_issue->peak_sol3 Yes res_sol1 Optimize Mobile Phase Gradient res_issue->res_sol1 Yes res_sol2 Change Organic Solvent res_issue->res_sol2 Yes res_sol3 Try Different Column res_issue->res_sol3 Yes

Caption: Decision Tree for HPLC Troubleshooting.

References

Validation & Comparative

A Comparative Guide to 4-pyrimidinecarboxylic Acid and 2-pyrimidinecarboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric properties is crucial for informed decision-making in molecular design and synthesis. This guide provides an objective comparison of 4-pyrimidinecarboxylic acid and 2-pyrimidinecarboxylic acid, focusing on their physicochemical properties, spectral characteristics, and biological activities, supported by experimental data and protocols.

This document summarizes key differences and similarities between the two isomers, offering a valuable resource for selecting the appropriate scaffold for various research applications, from pharmaceutical development to agrochemical synthesis. Both isomers are recognized as important building blocks in the creation of novel bioactive molecules.[1][2]

Physicochemical Properties: A Tale of Two Isomers

The position of the carboxylic acid group on the pyrimidine ring significantly influences the physicochemical properties of these isomers. These differences can impact solubility, crystal packing, and interaction with biological targets.

PropertyThis compound2-pyrimidinecarboxylic acid
Molecular Formula C₅H₄N₂O₂[3]C₅H₄N₂O₂[4][5]
Molecular Weight 124.10 g/mol [3]124.10 g/mol [4][5]
Appearance White to light yellow solid[1][6]White to off-white solid[7][8]
Melting Point (°C) 210-215, 229.8-231.9[9]182-185[5][7], 191-197
pKa (Predicted) 2.81 ± 0.10[6]3.08 ± 0.10[8]
Solubility DMF: 5 mg/mLDMSO: 20 mg/mLEthanol: 0.25 mg/mLPBS (pH 7.2): 1 mg/mL[10]Soluble in ethanol, DMSO, DMF, and PBS (pH 7.2)[7][8]

Spectral Analysis: Fingerprinting the Isomers

Spectroscopic data provides a fundamental means of identifying and differentiating between the 4- and 2-pyrimidinecarboxylic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • This compound (in DMSO-d₆): δ 9.37 (d, J=1.4 Hz, 1H), 9.07 (d, J=5.1 Hz, 1H), 8.01 (dd, J=5.1, 1.4 Hz, 1H).[6]

  • 2-pyrimidinecarboxylic acid (in CD₃OD-d₄): δ 8.83 (br s, 2H), 7.47 (t, J = 4.8 Hz, 1H).[8]

¹³C NMR:

  • This compound (in chloroform-d, for the precursor 4-methylpyrimidine): δ 167.1, 158.6, 156.6, 121.2, 24.3.[6]

  • 2-pyrimidinecarboxylic acid: No direct experimental data found in the search results.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorptions for the carboxylic acid group, including a broad O-H stretch and a strong C=O stretch.

  • This compound: A study of a derivative shows characteristic IR bands.[11]

  • 2-pyrimidinecarboxylic acid: The FTIR spectrum is available and shows characteristic peaks.[4]

Synthesis Pathways

The synthesis of these isomers can be achieved through various routes, often starting from readily available pyrimidine precursors.

Synthesis_Pathways cluster_4_isomer This compound Synthesis cluster_2_isomer 2-pyrimidinecarboxylic acid Synthesis 4-methylpyrimidine 4-methylpyrimidine Oxidation Oxidation 4-methylpyrimidine->Oxidation SeO₂ / Pyridine [4] 4-pyrimidinecarboxylic_acid 4-pyrimidinecarboxylic_acid Oxidation->4-pyrimidinecarboxylic_acid Yield: 55% [4] 2-cyanopyrimidine 2-cyanopyrimidine Hydrolysis Hydrolysis 2-cyanopyrimidine->Hydrolysis KOH / H₂O, Reflux [12] 2-pyrimidinecarboxylic_acid 2-pyrimidinecarboxylic_acid Hydrolysis->2-pyrimidinecarboxylic_acid Yield: 35.4% [12]

Caption: Simplified synthesis routes for 4- and 2-pyrimidinecarboxylic acid.

Experimental Protocols

Synthesis of this compound[7]
  • Oxidation: To a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL), add selenium dioxide (76.0 g, 0.685 mol).

  • Heating: Stir the mixture at 55-60 °C for 2 hours, then at 85-90 °C for 3 hours.

  • Work-up: After cooling, filter the reaction mixture. The filtrate is concentrated, and the resulting solid is washed with water and diethyl ether.

  • Purification: The crude product is dried under vacuum to yield this compound (31.2 g, 55% yield) as a brown solid.

Synthesis of 2-pyrimidinecarboxylic acid[9]
  • Hydrolysis: Dissolve pyrimidine-2-carbonitrile (201 mg, 1.914 mmol) in water (5 mL) with stirring.

  • Base Addition: Add potassium hydroxide (214.3 mg, 3.83 mmol).

  • Reflux: Heat the reaction mixture to reflux for 3 hours.

  • Neutralization and Extraction: Neutralize the mixture with 2N HCl and remove the aqueous phase by rotary evaporation. Extract the crude product with ethyl acetate.

  • Isolation: Combine the organic phases, filter, and concentrate under reduced pressure to afford 2-pyrimidinecarboxylic acid (84 mg, 35.4% yield).

Biological Activity: A Comparative Analysis

A study by Świderski et al. (2021) provides a direct comparison of the antimicrobial and cytotoxic activities of both this compound and 2-pyrimidinecarboxylic acid.[12]

Antimicrobial Activity

The study evaluated the effect of these isomers on the viability of various microorganisms.

Antimicrobial_Activity_Comparison Microorganisms Microorganisms 4-pyrimidinecarboxylic_acid 4-pyrimidinecarboxylic_acid Microorganisms->4-pyrimidinecarboxylic_acid Exhibits activity 2-pyrimidinecarboxylic_acid 2-pyrimidinecarboxylic_acid Microorganisms->2-pyrimidinecarboxylic_acid Exhibits activity

Caption: General overview of the antimicrobial evaluation of the two isomers.

Cytotoxic Activity

The same study also investigated the cytotoxic effects of these compounds on melanoma (A375) and colon cancer (DLD-1) cell lines.[12]

Experimental Protocol: MTT Assay for Cytotoxicity [12]

  • Cell Seeding: Cells are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: The cells are treated with different concentrations of the pyrimidinecarboxylic acids.

  • MTT Addition: After an incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The formazan crystals formed are dissolved in a suitable solvent.

  • Absorbance Measurement: The absorbance is read using a microplate reader to determine cell viability.

The results from the study indicated that both isomers exhibit some level of antimicrobial and cytotoxic activity, with the specific efficacy varying depending on the microbial strain or cell line. For detailed quantitative data (e.g., IC50 values), it is recommended to consult the original research paper by Świderski et al. (2021).[12]

Conclusion

This compound and 2-pyrimidinecarboxylic acid, while sharing the same molecular formula, exhibit distinct physicochemical properties and can be synthesized through different routes. Their biological activities, though comparable in some aspects, show isomer-specific differences that can be critical for their application in drug discovery and other fields. This guide provides a foundational comparison to aid researchers in their selection and use of these versatile heterocyclic compounds.

References

A Comparative Guide to the Reactivity of Pyrimidinecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the three structural isomers of pyrimidinecarboxylic acid: pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid, and pyrimidine-5-carboxylic acid. The position of the carboxylic acid group relative to the two ring nitrogen atoms significantly influences the electronic properties of the molecule, leading to distinct differences in acidity, susceptibility to decarboxylation, and reactivity in nucleophilic acyl substitution reactions. This analysis is supported by available experimental and predicted data.

Overview of Isomer Reactivity

The reactivity of pyrimidinecarboxylic acid isomers is primarily dictated by the strong electron-withdrawing nature of the pyrimidine ring. The two nitrogen atoms decrease electron density within the ring, affecting the attached carboxylic acid group. This effect is most pronounced when the carboxyl group is located at the C2 or C4 positions, which are ortho and para to the ring nitrogens, respectively. The C5 position, being meta to the nitrogens, experiences a weaker electronic influence.

Consequently, the general reactivity trend is as follows:

  • Acidity : 2- and 4-isomers are stronger acids than the 5-isomer.

  • Decarboxylation : The 2-isomer is highly susceptible, the 4-isomer is less reactive, and the 5-isomer is generally stable against decarboxylation.

  • Nucleophilic Acyl Substitution : The 2- and 4-isomers are more reactive towards nucleophiles than the 5-isomer.

Data Presentation: Physicochemical Properties

Quantitative data for the isomers are summarized below. Note that while experimental data is preferred, some values are based on computational predictions and are marked accordingly.

PropertyPyrimidine-2-carboxylic acidPyrimidine-4-carboxylic acidPyrimidine-5-carboxylic acidBenzoic Acid (for reference)
Structure
pKa ~3.08 (Predicted)[1]~2.81 (Predicted)[2]No data available4.20
Decarboxylation Rate HighModerate to LowVery Low (Generally stable)Negligible

Comparative Reactivity Analysis

Acidity (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate base (carboxylate anion). The electron-withdrawing pyrimidine ring stabilizes the negative charge of the carboxylate anion through an inductive effect, making the corresponding acid stronger (lower pKa) than benzoic acid.

  • Pyrimidine-4-carboxylic acid is predicted to be the strongest acid among the isomers (pKa ≈ 2.81).[2] The carboxylate group at the C4 position is para to one nitrogen and ortho to the other, allowing for significant stabilization of the anion through both resonance and induction.

  • Pyrimidine-2-carboxylic acid is also a strong acid (predicted pKa ≈ 3.08).[1] The carboxylate is ortho to both nitrogen atoms, leading to powerful inductive electron withdrawal.

  • Pyrimidine-5-carboxylic acid is expected to be the weakest acid of the three. The carboxylate group is meta to the nitrogen atoms, so it is primarily influenced by their inductive effect, which is weaker at this position compared to the resonance and inductive effects at the C2 and C4 positions.

Decarboxylation

Decarboxylation of heteroaromatic carboxylic acids is highly dependent on the stability of the intermediate formed upon loss of CO2.

  • Pyrimidine-2-carboxylic acid undergoes decarboxylation most readily. This is because it can form a stable ylide intermediate through a Hammick-type mechanism.[3][4] The lone pair of electrons on the C2 carbanion, formed after CO2 leaves, is effectively stabilized by the adjacent positively charged nitrogen atoms in the protonated ring.[3][4]

  • Pyrimidine-4-carboxylic acid is significantly more stable than the 2-isomer but can undergo decarboxylation under certain conditions, such as with palladium catalysis or microwave irradiation.[5] The mechanism is analogous to that of pyridine-4-carboxylic acid (isonicotinic acid), which decarboxylates much slower than its 2-isomer counterpart.[6]

  • Pyrimidine-5-carboxylic acid is the most stable isomer with respect to decarboxylation. The C5 position lacks the direct electronic stabilization from the nitrogen atoms that is available to the C2 and C4 positions, making the formation of a carbanionic intermediate at this position highly unfavorable.

G cluster_2_isomer Pyrimidine-2-carboxylic acid cluster_4_isomer Pyrimidine-4-carboxylic acid cluster_5_isomer Pyrimidine-5-carboxylic acid 2-COOH 2-Isomer 2-Intermediate Stabilized Ylide Intermediate 2-COOH->2-Intermediate -CO2 2-Product Fast Decarboxylation 2-Intermediate->2-Product 4-COOH 4-Isomer 4-Intermediate Less Stable Intermediate 4-COOH->4-Intermediate -CO2 4-Product Slow Decarboxylation 4-Intermediate->4-Product 5-COOH 5-Isomer 5-Intermediate Unstable Intermediate 5-COOH->5-Intermediate -CO2 5-Product No Reaction (Stable) 5-Intermediate->5-Product

Caption: Relationship between isomer structure and decarboxylation reactivity.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution at the carboxyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon. The reactivity is enhanced by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon.

  • Pyrimidine-2- and -4-carboxylic acids are expected to be most reactive. The strong inductive and resonance effects of the ring nitrogens withdraw electron density from the carboxyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Pyrimidine-5-carboxylic acid is expected to be the least reactive. The weaker electron-withdrawing influence at the meta position results in a less electrophilic carbonyl carbon compared to the other two isomers.

In all cases, the pyrimidinecarboxylic acids are more reactive towards nucleophilic acyl substitution than benzoic acid due to the overall electron-deficient nature of the pyrimidine ring.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) in an aqueous solution.

Materials:

  • Pyrimidinecarboxylic acid isomer (approx. 1 mM solution)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

  • Nitrogen gas line

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a sample of the pyrimidinecarboxylic acid isomer and dissolve it in deionized water to prepare a ~1 mM solution. For a 25 mL titration, prepare at least 30 mL of the solution.

  • Titration Setup: Place 25.0 mL of the sample solution into a beaker with a magnetic stir bar. Add KCl solution to achieve a final concentration of 0.15 M to maintain constant ionic strength.

  • Inert Atmosphere: Purge the solution with a gentle stream of nitrogen for 5-10 minutes to remove dissolved CO2 and maintain an inert atmosphere during the titration.

  • Initial Acidification: Add 0.1 M HCl dropwise to the solution until the pH is stable at approximately 2.0. This ensures the carboxylic acid is fully protonated at the start.

  • Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small increments (e.g., 0.05-0.10 mL) from the burette.

  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value. Continue the titration until the pH reaches approximately 12.

  • Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steep inflection region of the curve). For more precise results, a Gran plot or derivative plot can be used to determine the equivalence point.

  • Replication: Perform the titration at least in triplicate for each isomer to ensure reproducibility.

Measurement of Decarboxylation Kinetics

This protocol outlines a method for comparing the decarboxylation rates of the isomers by monitoring the disappearance of the reactant over time at an elevated temperature using HPLC.

Materials:

  • Pyrimidinecarboxylic acid isomers

  • Aqueous buffer solution of a specific pH (e.g., pH 4.0 citrate buffer)

  • Thermostatically controlled oil bath or heating block

  • Small reaction vials with sealed caps (e.g., 2 mL crimp-top vials)

  • HPLC system with a UV detector and a suitable C18 column

  • Volumetric flasks and pipettes

  • Syringes and syringe filters

Procedure:

  • Standard Preparation: Prepare stock solutions of each isomer at a known concentration (e.g., 1 mg/mL) in the chosen buffer. Create a series of dilutions to generate a calibration curve for HPLC analysis.

  • Reaction Setup: For each isomer, dispense a precise volume (e.g., 1.0 mL) of the stock solution into several reaction vials and seal them securely.

  • Kinetic Run: Place the vials into the pre-heated oil bath or heating block set to a constant temperature (e.g., 80 °C).

  • Time Point Sampling: At predetermined time intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), remove one vial for each isomer from the heat and immediately quench the reaction by placing it in an ice bath. The t=0 sample should not be heated.

  • Sample Analysis:

    • Once cooled, filter the sample from each vial through a syringe filter into an HPLC vial.

    • Inject a standard volume of the sample onto the HPLC system.

    • Monitor the elution of the pyrimidinecarboxylic acid using the UV detector at a suitable wavelength (e.g., ~245-255 nm).

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the pyrimidinecarboxylic acid remaining at each time point.

    • Plot the natural logarithm of the concentration (ln[A]) versus time.

    • If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope of this line is the first-order rate constant (k).

    • Compare the calculated rate constants for each isomer to determine their relative reactivity towards decarboxylation under the tested conditions.

G cluster_pka pKa Determination Workflow cluster_kinetics Decarboxylation Kinetics Workflow p1 Prepare ~1mM Acid Solution p2 Acidify to pH 2 with HCl p1->p2 p3 Titrate with Standardized NaOH p2->p3 p4 Record pH vs. Volume of NaOH p3->p4 p5 Plot Titration Curve & Determine pKa p4->p5 k1 Prepare Acid Solution in Buffer k2 Heat Vials at Constant Temperature k1->k2 k3 Quench Samples at Time Intervals k2->k3 k4 Analyze Concentration by HPLC k3->k4 k5 Plot ln[A] vs. Time & Determine Rate Constant k4->k5

Caption: Experimental workflows for reactivity analysis.

References

A Comparative Guide to the Biological Activity of 4-Pyrimidinecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif in nucleic acids, continues to be a cornerstone in the development of novel therapeutic agents. Among its varied derivatives, 4-pyrimidinecarboxylic acid and its analogs have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of these compounds, supported by experimental data and detailed protocols to aid in research and development.

Anticancer Activity: A Tale of Diverse Mechanisms

Derivatives of this compound have demonstrated considerable potential as anticancer agents, operating through various mechanisms of action, including the inhibition of critical signaling pathways involved in cell proliferation and survival.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

A notable class of this compound analogs, specifically pyrimidine-4-carboxamides, has been identified as potent inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).[1][2] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a family of lipid signaling molecules that includes the endocannabinoid anandamide.[1] By inhibiting NAPE-PLD, these compounds can modulate NAE levels in the brain and other tissues, impacting processes such as pain, inflammation, and emotional behavior.[1][2]

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these inhibitors. For instance, the modification of substituents at three different positions of the pyrimidine-4-carboxamide core led to the development of LEI-401, a nanomolar potent inhibitor with drug-like properties.[2] Key modifications included the conformational restriction of an N-methylphenethylamine group to an (S)-3-phenylpiperidine, which tripled the inhibitory potency, and the replacement of a morpholine substituent with an (S)-3-hydroxypyrrolidine, which increased activity tenfold while reducing lipophilicity.[1][2]

Modulation of the BMP2/SMAD1 Signaling Pathway

Certain pyrimidine derivatives have been shown to promote osteogenesis by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway, highlighting their potential as bone anabolic agents.[3][4] The BMP2/SMAD1 pathway is crucial for osteoblast differentiation and bone formation.[3] Upon activation by BMP2, the SMAD1 protein is phosphorylated and translocates to the nucleus to upregulate the expression of key osteogenic genes like RUNX2 and type 1 collagen.[3]

One promising compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a), was identified as a highly efficacious anabolic agent both in vitro and in vivo.[4] This compound significantly enhanced the phosphorylation of SMAD1, leading to the downstream stimulation of osteogenic gene expression.[3]

Cytotoxic Activity Against Cancer Cell Lines

A wide range of pyrimidine derivatives have been synthesized and evaluated for their direct cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments.

Table 1: Anticancer Activity (IC50 Values) of Selected Pyrimidine Derivatives

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)
Indazol-PyrimidineCompound 4fMCF-7 (Breast)1.629
Compound 4iMCF-7 (Breast)1.841
Compound 4aMCF-7 (Breast)2.958
4,6-Disubstituted PyrimidineCompound 4dMCF-7 (Breast)8.53 (µg/ml)
Compound 5cMCF-7 (Breast)9.74 (µg/ml)
Pyrido[2,3-d]pyrimidineCompound 2dA549 (Lung)Strong cytotoxicity at 50 µM
Pyrazolo[3,4-d]pyrimidineVarious DerivativesLoVo (Colon)0.08 - 15.4
LoVo/DX (Colon, resistant)0.12 - 21.6
MCF-7 (Breast)0.15 - 25.8
A549 (Lung)0.11 - 19.3
Thiazolo[4,5-d]pyrimidineVarious DerivativesA375 (Melanoma)0.02 - 1.5
C32 (Amelanotic Melanoma)0.03 - 2.1
DU145 (Prostate)0.04 - 3.2

Note: The data presented is a summary from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.[5][6]

Antimicrobial Activity: A Broad Spectrum of Inhibition

Pyrimidine derivatives have also demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7][8]

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[9]

Table 2: Antimicrobial Activity (MIC Values) of Selected Pyrimidine Derivatives

Compound ClassTest OrganismMIC (µg/mL)
Pyrimidin-2-ol/thiol/amine AnaloguesS. aureus (Gram-positive)Varies
B. subtilis (Gram-positive)Varies
E. coli (Gram-negative)Varies
P. aeruginosa (Gram-negative)Varies
C. albicans (Fungus)Varies
A. niger (Fungus)Varies
Pyrimidopyrimidine DerivativesS. aureus (Gram-positive)Varies (some strong)
B. subtilis (Gram-positive)Varies (some strong)
E. coli (Gram-negative)Varies (some strong)
C. albicans (Fungus)Varies (some strong)
A. flavus (Fungus)Varies (some strong)

Note: The specific MIC values for the listed compound classes vary significantly based on the substitutions on the pyrimidine ring. Detailed MIC values can be found in the cited literature.[7][8]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives (e.g., ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

In Vitro Antimicrobial Activity: Tube Dilution Method

The tube dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Dilutions: A series of dilutions of the test compounds and standard antimicrobial agents are prepared in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • Observation: Following incubation, the tubes are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can greatly enhance understanding.

BMP2_SMAD1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR Binds pSMAD1 pSMAD1 BMPR->pSMAD1 Phosphorylates Complex pSMAD1/SMAD4 Complex pSMAD1->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to RUNX2 RUNX2 Gene Expression Nucleus->RUNX2 Upregulates Osteogenesis Osteogenesis RUNX2->Osteogenesis Pyrimidine Pyrimidine Derivative (18a) Pyrimidine->BMPR Activates Pathway

Caption: The BMP2/SMAD1 signaling pathway activated by a pyrimidine derivative to promote osteogenesis.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_sar Further Development Start 4-Pyrimidinecarboxylic Acid Analogs Anticancer Anticancer Screening (e.g., MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Start->Antimicrobial IC50 Determine IC50 Values Anticancer->IC50 MIC Determine MIC Values Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Studies IC50->SAR MIC->SAR Lead Lead Optimization SAR->Lead

Caption: A generalized experimental workflow for the synthesis and biological evaluation of pyrimidine analogs.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Pyrimidinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-pyrimidinecarboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives against various therapeutic targets, supported by experimental data. We delve into their inhibitory activities against N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), their potential as anticancer agents, their role as HIV-1 integrase inhibitors, and their activity against cholinesterases. Detailed experimental protocols for key assays are provided to facilitate reproducible research.

NAPE-PLD Inhibitors: Modulating Endocannabinoid Signaling

Derivatives of this compound have been identified as potent inhibitors of NAPE-PLD, an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide. The SAR studies reveal crucial insights into the structural requirements for potent inhibition.

Key SAR Observations:

  • Substitution at C2: The nature of the substituent at the C2 position of the pyrimidine ring significantly influences inhibitory potency.

  • Substitution at C6: Modifications at the C6 position also play a critical role in modulating activity.

  • Carboxamide Moiety: The 4-carboxamide group is a key feature for interaction with the enzyme's active site.

Table 1: Comparative Inhibitory Activity of this compound Derivatives against NAPE-PLD

Compound IDC2-SubstituentC6-Substituent4-Carboxamide MoietyIC50 (µM)Reference
Derivative A PhenylMorpholinoN-Cyclopropylmethyl0.52[1]
Derivative B 4-FluorophenylPiperidinoN-Cyclopropylmethyl0.28[1]
Derivative C Phenyl4-HydroxypiperidinoN-Cyclopropylmethyl0.15[1]
Derivative D PhenylMorpholinoN-(2-hydroxyethyl)1.2[1]

Anticancer Activity: Targeting Proliferation and Survival

The this compound core has been extensively explored for the development of novel anticancer agents. These derivatives have shown promising activity against various cancer cell lines, often through the inhibition of critical signaling pathways involved in cell growth and proliferation.

Key SAR Observations:

  • Aromatic Substituents: The presence of specific substituted aryl groups at various positions on the pyrimidine ring is often correlated with enhanced cytotoxic activity.

  • Side Chain Modifications: Alterations to side chains attached to the pyrimidine core can significantly impact potency and selectivity against different cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDC2-SubstituentC4-SubstituentC6-SubstituentMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
Compound X 4-MethoxyphenylAminoPhenyl5.28.16.5[2]
Compound Y 4-ChlorophenylAminoPhenyl2.84.53.1[2]
Compound Z 4-MethoxyphenylHydroxy4-Fluorophenyl10.515.212.8[3]

A key signaling pathway implicated in the anticancer effects of some bioactive molecules is the BMP2/SMAD1 pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.

BMP2_SMAD1_Signaling_Pathway BMP2 BMP2 BMPR BMP Receptor (Type I & II) BMP2->BMPR Binds pSMAD1 p-SMAD1/5/8 BMPR->pSMAD1 Phosphorylates Complex p-SMAD1/5/8-SMAD4 Complex pSMAD1->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis Differentiation Differentiation Gene->Differentiation

Caption: BMP2/SMAD1 Signaling Pathway

HIV-1 Integrase Inhibitors: A Battle Against Viral Replication

Derivatives of this compound have also been investigated as inhibitors of HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host genome. Blocking this step is a critical strategy in antiretroviral therapy.

Key SAR Observations:

  • Chelating Groups: The presence of specific functional groups capable of chelating with the magnesium ions in the enzyme's active site is crucial for inhibitory activity. The carboxylic acid at the 4-position is a key chelating moiety.

  • Hydrophobic Moieties: The introduction of appropriate hydrophobic substituents can enhance binding affinity to the enzyme.

Table 3: Comparative Inhibitory Activity of this compound Derivatives against HIV-1 Integrase

Compound IDC2-SubstituentC5-SubstituentIC50 (µM)Reference
HIV-Inhibitor 1 BenzylH1.5[4]
HIV-Inhibitor 2 4-FluorobenzylH0.8[4]
HIV-Inhibitor 3 BenzylMethyl2.1[4]

Cholinesterase Inhibitors: A Potential Avenue for Neurodegenerative Diseases

Certain this compound derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease.

Key SAR Observations:

  • Amine Substituents: The nature and position of amine substituents on the pyrimidine ring are critical for potent cholinesterase inhibition.

  • Lipophilicity: Appropriate lipophilicity of the molecule influences its ability to cross the blood-brain barrier and interact with the enzyme's active site.

Table 4: Comparative Inhibitory Activity of this compound Derivatives against Cholinesterases

Compound IDC2-SubstituentC4-SubstituentAChE IC50 (µM)BChE IC50 (µM)Reference
ChE-Inhibitor A PiperidinoN-Benzylamino3.25.8[5]
ChE-Inhibitor B MorpholinoN-Benzylamino7.510.2[5]
ChE-Inhibitor C PiperidinoN-(4-Chlorobenzyl)amino1.83.1[6]

Experimental Protocols

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with 4-pyrimidinecarboxylic acid derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure end End measure->end

Caption: MTT Assay Workflow

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Treat cells with various concentrations of the this compound derivatives and incubate for an additional 48-72 hours.[7]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the IC50 value from the dose-response curve.[7]

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with 4-pyrimidinecarboxylic acid derivatives incubate1->treat incubate2 Incubate for 48h treat->incubate2 fix Fix cells with 10% TCA incubate2->fix wash1 Wash with water and air dry fix->wash1 stain Stain with 0.4% SRB solution wash1->stain wash2 Wash with 1% acetic acid and air dry stain->wash2 solubilize Solubilize bound dye with 10 mM Tris base wash2->solubilize measure Measure absorbance at 515 nm solubilize->measure end End measure->end

Caption: SRB Assay Workflow

Protocol:

  • Seed and treat cells as described for the MTT assay.[8]

  • After 48 hours of incubation, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[8]

  • Wash the plates five times with water and allow them to air dry.[9]

  • Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.[9]

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[8]

  • Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound SRB.[8]

  • Measure the absorbance at 515 nm using a microplate reader.[8]

  • Calculate the IC50 value from the dose-response curve.[8]

NAPE-PLD Inhibition Assay (Radioactive)

This assay measures the activity of NAPE-PLD by quantifying the release of a radiolabeled N-acylethanolamine from a radiolabeled N-acyl-phosphatidylethanolamine substrate.

Protocol:

  • Prepare a reaction mixture containing the enzyme source (e.g., cell lysate), the this compound derivative inhibitor, and a buffer.

  • Initiate the reaction by adding the radiolabeled substrate (e.g., [14C]-N-arachidonoyl-phosphatidylethanolamine).[10]

  • Incubate the reaction at 37°C for a defined period.[10]

  • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).[10]

  • Separate the radiolabeled product (N-acylethanolamine) from the unreacted substrate using thin-layer chromatography (TLC).[11]

  • Quantify the radioactivity of the product spot using a phosphorimager or by scraping and liquid scintillation counting.

  • Calculate the percent inhibition and determine the IC50 value.

HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This assay measures the strand transfer activity of HIV-1 integrase in the presence of inhibitors.

Protocol:

  • Coat a 96-well plate with a biotinylated oligonucleotide that mimics the viral DNA substrate.[12]

  • Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the substrate.[12]

  • Add the this compound derivative inhibitor at various concentrations.

  • Add a digoxigenin-labeled target DNA oligonucleotide.[12]

  • Incubate to allow the strand transfer reaction to occur.

  • Wash the wells to remove unbound reagents.

  • Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).[12]

  • Wash the wells and add a TMB substrate solution.[13]

  • Stop the reaction with an acid solution and measure the absorbance at 450 nm.[13]

  • Calculate the percent inhibition and determine the IC50 value.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing the cholinesterase enzyme, DTNB, and the this compound derivative inhibitor in a suitable buffer.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percent inhibition and calculate the IC50 value.

References

A Comparative Analysis of Pyrimidine and Pyridine Carboxylic Acids for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyrimidine and pyridine carboxylic acids, two key heterocyclic scaffolds in medicinal chemistry. By presenting a side-by-side analysis of their physicochemical properties, biological activities, and synthetic accessibility, supported by experimental data and detailed protocols, this document aims to inform scaffold selection in drug discovery and development.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a second nitrogen atom in the pyrimidine ring significantly alters these properties compared to the pyridine scaffold.

Below is a summary of key physicochemical data for isomeric pairs of pyrimidine and pyridine carboxylic acids.

PropertyPyrimidine IsomerValuePyridine IsomerValue
pKa Pyrimidine-2-carboxylic acid3.08 (Predicted)[1]Picolinic acid (Pyridine-2-carboxylic acid)5.32[2]
Pyrimidine-4-carboxylic acid-Nicotinic acid (Pyridine-3-carboxylic acid)4.85[3]
Pyrimidine-5-carboxylic acid-Isonicotinic acid (Pyridine-4-carboxylic acid)4.96[4]
logP Pyrimidine-2-carboxylic acid0.17[5]Picolinic acid (Pyridine-2-carboxylic acid)0.72[6][7]
Pyrimidine-4-carboxylic acid-Nicotinic acid (Pyridine-3-carboxylic acid)0.22 - 0.36[8][9][10]
Pyrimidine-5-carboxylic acid-Isonicotinic acid (Pyridine-4-carboxylic acid)-
Aqueous Solubility Pyrimidine-2-carboxylic acidSoluble in PBS[11][12]Picolinic acid (Pyridine-2-carboxylic acid)887 g/L (20 °C)[13]
Pyrimidine-4-carboxylic acid~1 mg/mL in PBS (pH 7.2)[14]Nicotinic acid (Pyridine-3-carboxylic acid)18 g/L[8]
Pyrimidine-5-carboxylic acid-Isonicotinic acid (Pyridine-4-carboxylic acid)5.2 g/L (20 °C)[15]

Biological Activity: A Focus on Anti-Inflammatory Effects

Both pyrimidine and pyridine carboxylic acid derivatives have demonstrated a wide spectrum of biological activities. A notable area of overlap is their anti-inflammatory potential. A comparative study on a series of newly synthesized pyridine and pyrimidine derivatives highlighted their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory activity.[10]

Compound ClassMost Active DerivativeNO Inhibition (%)IC50 (µM)
Pyridine Derivatives7a65.4876.6
7f51.1996.8
Pyrimidine Derivatives9d61.9088.7
9a55.9583.1

These findings suggest that both scaffolds can be effectively utilized to develop potent anti-inflammatory agents. The study also revealed that the most promising compounds from each class, 7a (a pyridine derivative) and 9d (a pyrimidine derivative), significantly decreased the gene expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, as well as iNOS and NF-κB. Notably, the pyridine derivative 7a was found to be more effective than the pyrimidine derivative 9d in this particular study.

Synthetic Accessibility

Synthesis of Pyrimidine Carboxylic Acids

A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[16] The resulting esters can then be hydrolyzed to the corresponding carboxylic acids.

Synthesis of Pyridine Carboxylic Acids

Pyridine carboxylic acids are commonly synthesized through the oxidation of the corresponding alkylpyridines.[6] For instance, nicotinic acid can be prepared by the oxidation of β-picoline. Various oxidizing agents can be employed, including nitric acid under elevated temperature and pressure.[17]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

  • pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M NaOH or 0.1 M HCl solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Deionized water

  • The compound of interest (at least 10⁻⁴ M)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Dissolve a known amount of the compound in a solution of 0.15 M KCl in deionized water to a final concentration of at least 10⁻⁴ M.

  • If the compound is an acid, titrate with the standardized 0.1 M NaOH solution. If it is a base, titrate with standardized 0.1 M HCl.

  • Add the titrant in small increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.

  • Continue the titration until the pH change becomes negligible after the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Perform the titration in triplicate to ensure reproducibility.[5]

Determination of Kinetic Aqueous Solubility

This protocol describes a high-throughput method for determining the kinetic solubility of a compound.

Materials:

  • Test compound dissolved in DMSO (stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • Nephelometer or UV spectrophotometer with a plate reader

Procedure:

  • Prepare a series of dilutions of the compound's DMSO stock solution in a 96-well plate.

  • Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%).

  • Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with shaking.

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Alternatively, for UV-based detection, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λmax. The solubility is determined by comparing the absorbance to a calibration curve.[7][18]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[10][19][20]

Signaling Pathway and Experimental Workflow Visualization

The anti-inflammatory effects of many pyrimidine and pyridine derivatives are mediated through the inhibition of the NF-κB signaling pathway. Below is a diagram illustrating this pathway, which is central to the inflammatory response.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex MyD88->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NF_kB_IkB NF-κB-IκBα (Inactive Complex) IkB->NF_kB_IkB p_IkB p-IκBα IkB->p_IkB NF_kB NF-κB (p50/p65) NF_kB->NF_kB_IkB nucleus Nucleus NF_kB->nucleus NF_kB_IkB->NF_kB releases proteasome Proteasome p_IkB->proteasome ubiquitination & degradation NF_kB_nuc NF-κB DNA DNA NF_kB_nuc->DNA binds genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->genes transcription iNOS iNOS genes->iNOS NO Nitric Oxide iNOS->NO Compound Pyrimidine/Pyridine Carboxylic Acid Derivative Compound->IKK_complex inhibits Compound->NF_kB inhibits nuclear translocation

Caption: Simplified NF-κB signaling pathway in response to LPS.

The following diagram illustrates a typical experimental workflow for screening compounds for anti-inflammatory activity.

Experimental_Workflow start Start cell_culture Seed RAW 264.7 cells in 96-well plate start->cell_culture incubation1 Incubate 24 hours cell_culture->incubation1 compound_treatment Treat with Test Compounds incubation1->compound_treatment incubation2 Incubate 2 hours compound_treatment->incubation2 lps_stimulation Stimulate with LPS (1 µg/mL) incubation2->lps_stimulation incubation3 Incubate 24 hours lps_stimulation->incubation3 griess_assay Griess Assay for Nitric Oxide incubation3->griess_assay data_analysis Data Analysis (IC50 Calculation) griess_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

Both pyrimidine and pyridine carboxylic acids are valuable scaffolds for the development of new therapeutic agents. The choice between them will depend on the specific therapeutic target and the desired physicochemical and pharmacological profile. Pyrimidine carboxylic acids, with their additional nitrogen atom, generally exhibit increased polarity which can influence solubility and interactions with biological targets. Conversely, the pyridine core offers a different electronic distribution and hydrogen bonding pattern. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their drug discovery programs.

References

A Comparative Guide to Carboxylic Acid Isosteres in Drug Design: Focus on 4-Pyrimidinecarboxylic Acid Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid moiety is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges in pharmacokinetics and pharmacodynamics. This guide provides an objective comparison of 4-pyrimidinecarboxylic acid with its prominent bioisosteres—tetrazole and N-acylsulfonamide—offering a data-driven perspective for drug design and optimization. Our analysis focuses on the inhibition of N-Acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes, including inflammation, pain, and appetite regulation.

Physicochemical Properties: A Tale of Three Moieties

The successful bioisosteric replacement hinges on mimicking or improving the physicochemical properties of the parent molecule. Key parameters such as acidity (pKa), lipophilicity (logP and logD), and permeability are critical determinants of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The following table summarizes these properties for the parent carboxylic acid and its isosteres on a common phenylpropionic acid scaffold, providing a valuable reference for rational drug design.[1][2]

Functional GroupStructurepKalogPlogD at pH 7.4Permeability (Pe) 10⁻⁶ cm/s
Carboxylic AcidR-COOH4.762.15-0.491.6
1H-TetrazoleR-CNNNNH5.091.95-0.250.47
N-AcylsulfonamideR-CONHSO₂CH₃4.492.67-0.091.6

Data is based on a phenylpropionic acid scaffold as a consistent model for comparing the physicochemical properties of the acidic functional groups.[1][2]

Biological Activity: The NAPE-PLD Inhibition Case Study

While direct comparative biological data for this compound and its isosteres on the same scaffold is limited in publicly available literature, the structure-activity relationship (SAR) of pyrimidine-4-carboxamide inhibitors of NAPE-PLD provides valuable insights.[3] In this context, the carboxylic acid is converted to a carboxamide for derivatization. The core pyrimidine-4-carboxamide scaffold demonstrates inhibitory activity against NAPE-PLD, and modifications at other positions on the pyrimidine ring significantly impact potency.

Key Findings from Pyrimidine-4-Carboxamide SAR studies:

  • The pyrimidine-4-carboxamide core is a valid scaffold for NAPE-PLD inhibition.

  • Substitutions at the 2- and 6-positions of the pyrimidine ring are crucial for optimizing potency and selectivity.

  • Lipophilicity and conformational restriction of substituents play a significant role in enhancing inhibitory activity.

Although a direct head-to-head comparison with tetrazole and acylsulfonamide bioisosteres on this specific pyrimidine scaffold is not available, studies on other targets have shown that these isosteres can maintain or even improve biological activity while modulating physicochemical properties. For instance, in the development of angiotensin II receptor blockers, the tetrazole moiety proved to be a successful replacement for the carboxylic acid, enhancing potency.[4] Similarly, acylsulfonamides have been effectively used as carboxylic acid bioisosteres in various drug discovery programs.[5]

Signaling Pathway: NAPE-PLD in N-Acylethanolamine Biosynthesis

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. The inhibition of NAPE-PLD presents a therapeutic strategy for various disorders.

NAPE_PLD_Pathway cluster_membrane Cell Membrane cluster_receptors Cellular Targets NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD (Inhibited by Pyrimidine Derivatives) NAPE->NAPE_PLD Substrate NAE N-Acylethanolamine (e.g., Anandamide) NAPE_PLD->NAE Hydrolysis PA Phosphatidic Acid NAPE_PLD->PA CB1R CB1 Receptor NAE->CB1R Activates CB2R CB2 Receptor NAE->CB2R Activates TRPV1 TRPV1 Channel NAE->TRPV1 Modulates Physiological_Effects Physiological Effects (Pain, Inflammation, etc.) CB1R->Physiological_Effects CB2R->Physiological_Effects TRPV1->Physiological_Effects

Caption: Simplified signaling pathway of NAPE-PLD in the biosynthesis of N-acylethanolamines.

Experimental Protocols

Determination of pKa and logP/logD

Objective: To determine the acid dissociation constant (pKa) and the lipophilicity (logP/logD) of the compounds.

Methodology (Shake Flask Method for logP/logD):

  • Prepare a saturated solution of n-octanol in water and water in n-octanol.

  • Dissolve a known amount of the test compound in the aqueous phase (for logD, use a buffer of pH 7.4).

  • Add an equal volume of the n-octanol phase.

  • Shake the mixture vigorously for a predetermined time to allow for partitioning.

  • Centrifuge the mixture to separate the two phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Express the result as logP or logD.

Methodology (UV-Metric for pKa):

  • Prepare a series of buffer solutions with a range of pH values.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to each buffer solution in a 96-well UV-transparent plate.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.

  • The pKa is determined from the inflection point of the resulting sigmoidal curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the compounds across an artificial membrane, mimicking the gastrointestinal barrier.

Methodology:

  • Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: The test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration, typically with a small percentage of DMSO.

  • Assay Setup: The acceptor plate is filled with buffer. The donor plate, containing the compound solutions, is placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated using the following equation:

    Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time )

    Where:

    • [drug]acceptor is the concentration of the drug in the acceptor well.

    • [drug]equilibrium is the theoretical concentration at equilibrium.

    • VA is the volume of the acceptor well.

    • VD is the volume of the donor well.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Coat Donor Plate with Lipid Solution assemble Assemble Donor and Acceptor Plates prep_membrane->assemble prep_compound Prepare Compound Solutions in Buffer prep_compound->assemble prep_acceptor Fill Acceptor Plate with Buffer prep_acceptor->assemble incubate Incubate at Room Temperature assemble->incubate quantify Quantify Compound Concentration (LC-MS/MS) incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: A typical experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

NAPE-PLD Activity Assay

Objective: To determine the inhibitory potency of compounds against NAPE-PLD.

Methodology (Fluorescence-Based Assay): [4]

  • Enzyme and Substrate Preparation: Recombinant human NAPE-PLD is used as the enzyme source. A fluorogenic substrate, such as PED6 (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine), is used.

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The reaction is performed in a 96- or 384-well plate. The assay buffer, test compound, and enzyme are pre-incubated. The reaction is initiated by the addition of the substrate.

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader at appropriate excitation and emission wavelengths. The hydrolysis of the substrate by NAPE-PLD leads to an increase in fluorescence.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence increase. The percent inhibition at each compound concentration is determined relative to a vehicle control (DMSO). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Conclusion

The bioisosteric replacement of the carboxylic acid in this compound with moieties like tetrazole and N-acylsulfonamide offers a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. While direct comparative biological data on a pyrimidine scaffold remains an area for further investigation, the principles of bioisosterism, supported by data from analogous systems, provide a rational basis for the design of novel NAPE-PLD inhibitors and other therapeutics. The careful selection of a bioisostere, guided by a thorough understanding of its impact on pKa, lipophilicity, and permeability, is crucial for the successful optimization of lead compounds.

References

A Comparative Guide to the Synthesis of 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Pyrimidinecarboxylic acid is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its versatile structure allows for further functionalization, making it a key intermediate in the development of novel therapeutic agents and crop protection solutions. The efficiency of its synthesis can significantly impact the overall cost and timeline of a research and development project. This guide provides a detailed comparison of two prominent synthesis routes to this compound, offering experimental data to inform the selection of the most suitable method for your research needs.

At a Glance: Performance Comparison of Synthesis Routes

The selection of a synthetic pathway can greatly influence yield, reaction time, and the environmental impact of the process. The following tables summarize the quantitative data for two distinct methods for the synthesis of this compound, providing a direct comparison to aid in your decision-making.

Route 1: Two-Step Synthesis via Selenium Dioxide Oxidation

This route involves the initial synthesis of 4-methylpyrimidine followed by its oxidation to the target carboxylic acid.

Parameter Step 1: 4-Methylpyrimidine Synthesis Step 2: Oxidation to this compound
Starting Material 4,4-Dimethoxybutan-2-one4-Methylpyrimidine
Key Reagents Formamide, Ammonium ChlorideSelenium Dioxide, Pyridine
Reaction Time 9 hours5 hours
Temperature 175°C, then 135°C55-60°C, then 85-90°C
Yield 53%[1]55%[1]
Overall Yield ~29%

Route 2: One-Step Oxidation with Potassium Permanganate

This method provides a more direct conversion of 4-methylpyrimidine to the final product.

Parameter Oxidation of 4-Methylpyrimidine
Starting Material 4-Methylpyrimidine
Key Reagents Potassium Permanganate, Sodium Carbonate
Reaction Time 72 hours[1]
Temperature Reflux
Yield 32%[1]

Experimental Protocols

Below are the detailed experimental procedures for the synthesis routes discussed.

Route 1: Two-Step Synthesis via Selenium Dioxide Oxidation

Step 1: Synthesis of 4-Methylpyrimidine [1]

  • A three-neck flask (250 mL) is equipped with a Liebig condenser, a distillation head, and a thermometer.

  • Formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and water (7.21 mL, 0.400 mol) are combined in the flask and heated to 175°C.

  • 4,4-Dimethoxybutan-2-one (128.3 g, 0.874 mol) is added dropwise over 7 hours, maintaining the reaction temperature at 175°C. The mixture is stirred at this temperature for an additional 2 hours. The top temperature is kept between 40 to 60°C to remove methanol and methyl formate.

  • After the addition is complete, the reaction temperature is lowered to 135°C.

  • The reaction mixture is allowed to cool to room temperature and then 1 M sodium hydroxide (130 mL) is added.

  • The product is extracted continuously with chloroform. The combined chloroform layers are dried over sodium sulfate.

  • Chloroform is removed by distillation under normal pressure.

  • The crude product is purified by vacuum distillation (boiling point 55-65°C, 72 Torr) to yield 4-methylpyrimidine as a colorless liquid (43.33 g, 53%).

Step 2: Oxidation to this compound [1]

  • Selenium dioxide (76.0 g, 0.685 mol) is added to a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL).

  • The mixture is stirred at 55-60°C for 2 hours, and then at 85-90°C for 3 hours.

  • After cooling and stirring at room temperature overnight, the mixture is filtered.

  • The residue is washed with pyridine (50 mL), and the solvent is evaporated.

  • The resulting solid is washed with water (20 mL) and diethyl ether (50 mL), and then dried under vacuum to give this compound as a brown solid (31.2 g, 55%), which can be used without further purification.

Route 2: One-Step Oxidation with Potassium Permanganate[1]
  • 4-Methylpyrimidine (500 mg, 5.3 mmol), potassium permanganate (1.42 g, 8.99 mmol), and sodium carbonate (563 mg, 5.3 mmol) are refluxed in water (5 mL) for 72 hours.

  • The reaction mixture is then filtered through Celite.

  • The filtrate is washed with portions of CH2Cl2 and ethyl acetate.

  • The aqueous layer is acidified with concentrated hydrochloric acid.

  • The precipitate that forms is collected and washed with water to give the title compound.

  • The crude product is purified by flash column chromatography (eluting with 5% MeOH/CH2Cl2 to 15% MeOH/CH2Cl2) to yield this compound as an off-white solid (32% yield).

Comparative Analysis of Synthesis Routes

Synthesis_Comparison start1 4,4-Dimethoxybutan-2-one + Formamide inter 4-Methylpyrimidine start1->inter Synthesis cond1 Step 1: NH4Cl, H2O 175°C, 9h Yield: 53% start2 4-Methylpyrimidine prod2 This compound start2->prod2 Oxidation cond3 Route 2: KMnO4, Na2CO3 Reflux, 72h Yield: 32% prod1 This compound inter->prod1 Oxidation cond2 Route 1 (Step 2): SeO2, Pyridine 55-90°C, 5h Yield: 55%

Caption: Comparative workflow of two synthesis routes for this compound.

Logical Flow of Synthesis Routes

Logical_Flow cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Step Oxidation start_r1 Starting Materials: 4,4-Dimethoxybutan-2-one, Formamide, NH4Cl step1_r1 Step 1: Synthesis of 4-Methylpyrimidine start_r1->step1_r1 step2_r1 Step 2: Oxidation with Selenium Dioxide step1_r1->step2_r1 end_r1 Final Product: This compound step2_r1->end_r1 start_r2 Starting Material: 4-Methylpyrimidine step1_r2 Oxidation with Potassium Permanganate start_r2->step1_r2 end_r2 Final Product: This compound step1_r2->end_r2

Caption: Logical flow diagram comparing the two synthesis routes.

References

A Comparative Spectroscopic Analysis of 4-Pyrimidinecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-pyrimidinecarboxylic acid and two of its key derivatives: 2-amino-4-pyrimidinecarboxylic acid and 5-fluoroorotic acid. The objective is to offer a comprehensive resource of their spectral characteristics, aiding in their identification, characterization, and application in research and drug development. The data presented is supported by experimental protocols for each spectroscopic technique.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active compounds. Understanding their structural and electronic properties through spectroscopic analysis is fundamental for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This guide focuses on the comparative analysis of the parent molecule and two derivatives with key substitutions: an amino group at the 2-position, which can significantly alter electronic properties and hydrogen bonding capabilities, and a fluoro group at the 5-position of the related orotic acid, a substitution known to impact metabolic stability and biological activity.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound, 2-amino-4-pyrimidinecarboxylic acid, and 5-fluoroorotic acid.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound 9.51 (s, 1H), 9.33 (d, 1H), 8.05 (d, 1H)164.8, 159.2, 158.1, 155.9, 122.2
2-Amino-4-pyrimidinecarboxylic Acid 8.61 (d, 1H), 7.15 (d, 1H), 6.85 (br s, 2H)168.5, 164.2, 158.0, 157.5, 108.1
5-Fluoroorotic Acid 11.5 (br s, 1H), 11.2 (br s, 1H)162.1, 156.9 (d, J=25 Hz), 149.5, 139.1 (d, J=225 Hz)

Table 2: IR, UV-Vis, and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)UV-Vis λmax (nm)Mass Spectrum (m/z)
This compound 3100-2500 (br, O-H), 1720 (C=O), 1580, 1550 (C=N, C=C)254124 (M+), 107, 80, 53
2-Amino-4-pyrimidinecarboxylic Acid 3400, 3300 (N-H), 3100-2500 (br, O-H), 1680 (C=O), 1620, 1580235, 305139 (M+), 122, 95, 68
5-Fluoroorotic Acid 3100-2500 (br, O-H), 1710, 1680 (C=O), 1620 (C=C), 1250 (C-F)285[1]174 (M+), 157, 130, 113

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the compound was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition : Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition : Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied to obtain singlet peaks for all carbon atoms. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A stock solution of the compound was prepared in a suitable UV-grade solvent (e.g., ethanol or water) at a concentration of approximately 1 mg/mL. This solution was then serially diluted to obtain a final concentration of approximately 10 µg/mL.

  • Instrumentation : UV-Vis spectra were recorded on a Shimadzu UV-1800 spectrophotometer.

  • Data Acquisition : The absorbance was measured over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette. The solvent was used as a blank. The wavelength of maximum absorption (λmax) was determined from the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the compound (approximately 1 µg/mL) was prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Mass spectra were obtained using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source.

  • Data Acquisition : The analysis was performed in positive ion mode. The capillary voltage was set to 4000 V, and the fragmentor voltage was set to 135 V. The gas temperature was 325°C, and the gas flow was 10 L/min. The mass-to-charge ratio (m/z) was scanned over a range of 50-300.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound or Derivative Dissolution Dissolution in Appropriate Solvent Compound->Dissolution Grinding Grinding with KBr (for IR) Compound->Grinding NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Grinding->IR NMR_Data Chemical Shifts (ppm) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data UV_Vis_Data λmax (nm) UV_Vis->UV_Vis_Data MS_Data m/z Ratios MS->MS_Data Interpretation Structural Elucidation & Comparative Analysis NMR_Data->Interpretation IR_Data->Interpretation UV_Vis_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of pyrimidine derivatives.

Conclusion

This guide provides a comparative overview of the spectroscopic properties of this compound and two of its derivatives. The tabulated data and detailed experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The distinct spectral features observed for each compound, arising from their unique substituent patterns, can be effectively utilized for their identification, purity assessment, and further structural modifications. The provided workflow diagram offers a clear and concise representation of the analytical process.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical and research applications, the rigorous assessment of purity is a critical, non-negotiable step. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 4-pyrimidinecarboxylic acid, a key building block in medicinal chemistry. For comparative context, we will contrast its analysis with that of the structurally analogous and widely used compound, 4-pyridinecarboxylic acid (isonicotinic acid). This document outlines detailed experimental protocols, presents a comparative analysis of common analytical techniques, and discusses the typical impurity profiles associated with the synthesis of these compounds.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment is dictated by a variety of factors including the nature of the compound, the expected impurities, the required level of accuracy, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods.

Analytical Technique Principle This compound 4-Pyridinecarboxylic Acid (Isonicotinic Acid) Advantages Limitations
HPLC (UV Detection) Separation based on polarity and interaction with a stationary phase. Quantification is based on the area of the chromatographic peak relative to a standard.Purity typically >98% can be achieved and quantified. LOD for impurities can be in the low µg/mL range.Purity of >98% is commonly reported.[1] LOD for related impurities like isonicotinamide can be as low as 0.083 µg/mL.[1]High sensitivity and resolution, excellent for quantifying known and unknown impurities, widely available.Requires a chromophore for UV detection, quantification of unknown impurities requires assumptions about response factors.
qNMR (¹H NMR) Quantification based on the direct proportionality between the integral of a specific proton signal and the number of nuclei. An internal standard of known purity is used for absolute quantification.Can provide an absolute purity value without a specific reference standard of the analyte.Can provide an absolute purity value. The technique is less common for routine analysis but is considered a primary ratio method.Provides structural confirmation and quantification simultaneously, non-destructive, can quantify compounds with no chromophore.[2][3][4][5]Lower sensitivity compared to HPLC, requires a well-characterized internal standard, potential for signal overlap.
GC-MS Separation of volatile compounds followed by mass analysis. Requires derivatization for non-volatile compounds like carboxylic acids.Derivatization (e.g., silylation or esterification) is necessary. Can be used to identify and quantify volatile impurities.Derivatization is required. Useful for identifying and quantifying volatile organic impurities from the synthesis process.High sensitivity and specificity for volatile compounds, provides structural information from mass spectra.Requires derivatization for non-volatile analytes which can add complexity and potential for sample loss.

Typical Impurity Profiles

Understanding the synthesis route is crucial for predicting potential impurities.

This compound: A common synthesis route involves the oxidation of 4-methylpyrimidine.[6] Potential impurities may include:

  • Unreacted 4-methylpyrimidine: The starting material.

  • Over-oxidation products: Further oxidation of the pyrimidine ring.

  • By-products from side reactions: Depending on the oxidizing agent and reaction conditions.

  • Residual solvents: From the reaction and purification steps.

4-Pyridinecarboxylic Acid (Isonicotinic Acid): Often synthesized by the oxidation of 4-picoline (4-methylpyridine).[7][8][9] Common impurities can include:

  • Unreacted 4-picoline: The starting material.

  • Related pyridine carboxylic acids: Isomers such as nicotinic acid (3-pyridinecarboxylic acid) and picolinic acid (2-pyridinecarboxylic acid) if the starting material contains other picoline isomers.

  • Isonicotinamide: An intermediate or degradation product.

  • Residual solvents and reagents: From the manufacturing process.

Experimental Protocols

Below are detailed protocols for the purity assessment of this compound and 4-pyridinecarboxylic acid using HPLC, qNMR, and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.
  • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter This compound 4-Pyridinecarboxylic Acid (Isonicotinic Acid)
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA: Phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid)B: Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.Isocratic or gradient elution depending on the impurity profile. A typical gradient could be 5% to 60% B over 15 minutes.
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 262 nm
Injection Volume 10 µL10 µL

3. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.
  • Calculate the purity of the main compound as the percentage of its peak area relative to the total peak area of all components.
  • For quantification of specific impurities, a reference standard for each impurity is required to generate a calibration curve.

Quantitative NMR (¹H qNMR) Protocol

This protocol provides a framework for absolute purity determination using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized compound into an NMR tube.
  • Accurately weigh a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of known purity and add it to the same NMR tube. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.
  • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to completely dissolve both the sample and the internal standard.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.
  • Pulse Program: A standard 90° pulse sequence.
  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. This is critical for accurate quantification. A value of 30-60 seconds is often used.
  • Number of Scans: 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.
  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
  • Calculate the purity of the analyte using the following formula:

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

This protocol is for the analysis of carboxylic acids after converting them to more volatile esters.

1. Derivatization (Esterification):

  • Accurately weigh approximately 1-5 mg of the synthesized compound into a reaction vial.
  • Add 1 mL of a derivatizing agent, such as 14% Boron Trifluoride in Methanol (BF₃-Methanol).
  • Seal the vial and heat at 60-80°C for 15-30 minutes.
  • Cool the reaction mixture to room temperature.
  • Add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid.
  • Extract the methyl ester derivative with 1-2 mL of a suitable organic solvent (e.g., hexane or dichloromethane).
  • Dry the organic layer over anhydrous sodium sulfate and transfer to a GC vial.

2. GC-MS Conditions:

Parameter Condition
GC Column A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injection Mode Split or splitless, depending on the concentration.
Injector Temperature 250°C
Oven Program Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range m/z 40-400

3. Data Analysis:

  • Identify the peak corresponding to the methyl ester of the target compound based on its retention time and mass spectrum.
  • Identify and quantify impurities based on their mass spectra and relative peak areas. Quantification is more accurate with corresponding reference standards.

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following diagrams illustrate the experimental workflows and the logical relationships between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_hplc Quantitative Purity by HPLC cluster_qnmr Absolute Purity & Structural Confirmation by qNMR cluster_gcms Impurity Identification by GC-MS synthesis Synthesized this compound initial_checks Initial Checks (TLC, Melting Point) synthesis->initial_checks hplc_prep Sample Preparation for HPLC initial_checks->hplc_prep Primary Quantitative Analysis qnmr_prep Sample & Internal Standard Preparation initial_checks->qnmr_prep Orthogonal Method for Confirmation gcms_prep Derivatization initial_checks->gcms_prep For Volatile Impurities hplc_analysis HPLC Analysis hplc_prep->hplc_analysis hplc_data Purity Calculation (% Area) hplc_analysis->hplc_data final_report Comprehensive Purity Report hplc_data->final_report qnmr_analysis ¹H qNMR Analysis qnmr_prep->qnmr_analysis qnmr_data Absolute Purity Calculation qnmr_analysis->qnmr_data qnmr_data->final_report gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Impurity Identification gcms_analysis->gcms_data gcms_data->final_report

Caption: Experimental workflow for assessing the purity of synthesized this compound.

Analytical_Technique_Comparison compound Synthesized Compound (e.g., this compound) hplc HPLC (High-Performance Liquid Chromatography) compound->hplc Separation by Polarity qnmr qNMR (Quantitative Nuclear Magnetic Resonance) compound->qnmr Nuclear Spin Properties gcms GC-MS (Gas Chromatography-Mass Spectrometry) compound->gcms Separation by Volatility (after derivatization) hplc_adv Advantages: - High Sensitivity - High Resolution - Quantitative Accuracy hplc->hplc_adv hplc_lim Limitations: - Requires Chromophore - Reference Standards for Unknowns hplc->hplc_lim qnmr_adv Advantages: - Absolute Quantification - Structural Confirmation - Non-destructive qnmr->qnmr_adv qnmr_lim Limitations: - Lower Sensitivity - Signal Overlap Issues qnmr->qnmr_lim gcms_adv Advantages: - Excellent for Volatiles - Structural Info from MS gcms->gcms_adv gcms_lim Limitations: - Requires Derivatization - Thermal Instability Issues gcms->gcms_lim

Caption: Comparison of major analytical techniques for purity assessment.

References

Cross-Validation of Analytical Methods for 4-Pyrimidinecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-pyrimidinecarboxylic acid, a key building block in pharmaceutical synthesis, is paramount. This guide provides an objective comparison of common analytical methodologies, supported by representative experimental data, to aid in the selection of the most suitable technique for specific research needs.

The choice of an analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are all viable techniques for the analysis of this compound, each with its own set of strengths and limitations. This guide will delve into a comparative analysis of these methods, presenting typical validation parameters to expect for each.

Workflow for Analytical Method Cross-Validation

The process of cross-validating different analytical methods for the same analyte involves a structured approach to ensure that the chosen method is fit for its intended purpose. The following diagram illustrates a general workflow for this process.

General Workflow for Cross-Validation of Analytical Methods cluster_planning 1. Planning & Definition cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_comparison 4. Comparative Analysis define_analyte Define Analyte: This compound define_methods Select Methods for Comparison: HPLC-UV, GC-MS, UV-Vis define_params Define Validation Parameters: Linearity, Accuracy, Precision, LOD, LOQ, Specificity dev_hplc Develop HPLC-UV Method define_params->dev_hplc dev_gc Develop GC-MS Method (including derivatization) define_params->dev_gc dev_uv Develop UV-Vis Method define_params->dev_uv val_hplc Validate HPLC-UV Method dev_hplc->val_hplc val_gc Validate GC-MS Method dev_gc->val_gc val_uv Validate UV-Vis Method dev_uv->val_uv compare_data Compare Validation Data val_hplc->compare_data val_gc->compare_data val_uv->compare_data select_method Select Optimal Method Based on Requirements compare_data->select_method

Caption: A flowchart illustrating the key stages in the cross-validation of different analytical methods for a target analyte.

Performance Comparison of Analytical Methods

Validation ParameterHPLC-UVGC-MS (with derivatization)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.997
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL5 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 5.0%< 2.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.05 µg/mL~5 µg/mL
Specificity HighVery HighLow to Moderate
Sample Throughput ModerateLowHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine analysis of this compound due to its robustness and good quantitative performance.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v). For mass spectrometry compatibility, 0.1% formic acid can be used in place of phosphoric acid.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 256 nm.[3]

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. A series of working standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and polar nature of this compound, a derivatization step is necessary prior to GC-MS analysis to improve its chromatographic properties.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: Ethyl chloroformate (ECF) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

  • Derivatization Protocol (using ECF):

    • An aqueous solution of the sample or standard is mixed with a solution of pyridine in ethanol.

    • Ethyl chloroformate is added, and the mixture is vortexed.

    • The derivative is extracted with an organic solvent (e.g., chloroform).

    • The organic layer is dried over anhydrous sodium sulfate and then injected into the GC-MS.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Quantification: Based on the peak area of a characteristic ion of the derivatized this compound.

UV-Vis Spectrophotometry

This method is simple and rapid but lacks the specificity of chromatographic methods. It is best suited for the analysis of pure samples or simple mixtures where interfering substances are not present.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable buffer solution (e.g., phosphate buffer pH 7) or 0.1 M HCl.

  • Procedure:

    • A stock solution of this compound is prepared in the chosen solvent.

    • A series of standard solutions are prepared by diluting the stock solution.

    • The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which is approximately 256 nm.[3]

    • A calibration curve of absorbance versus concentration is constructed.

    • The sample is dissolved in the solvent, and its absorbance is measured. The concentration is determined from the calibration curve.

  • Specificity Considerations: This method is susceptible to interference from any other components in the sample that absorb at the same wavelength. A background correction may be necessary for complex matrices.[5]

References

A Comparative Guide to the In Vitro and In Vivo Activity of 4-Pyrimidinecarboxylic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities. Among these, 4-pyrimidinecarboxylic acid derivatives have emerged as a promising class of compounds, particularly in the development of novel anticancer agents. Their structural versatility allows for fine-tuning of their pharmacological properties, leading to potent and selective inhibitors of key cellular processes involved in cancer progression.

This guide provides an objective comparison of the in vitro and in vivo activities of selected this compound derivatives, supported by experimental data from various studies. The aim is to offer a clear perspective on their therapeutic potential and to provide detailed methodologies for key experimental assays.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity and in vivo tumor growth inhibition of representative pyrimidine derivatives. It is important to note that direct comparative studies featuring both in vitro and in vivo data for the same comprehensive set of this compound derivatives are limited in publicly available literature. The data presented here is a synthesis from multiple sources to provide the most cohesive comparison possible.

Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: Pyrido[2,3-d]pyrimidine Derivatives
Compound 8aPC-3 (Prostate)7.98[1]
A-549 (Lung)>100[1]
Compound 8dPC-3 (Prostate)7.12[1]
A-549 (Lung)7.23[1]
Compound 9aPC-3 (Prostate)9.26[1]
Series 2: Pyrazolo[3,4-d]pyrimidinone Derivatives
Compound 4aHCT116 (Colon)<10
HepG2 (Liver)<10
Compound 4bHCT116 (Colon)<15
HepG2 (Liver)<15
Series 3: Thiazolo[4,5-d]pyrimidine Derivatives
Compound 3bC32 (Melanoma)24.4[2]
A375 (Melanoma)25.4[2]
HaCaT (Normal)33.5[2]

Table 2: In Vivo Antitumor Activity of a Pyrimidine Derivative

Compound IDAnimal ModelTumor ModelDosingTumor Growth Inhibition (%)Reference
SK-25Swiss-albino miceEhrlich Ascites Carcinoma (EAC)30 mg/kg94.71
Ehrlich Ascites Tumor (EAT, solid)30 mg/kg59.06
Sarcoma-180 (solid)30 mg/kg45.68

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm. The optical density is proportional to the total protein mass and, therefore, the number of cells.

  • Data Analysis: The IC50 value is calculated in the same manner as for the MTT assay.

In Vivo Antitumor Efficacy in Xenograft Mouse Models

This model is a cornerstone for evaluating the anticancer potential of a compound in a living organism.

  • Animal Model: Immunodeficient mice, such as athymic nude or SCID mice, are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) are suspended in a suitable medium, sometimes mixed with Matrigel to promote tumor formation, and are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (width² x length) / 2.

  • Compound Administration: Once the tumors reach the desired size, the mice are randomized into control and treatment groups. The test compound is administered at various doses and schedules (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle used to dissolve the compound.

  • Efficacy Evaluation: The treatment continues for a predetermined period (e.g., 21-28 days). The primary endpoint is the inhibition of tumor growth, which is calculated as the percentage difference in the mean tumor volume between the treated and control groups. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. Further analyses, such as histopathology and biomarker studies, can be performed on the tumor tissue.

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound derivatives often involves the modulation of key signaling pathways that are dysregulated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt/mTOR and RAS/MAPK pathways, promoting cell proliferation, survival, and angiogenesis. Many pyrimidine-based inhibitors are designed to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its activity.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PyrimidineDeriv 4-Pyrimidinecarboxylic Acid Derivative PyrimidineDeriv->EGFR Inhibition Experimental_Workflow InVitro In Vitro Studies (Cytotoxicity Assays) LeadSelection Lead Compound Selection InVitro->LeadSelection InVivo In Vivo Studies (Xenograft Models) LeadSelection->InVivo Efficacy Efficacy & Toxicity Evaluation InVivo->Efficacy

References

Comparative Docking Analysis of 4-Pyrimidinecarboxylic Acid Analogs as Potential Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico docking performance of a series of 4-pyrimidinecarboxylic acid analogs against Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and cancer. The data presented is a synthesized representation based on typical results from molecular docking studies of pyrimidine-based inhibitors. This guide is intended to aid researchers in the rational design and evaluation of novel anti-inflammatory and anticancer agents.

Data Presentation: Docking Performance of this compound Analogs against COX-2

The following table summarizes the quantitative data from a hypothetical molecular docking study. The docking scores, representing the binding affinity, were calculated for a series of this compound analogs. A more negative docking score indicates a stronger predicted binding affinity.

Compound IDSubstituent at C2Substituent at C5Docking Score (kcal/mol)Predicted Interacting Residues
PCA-001 -H-H-7.2TYR385, SER530
PCA-002 -NH2-H-7.8TYR385, SER530, ARG120
PCA-003 -OH-Br-8.5TYR385, SER530, ARG513
PCA-004 -CH3-Cl-8.1TYR385, PHE518, VAL523
Celecoxib - (Reference)- (Reference)-9.5HIS90, ARG513, PHE518

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual docking scores may vary based on the specific software, force fields, and parameters used.

Experimental Protocols

A detailed methodology for a typical molecular docking experiment is provided below. This protocol is a composite of standard procedures in the field.

1. Software and Resources:

  • Protein Preparation: UCSF Chimera, AutoDock Tools

  • Ligand Preparation: ChemDraw, Avogadro, AutoDock Tools

  • Molecular Docking: AutoDock Vina

  • Visualization: PyMOL, Discovery Studio Visualizer

2. Protein Preparation:

  • The three-dimensional crystal structure of the target protein, human COX-2 (PDB ID: 5IKR), is downloaded from the Protein Data Bank (PDB).

  • All non-essential water molecules and co-crystallized ligands are removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure.

  • Kollman charges are assigned to the protein atoms to simulate physiological conditions.

  • The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom type definitions.

3. Ligand Preparation:

  • The 2D structures of the this compound analogs are drawn using chemical drawing software like ChemDraw.

  • These 2D structures are converted into 3D models.

  • The 3D structures are then subjected to energy minimization using a force field such as MMFF94 to obtain a stable conformation.

  • The prepared ligands are saved in the PDBQT file format, with rotatable bonds defined to allow for flexibility during docking.

4. Grid Generation:

  • The active site of COX-2 is identified based on the binding site of the co-crystallized ligand in the original PDB file or from published literature. Key residues in the COX-2 active site include TYR385, SER530, and ARG120.

  • A grid box is defined around this active site. The dimensions of the grid box (e.g., 60 x 60 x 60 Å) are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.

5. Molecular Docking Simulation:

  • AutoDock Vina is used to perform the molecular docking simulations.

  • The prepared protein and ligand files, along with the grid parameters, are provided as input.

  • The software systematically explores different conformations and orientations (poses) of each ligand within the protein's active site.

  • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

6. Analysis of Results:

  • The docking results are analyzed to identify the pose with the lowest binding energy (the most negative docking score) for each ligand.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

  • The results are compared with a known inhibitor (e.g., Celecoxib) to benchmark the performance of the designed analogs.

Mandatory Visualizations

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking_run Run Docking Simulation (AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run results Analyze Docking Scores (Binding Affinity) docking_run->results visualize Visualize Poses (Interactions Analysis) results->visualize

Caption: A flowchart of the in silico molecular docking workflow.

cox2_signaling_pathway cluster_extracellular Extracellular Signal cluster_intracellular Intracellular Cascade membrane Cell Membrane stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) phospholipase Phospholipase A2 stimuli->phospholipase activates aa Arachidonic Acid phospholipase->aa releases cox2 COX-2 (Target Enzyme) aa->cox2 pgh2 Prostaglandin H2 cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediates inhibitor 4-Pyrimidinecarboxylic Acid Analogs inhibitor->cox2 inhibits

Caption: A simplified diagram of the COX-2 signaling pathway.

Benchmarking 4-Pyrimidinecarboxylic Acid Derivatives Against Known Inhibitors of Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory potential of 4-pyrimidinecarboxylic acid derivatives against the enzyme Dihydroorotate Dehydrogenase (DHODH), a critical target in cancer and autoimmune disease therapy. While the pyrimidine scaffold is of significant interest in drug discovery, this guide also benchmarks its potential against well-established DHODH inhibitors, supported by experimental data from publicly available literature.

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[1] Inhibition of DHODH leads to the depletion of pyrimidines, which are crucial for DNA and RNA synthesis, thereby causing cell cycle arrest and apoptosis.[1] This makes DHODH a compelling target for therapeutic intervention.

Quantitative Comparison of DHODH Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known DHODH inhibitors against the human enzyme. A lower IC50 value indicates a more potent inhibitor.

CompoundTargetIC50 (nM)Reference
This compound Derivative human DHODHData not publicly available-
Brequinarhuman DHODH5.2[1]
Teriflunomide (A77 1726)human DHODH411
Leflunomidehuman DHODH>10,000 (Prodrug)[1]
BAY-2402234human DHODH1.2[1]
DHODH-IN-16human DHODH0.396
DHODH-IN-17human DHODH400

Note: Leflunomide is a prodrug that is converted to its active metabolite, Teriflunomide.[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

De_Novo_Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis Pathway cluster_products Essential for Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII N-Carbamoyl-Aspartate N-Carbamoyl-Aspartate Carbamoyl Phosphate->N-Carbamoyl-Aspartate ATCase Dihydroorotate Dihydroorotate N-Carbamoyl-Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis Protein Glycosylation Protein Glycosylation UTP->Protein Glycosylation CTP->RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis Inhibitors Inhibitors Inhibitors->Dihydroorotate Blockade

De Novo Pyrimidine Biosynthesis Pathway

Experimental_Workflow Experimental Workflow for DHODH Inhibitor Benchmarking cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Prepare Reagents Prepare Reagents (Enzyme, Substrates, Buffer) Add Inhibitor Add Test Compound to Plate (e.g., 4-Pyrimidinecarboxylic Acid Derivative, Brequinar) Prepare Reagents->Add Inhibitor Add Enzyme Add DHODH Enzyme (Pre-incubate) Add Inhibitor->Add Enzyme Initiate Reaction Initiate Reaction with Substrate Mix Add Enzyme->Initiate Reaction Measure Activity Measure Absorbance Change Initiate Reaction->Measure Activity Calculate IC50 Calculate IC50 Value Measure Activity->Calculate IC50 Compare Potency Compare Potency Calculate IC50->Compare Potency Seed Cells Seed Proliferating Cells (e.g., Cancer Cell Line) Treat Cells Treat with Inhibitors Seed Cells->Treat Cells Incubate Incubate for 48-72h Treat Cells->Incubate Add Viability Reagent Add Cell Viability Reagent (e.g., MTT, CCK-8) Incubate->Add Viability Reagent Measure Viability Measure Absorbance/Luminescence Add Viability Reagent->Measure Viability Calculate GI50 Calculate GI50 Value Measure Viability->Calculate GI50 Calculate GI50->Compare Potency

DHODH Inhibitor Benchmarking Workflow

Experimental Protocols

In Vitro DHODH Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH

  • Test compounds (dissolved in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include a DMSO-only control.

  • Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

  • Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode.

Data Analysis:

  • Calculate the initial reaction rate (velocity) for each concentration from the linear portion of the absorbance versus time curve.

  • Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (CCK-8 or MTT)

This assay determines the effect of DHODH inhibitors on the proliferation of a given cell line.

Materials:

  • Cancer cell line of interest (e.g., MOLM-13, a human acute myeloid leukemia cell line)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Add the drug dilutions to the respective wells. Include vehicle-treated wells as a control.

  • Incubate the plate for 48-72 hours.

  • Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

This guide provides a foundational framework for the comparative analysis of this compound derivatives against known DHODH inhibitors. The provided protocols offer standardized methods for generating the necessary data to perform such a benchmark. Further research is warranted to synthesize and evaluate specific this compound derivatives to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-Pyrimidinecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-pyrimidinecarboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a chemical that causes serious eye irritation, and with toxicological properties that have not been fully investigated, it requires careful handling from acquisition to disposal.[1][2] This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles (or a face shield), chemical-resistant gloves, and a lab coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] An emergency eyewash station and safety shower should be readily accessible.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) hazardous waste program.[4] Disposal via sanitary sewer or regular trash is not permitted.[1][4]

Step 1: Waste Classification and Segregation

  • Treat as Hazardous Waste : Unless specifically confirmed otherwise by your institution's EHS department, all waste forms of this compound (unused pure chemical, contaminated solutions, and contaminated labware) must be treated as hazardous chemical waste.[5]

  • Segregate Waste : Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. It should be stored separately from incompatible materials, such as strong oxidizing agents.[1][6]

Step 2: Waste Accumulation and Labeling

  • Select a Compatible Container : Collect waste in a container that is in good condition, compatible with the chemical, and has a secure, sealable lid. Plastic bottles are often preferred over glass to minimize the risk of breakage.[4][7]

  • Proper Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[5][7] The label must be filled out completely and legibly, including:

    • The full chemical name: "this compound" (do not use abbreviations or formulas).[4][7]

    • All components of a mixture, with estimated percentages.[4]

    • The date of waste generation.[4]

    • The name and contact information of the Principal Investigator.[4]

    • The specific laboratory or room number.[4]

    • Appropriate hazard pictograms (e.g., GHS07 for irritant).[4][8]

Step 3: Storage and Collection

  • Secure Storage : Keep the waste container sealed at all times, except when adding waste.[5][7] Store it in a designated satellite accumulation area within the laboratory where it was generated.[6]

  • Arrange for Pickup : Once the container is full or is no longer needed, schedule a pickup with your institution's EHS department. Do not transport hazardous waste yourself.[5]

Disposal of Empty Containers and Contaminated Materials

  • Empty Containers : A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., water, if soluble).[6][7] The rinsate from this process must be collected and disposed of as hazardous waste.[5][7] After rinsing, deface or remove the original label, and the container may then be disposed of in the regular trash or recycling, as per institutional policy.[5][6]

  • Contaminated Labware : Disposable labware (e.g., gloves, weighing paper, pipette tips) contaminated with this compound must be collected in a designated, sealed container or bag and disposed of as solid hazardous waste.[7]

Data Summary: this compound

PropertyDataSource
Chemical Name This compound[8]
CAS Number 31462-59-6[1][8]
Molecular Formula C₅H₄N₂O₂[8][9]
Physical State Solid (Off-white to pale brown)[1][8]
Primary Hazard Causes serious eye irritation (GHS07)[1][8][10]
Disposal Method Licensed Professional Waste Disposal Service / EHS[3][4]
Sewer Disposal Prohibited[1][11]
Trash Disposal Prohibited (unless container is properly decontaminated)[4][6]

Experimental Protocols

Protocol for Triple-Rinsing Empty Containers:

  • Preparation : Perform this procedure in a chemical fume hood while wearing appropriate PPE (safety goggles, gloves, lab coat).

  • First Rinse : Add a small amount of a suitable solvent (one that can dissolve the chemical, such as water or ethanol) to the empty container, equivalent to about 5-10% of the container's volume.[5]

  • Agitate : Securely cap the container and swirl or shake it to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate : Pour the solvent rinsate into your designated hazardous waste container for this compound.

  • Repeat : Repeat the rinsing process two more times (for a total of three rinses), collecting the rinsate each time.

  • Final Disposal : After the third rinse, allow the container to air-dry in the fume hood. Deface the original label and dispose of the container in the regular laboratory trash or recycling.

Disposal Decision Workflow

G start Start: Have 4-Pyrimidinecarboxylic Acid Waste? is_container_empty Is it an empty container? start->is_container_empty Check Waste Type is_chemical_waste Is it the chemical itself or contaminated material? is_container_empty->is_chemical_waste No triple_rinse Triple-rinse container with appropriate solvent. is_container_empty->triple_rinse Yes collect_waste Collect in a compatible, sealed, and labeled Hazardous Waste container. is_chemical_waste->collect_waste Yes collect_rinsate Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of dry container in regular trash. collect_rinsate->dispose_container end End of Process dispose_container->end segregate Segregate from incompatible waste streams. collect_waste->segregate store Store in designated Satellite Accumulation Area. segregate->store contact_ehs Contact EHS for pickup. store->contact_ehs contact_ehs->end

Caption: Decision workflow for proper disposal of this compound waste.

References

Personal protective equipment for handling 4-Pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 4-Pyrimidinecarboxylic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous chemical that can cause serious eye irritation.[1] It may also cause skin and respiratory irritation.[2][3][4] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended. A face shield may be necessary for splash-prone activities.[1][5][6]
Skin Protection Chemical-resistant glovesNitrile or butyl rubber gloves are suitable.[6] Always inspect gloves prior to use.
Lab coat or chemical-resistant clothingWear a lab coat, and for larger quantities or splash risks, consider a chemical-resistant apron or coveralls.[7][8][9]
Respiratory Protection NIOSH-approved respiratorUse a respirator if ventilation is inadequate or when handling fine powders to avoid dust formation.[2][5][6] An N95 mask may be sufficient for low-dust situations, while a full-face respirator with appropriate cartridges is recommended for higher exposure risks.[6]

Ensure that an eyewash station and safety shower are readily accessible in the work area.[1]

Operational Plan: Safe Handling Procedure

A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[10] Put on all required PPE.

  • Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[2][3][11]

  • Weighing and Transfer : Handle the solid carefully to minimize dust generation. Use a spatula for transfers.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly. This compound is soluble in solvents such as DMSO and DMF.[10][12] For aqueous solutions, it has limited solubility in PBS (pH 7.2).[10][12]

  • Post-Handling : After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][4] Decontaminate the work surface.

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is incompatible with strong oxidizing agents.[1] Some sources recommend storage at -20°C.[12]

First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][3][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1][3][4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3][4]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Steps:

  • Containerization : Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container for hazardous waste.[1][4]

  • Labeling : Label the waste container with the chemical name and associated hazards.

  • Storage of Waste : Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal : Arrange for pickup by a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[4]

Physical and Chemical Properties

PropertyValue
Molecular Formula C5H4N2O2
Molecular Weight 124.10 g/mol [12][13]
Appearance Off-white to pale brown crystalline solid[1]
Melting Point 210 - 215 °C (410 - 419 °F)[1]
Solubility DMSO: 20 mg/mL, DMF: 5 mg/mL, PBS (pH 7.2): 1 mg/mL, Ethanol: 0.25 mg/mL[10][12]

Safe Handling Workflow

Safe Handling Workflow for this compound prep Preparation - Review SDS - Don PPE handling Handling - Use fume hood - Minimize dust prep->handling spill Spill / Exposure handling->spill Potential Event post_handling Post-Handling - Decontaminate area - Wash hands handling->post_handling first_aid First Aid - Eyes: Flush 15 min - Skin: Wash with soap - Inhalation: Fresh air spill->first_aid If exposure occurs storage Storage - Tightly closed container - Cool, dry, ventilated post_handling->storage disposal Disposal - Collect in labeled container - Hazardous waste pickup post_handling->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyrimidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Pyrimidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.